Product packaging for 4-Benzoylphenylboronic acid(Cat. No.:CAS No. 268218-94-6)

4-Benzoylphenylboronic acid

Cat. No.: B1277926
CAS No.: 268218-94-6
M. Wt: 226.04 g/mol
InChI Key: CWMIVCCXDVRXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzoylphenylboronic acid is a useful research compound. Its molecular formula is C13H11BO3 and its molecular weight is 226.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BO3 B1277926 4-Benzoylphenylboronic acid CAS No. 268218-94-6

Properties

IUPAC Name

(4-benzoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMIVCCXDVRXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400697
Record name 4-Benzoylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268218-94-6
Record name 4-Benzoylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Benzoylphenylboronic acid, a versatile building block in organic chemistry and medicinal chemistry.

Core Properties

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a benzoyl group.[1] This bifunctional nature makes it a valuable reagent in a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name (4-benzoylphenyl)boronic acid[1]
Synonyms 4-(Phenylcarbonyl)phenylboronic acid[2][3]
CAS Number 268218-94-6[1][2][3][4]
Molecular Formula C₁₃H₁₁BO₃[1][2][4]
Molecular Weight 226.04 g/mol [1][2][3][4]
Appearance Solid[3]
Melting Point 204-212 °C[4]
Boiling Point 427.9 °C at 760 mmHg[4]
Density 1.25 g/cm³[4]
pKa Estimated to be < 8.83[5]
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.

Note on pKa: The pKa of unsubstituted phenylboronic acid is 8.83.[5] The electron-withdrawing nature of the 4-benzoyl group is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa value.

Spectroscopic Data
Spectroscopy Expected Features
¹H NMR Aromatic protons would appear in the range of 7.0-8.5 ppm. The protons on the benzoyl ring and the phenylboronic acid ring will show distinct splitting patterns. The acidic protons of the boronic acid group (-OH) may appear as a broad singlet.
¹³C NMR Aromatic carbons would be observed between 120-140 ppm. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 190-200 ppm. The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1650-1670 cm⁻¹. A broad O-H stretching band for the boronic acid hydroxyl groups would be present around 3200-3600 cm⁻¹. B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region.
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 226 or 227, respectively. Common fragmentation patterns would involve the loss of water and the benzoyl group.

Key Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of various organic molecules, particularly in cross-coupling reactions and for the development of bioactive compounds.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, which are prevalent in many pharmaceuticals and functional materials.[3]

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).[6]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Palladium Catalyst start->catalyst solvent Add Anhydrous Solvent under Inert Atmosphere catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete extract Dilute and Extract cool->extract purify Purify by Column Chromatography extract->purify product Isolated Biaryl Product purify->product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 9-Arylpurines as Antiviral Agents

This compound serves as a precursor for the synthesis of 9-arylpurines, a class of compounds investigated as inhibitors of enteroviruses.[3] A common synthetic route involves a Chan-Lam coupling reaction between the boronic acid and a purine derivative.

This protocol is a representative procedure for the N-arylation of a purine with this compound.

Materials:

  • This compound

  • Purine

  • Copper(II) acetate

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Molecular sieves (optional)

Procedure:

  • To a solution of purine (1.0 mmol) and this compound (1.5 mmol) in DCM (10 mL) are added copper(II) acetate (1.2 mmol) and pyridine (2.0 mmol).

  • The reaction mixture is stirred at room temperature under an air atmosphere. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the copper salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 9-(4-benzoylphenyl)purine.

Inhibition of Matrix Metalloproteinases (MMPs)

Boronic acids, including this compound, have been investigated as inhibitors of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including arthritis and cancer.[1]

The inhibitory activity of boronic acids against MMPs is attributed to the ability of the boron atom to form a covalent bond with the catalytic zinc-bound hydroxide ion in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.

MMP_Inhibition cluster_enzyme MMP Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_hydrolysis Substrate Hydrolysis (Normal Function) cluster_inhibition Inhibition Pathway MMP MMP Zn Zn²⁺ H2O H₂O Substrate Peptide Substrate BoronicAcid 4-Benzoylphenyl- boronic acid Zn->Substrate activates H₂O for nucleophilic attack Zn->BoronicAcid forms covalent bond with -OH of boronic acid TransitionState Tetrahedral Transition State Substrate->TransitionState CovalentAdduct Tetrahedral Boronate Adduct (Inhibited State) BoronicAcid->CovalentAdduct CleavedProducts Cleaved Peptide Products TransitionState->CleavedProducts

Inhibition of MMPs by boronic acids via formation of a stable tetrahedral adduct.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] It is classified as a non-combustible solid.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and its potential as a scaffold for developing enzyme inhibitors make it a compound of significant interest to researchers in both academic and industrial settings. This guide provides a foundational understanding of its properties and applications to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to 4-Benzoylphenylboronic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Benzoylphenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions, and serves as a key intermediate in medicinal chemistry and materials science.

Core Structure and Properties

This compound, also known as (4-benzoylphenyl)boronic acid or 4-(phenylcarbonyl)phenylboronic acid, is an organic compound featuring a phenyl ketone moiety and a boronic acid functional group.[1][2] This unique combination of functional groups makes it a versatile reagent in chemical synthesis.

The key structural and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (4-benzoylphenyl)boronic acid[1]
Chemical Formula C₁₃H₁₁BO₃[1][2]
Molecular Weight 226.04 g/mol [1][2]
Appearance White to light beige solid/crystalline powder
Melting Point 204-212 °C
SMILES String OB(O)c1ccc(cc1)C(=O)c2ccccc2
InChI Key CWMIVCCXDVRXST-UHFFFAOYSA-N
CAS Number 268218-94-6

Synthesis Pathways

The synthesis of this compound typically involves a multi-step process due to the reactivity of the ketone carbonyl group, which is incompatible with the highly nucleophilic organometallic intermediates required for boronic acid synthesis.

The most logical and widely applicable approach involves a Grignard reaction, which can be broken down into two main stages:

  • Synthesis of the Precursor: Preparation of 4-bromobenzophenone, the starting material for the boronic acid synthesis.

  • Formation of the Boronic Acid: This stage requires protection of the ketone, formation of a Grignard reagent, reaction with a borate ester, and subsequent deprotection and hydrolysis.

Overall_Synthesis_Pathway Bromobenzene Bromobenzene Step1 Step 1: Friedel-Crafts Acylation Bromobenzene->Step1 BenzoylChloride Benzoyl Chloride BenzoylChloride->Step1 AlCl3 AlCl₃ Step1->AlCl3 Bromobenzophenone 4-Bromobenzophenone Step1->Bromobenzophenone Step2 Step 2: Boronic Acid Formation (Protection, Grignard, Borylation, Deprotection) Bromobenzophenone->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic route to this compound.

A more detailed visualization of the key borylation step is provided below. This pathway highlights the protection of the reactive ketone group, which is a critical consideration for a successful synthesis.

Boronic_Acid_Formation_Detail cluster_protection Protection cluster_grignard Grignard Formation & Borylation cluster_deprotection Deprotection & Hydrolysis Start 4-Bromobenzophenone Protected Protected Ketal Intermediate Start->Protected Ketalization Reagent1 Ethylene Glycol, H⁺ (cat.) Reagent1->Protected BoronateEster Boronate Ester Intermediate Protected->BoronateEster Grignard Reaction Reagent2 1. Mg, THF 2. B(OR)₃ Reagent2->BoronateEster Product This compound BoronateEster->Product Hydrolysis Reagent3 H₃O⁺ Reagent3->Product

Caption: Detailed workflow for the conversion of the precursor to the final product.

Quantitative Data for Synthesis

CompoundStarting MaterialKey ReagentsYield (%)Purity (%)Reference(s)
4-Formylphenylboronic acid 4-BromobenzaldehydeMg, Tri-n-butyl borate, HCl~94>99.5[3]
3-Fluoro-4-formylphenylboronic acid 3-Fluoro-4-bromobenzaldehydeMg, Tri-n-butyl borate, HCl~9499.7[3]
p-Acetylphenylboronic acid p-BromoacetophenoneEthylene glycol, Mg, Triisopropyl borate80N/A
m-Acetylphenylboronic acid m-BromoacetophenoneEthylene glycol, Mg, Triisopropyl borate56N/A

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the precursor and a representative protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[3]

Protocol 1: Synthesis of 4-Bromobenzophenone (Precursor)

This procedure is based on the standard Friedel-Crafts acylation reaction.

Experimental_Workflow_1 A 1. Mix Bromobenzene and Benzoyl Chloride B 2. Gradually add anhydrous AlCl₃ A->B C 3. Heat in boiling water bath (20 min) B->C D 4. Cool and quench with ice C->D E 5. Neutralize with 10% NaOH D->E F 6. Extract with ether, dry, and concentrate E->F G 7. Purify by recrystallization (light petroleum) F->G H Isolate pure 4-Bromobenzophenone G->H

Caption: Experimental workflow for the synthesis of 4-Bromobenzophenone.

Materials:

  • Bromobenzene

  • Benzoyl chloride

  • Anhydrous aluminium chloride (AlCl₃)

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Light petroleum

  • Ice

Procedure:

  • In a 50 mL Erlenmeyer flask, mix bromobenzene and benzoyl chloride.

  • Carefully and gradually add anhydrous aluminium chloride to the mixture. The reaction is exothermic and will generate HCl gas; perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture in a boiling water bath for approximately 20 minutes.

  • After heating, allow the mixture to cool to room temperature and then carefully quench the reaction by pouring it over ice.

  • Neutralize the mixture with a 10% NaOH solution to dissolve any remaining acids and aluminium salts.

  • Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from light petroleum to yield 4-bromobenzophenone as a colorless solid.

Protocol 2: Representative Synthesis of this compound

This protocol is a representative procedure adapted from the synthesis of similar arylboronic acids containing a ketone functional group.[3] It involves the protection of the ketone as a ketal, followed by Grignard formation, borylation, and deprotection.

Part A: Protection of 4-Bromobenzophenone

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-bromobenzophenone (1.0 eq) in toluene.

  • Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until water ceases to collect in the Dean-Stark trap, indicating the completion of ketal formation.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-bromobenzophenone ketal, which can often be used in the next step without further purification.

Part B: Grignard Reaction and Borylation

  • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 eq) in a flask containing a stir bar.

  • Add a small volume of anhydrous tetrahydrofuran (THF).

  • Dissolve the protected 4-bromobenzophenone ketal from Part A in anhydrous THF and add it dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction if necessary.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Slowly add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -60 °C to prevent multiple additions to the borate.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

Part C: Hydrolysis, Deprotection, and Purification

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M hydrochloric acid (HCl).

  • Continue stirring vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and cleavage of the ketal protecting group.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the final product as a white or off-white solid.[4] It is common for arylboronic acids to contain varying amounts of their corresponding trimeric anhydride (boroxine), which can be addressed by proper drying or recrystallization from water.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Benzoylphenyl)boronic acid (CAS 268218-94-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (4-Benzoylphenyl)boronic acid, CAS number 268218-94-6. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a visualization of a key synthetic application.

Core Physicochemical Properties

(4-Benzoylphenyl)boronic acid is an organic compound that is widely utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its bifunctional nature, possessing both a boronic acid moiety and a benzophenone group, makes it a versatile reagent in the synthesis of complex organic molecules.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of (4-Benzoylphenyl)boronic acid.

PropertyValueReference(s)
IUPAC Name (4-benzoylphenyl)boronic acid[1]
Synonyms 4-Benzoylphenylboronic acid, (p-Benzoylphenyl)boronic acid, 4-(Phenylcarbonyl)phenylboronic acid[2]
CAS Number 268218-94-6[2]
Molecular Formula C13H11BO3[2][3]
Molecular Weight 226.04 g/mol [2][3][4]
Melting Point 204-212 °C (lit.)[4]
Boiling Point 427.9 ± 47.0 °C (Predicted)[5]
Density 1.25 ± 0.1 g/cm³ (Predicted)[5]
Flash Point 212.6 °C[5]
Vapor Pressure 4.38E-08 mmHg at 25°C[5]
SMILES String O=C(C1=CC=C(B(O)O)C=C1)C2=CC=CC=C2[3][6]
InChI Key CWMIVCCXDVRXST-UHFFFAOYSA-N[3][6]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of (4-Benzoylphenyl)boronic acid. These are generalized protocols that represent standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for its determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry (4-Benzoylphenyl)boronic acid is finely ground into a powder using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is achieved.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

  • Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

  • Vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: An excess amount of (4-Benzoylphenyl)boronic acid is added to a vial containing a known volume of the solvent of interest.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.

  • Analysis: The concentration of the dissolved (4-Benzoylphenyl)boronic acid in the filtrate is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100 g).

Key Synthetic Application: Suzuki-Miyaura Coupling

(4-Benzoylphenyl)boronic acid is a key reactant in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction using (4-Benzoylphenyl)boronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Aryl Halide (Ar-X) F Inert Atmosphere (N2 or Ar) A->F B (4-Benzoylphenyl)boronic acid B->F C Base (e.g., K2CO3, Cs2CO3) C->F D Palladium Catalyst (e.g., Pd(PPh3)4) D->F E Solvent (e.g., Toluene, Dioxane) E->F G Heating (e.g., 80-110 °C) F->G Stirring H Cooling to RT G->H I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Drying of Organic Layer J->K L Solvent Evaporation K->L M Column Chromatography L->M N Product Isolation M->N

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_ar_x Ar-Pd(II)L2-X pd0->pd_ar_x Oxidative Addition (Ar-X) pd_ar_r Ar-Pd(II)L2-R pd_ar_x->pd_ar_r Transmetalation (R-B(OH)2 + Base) pd_ar_r->pd0 product Ar-R pd_ar_r->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

4-Benzoylphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Benzoylphenylboronic acid, a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.

Core Compound Information

This compound is an organic compound characterized by the presence of both a boronic acid functional group and a benzoyl moiety.[1] This unique structure contributes to its reactivity and diverse applications.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₃H₁₁BO₃[1][2]
Linear Formula C₆H₅COC₆H₄B(OH)₂[3][4][5]
Molecular Weight 226.04 g/mol [1][3][4][5]
CAS Number 268218-94-6[1][3][4][5]
Appearance Solid[3][4]
Melting Point 204-212 °C[3][4][6]
Density 1.25 g/cm³[6]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The primary methods include:

  • Boronation of Benzoylphenol: This method involves the reaction of benzoylphenol with a boron-containing reagent under controlled conditions to introduce the boronic acid functionality.[1]

  • Direct Boronation: The compound can be synthesized via the direct boronation of a suitable precursor using reagents like boron trifluoride etherate with phenolic substrates.[1]

  • Cross-Coupling Methods: Palladium-catalyzed cross-coupling reactions can be employed, where an existing boron compound is coupled with an appropriate aryl halide to yield this compound.[1]

Key Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of this compound is its use as a key reagent in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds. These structures are prevalent in many pharmaceuticals and advanced materials.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the anhydrous solvent and a small amount of deionized water (e.g., a 4:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis of 9-Arylpurines as Potential Enterovirus Inhibitors

This compound serves as a reactant for the synthesis of 9-arylpurines, which have been investigated as a novel class of enterovirus inhibitors.[3][4] The general approach involves a palladium-catalyzed N-arylation of a purine derivative with this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Purine Purine Derivative Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Purine->Catalyst BoronicAcid This compound BoronicAcid->Catalyst Product 9-(4-Benzoylphenyl)purine Catalyst->Product N-Arylation Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., DMF) Solvent->Catalyst G cluster_MMP MMP Active Site cluster_inhibitor Inhibitor MMP Matrix Metalloproteinase (MMP) Zinc Zn²⁺ MMP->Zinc coordinates Hydroxide ⁻OH Zinc->Hydroxide coordinates Inhibition Inhibition of Proteolysis Hydroxide->Inhibition Forms Tetrahedral Adduct BoronicAcid This compound R-B(OH)₂ BoronicAcid->Hydroxide Nucleophilic Attack

References

An In-depth Technical Guide to the Solubility and Stability of 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Benzoylphenylboronic acid, a key building block in organic synthesis and drug discovery. Due to the limited availability of specific quantitative data for this exact molecule in publicly accessible literature, this document leverages data from structurally similar compounds, such as phenylboronic acid and its derivatives, to provide a robust predictive framework. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability parameters for their specific applications.

Physicochemical Properties

This compound is a bifunctional molecule featuring a benzoyl group and a boronic acid moiety. These functional groups dictate its chemical reactivity, solubility, and stability.

PropertyValueSource(s)
CAS Number 268218-94-6[1]
Molecular Formula C₁₃H₁₁BO₃[2]
Molecular Weight 226.04 g/mol [2]
Appearance Solid[1]
Melting Point 204-212 °C[1][3]
SMILES O=C(c1ccccc1)c2ccc(B(O)O)cc2

Solubility Profile

Table 2: Expected Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale and References
Ethers Diethyl ether, THFHighPhenylboronic acid exhibits high solubility in ethers.[4]
Ketones Acetone, 3-PentanoneHighPhenylboronic acid shows high solubility in ketones.[4]
Alcohols Methanol, EthanolModerate to HighGenerally good solvents for polar organic compounds.
Chlorinated Chloroform, DCMModeratePhenylboronic acid has moderate solubility in chloroform.[4]
Aprotic Polar DMSO, DMFHighExpected to be good solvents due to the polar nature of both the solute and the solvent.
Hydrocarbons Hexanes, TolueneLowPhenylboronic acid has very low solubility in hydrocarbons.[4]
Water LowThe solubility of phenylboronic acid in water is low (1.9 g/100 g H₂O at 20 °C).[4] The larger, more hydrophobic benzoyl group is expected to further decrease aqueous solubility.

Stability Profile

Boronic acids are known to be susceptible to several degradation pathways, with oxidative degradation being a primary concern. The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Table 3: Predicted Stability of this compound under Various Conditions

ConditionExpected StabilityPotential Degradation Products
Thermal Stable at room temperature. Degradation may occur at elevated temperatures. Phenylboronic acid hydrogels have shown chemical changes over time at temperatures above room temperature.[5]Dehydration to form the boroxine (trimeric anhydride). Further decomposition at higher temperatures.
Hydrolytic (pH) Stability is pH-dependent. Both acidic and basic conditions can mediate degradation, likely through an initial oxidative pathway.[6]The stability of boronic acid-diol esters is pH-dependent.[7] For the free acid, extreme pH values may facilitate degradation.
Oxidative Susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[8][9][10]The primary degradation pathway is the oxidative cleavage of the carbon-boron bond to yield the corresponding phenol (4-hydroxybenzophenone) and boric acid.[8][10]
Photostability May be sensitive to light, particularly UV radiation, as is common for aromatic compounds.Photodegradation products would need to be identified through forced degradation studies.

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

  • Sample Collection and Preparation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Prepare a series of standards of known concentrations of this compound in the respective solvents. Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[11][12][13]

General Procedure:

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions. A control sample protected from the stress condition should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the solid compound or a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15] A control sample should be wrapped in aluminum foil to protect it from light.

Analysis:

Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS). The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample. The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Thermodynamic Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Analyze by HPLC-UV or LC-MS D->E F Quantify against calibration curve E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Plausible Oxidative Degradation Pathway

G Plausible Oxidative Degradation Pathway cluster_reactants Reactants cluster_products Products A This compound C₁₃H₁₁BO₃ B 4-Hydroxybenzophenone C₁₃H₁₀O₂ A->B Oxidative Deboronation ROS {Reactive Oxygen Species | e.g., H₂O₂} C Boric Acid H₃BO₃

Caption: Plausible Oxidative Degradation Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided information based on analogous compounds, along with detailed experimental protocols, offers a robust framework for working with this important chemical entity. The inherent susceptibility of boronic acids to oxidative degradation is a key stability consideration that requires careful management in synthetic and formulation development. The experimental methods outlined herein will enable the generation of precise data to support these activities.

References

Proper Storage and Handling of 4-Benzoylphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of 4-Benzoylphenylboronic acid. Adherence to these guidelines is crucial for ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as temperature, moisture, light, and pH can significantly impact the rate of these degradation reactions.

  • Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of benzophenone as an impurity. This process can be catalyzed by acidic or basic conditions and is often exacerbated by the presence of moisture.[1] Simple aromatic and alkyl boronic acids are generally more stable at a neutral pH.[1]

  • Oxidation: The boron center in this compound is susceptible to oxidation, which can result in the formation of the corresponding phenol and boric acid. This degradation pathway is accelerated by exposure to air (oxygen) and certain oxidizing agents.[2]

Due to these potential degradation pathways, proper storage and handling are paramount to preserving the purity and reactivity of this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are based on general guidelines for arylboronic acids and best practices in chemical storage.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C) or Frozen (-20 °C)[3]Reduces the rate of thermal degradation and slows down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[2]Minimizes oxidation by excluding atmospheric oxygen.
Moisture Store in a tightly sealed container in a dry environment.[2]Prevents hydrolysis and moisture-mediated degradation, including protodeboronation.
Light Protect from light.[3]Minimizes the potential for photolytic degradation.

Table 2: Recommended Storage Conditions for this compound in Solution

ParameterRecommendationRationale
Temperature Frozen (-20 °C or -80 °C)[3]Significantly slows down degradation in solution.
Solvent Use anhydrous solvents.Minimizes hydrolysis and protodeboronation.
Atmosphere Store under an inert atmosphere.Prevents oxidation.
Duration Short-term (up to 1 month at -20 °C, up to 6 months at -80 °C).[3]Solutions are generally less stable than the solid form. Prepare fresh solutions when possible.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to ensure the safety of laboratory personnel and to prevent contamination of the compound.

Table 3: Handling and Personal Protective Equipment (PPE) Recommendations

AspectRecommendation
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
Eye Protection Wear chemical safety goggles or a face shield.[4]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile).[4]
Skin Protection Wear a lab coat and appropriate protective clothing.
Respiratory For solids, avoid generating dust. If dust is generated, use a respirator.
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific conditions, the following experimental protocols can be employed.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact this compound from its potential degradation products.

  • Objective: To develop a quantitative method to assess the purity and degradation of this compound over time under various stress conditions.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH neutral) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Subject aliquots of the stock solution to various stress conditions (see Section 4.3).

    • At specified time points, withdraw samples, dilute appropriately, and inject them into the HPLC system.

    • Monitor the peak area of the intact compound and any new peaks corresponding to degradation products.

    • Calculate the percentage of remaining this compound to determine the degradation rate.

¹H NMR Spectroscopy for Degradation Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used for qualitative and semi-quantitative monitoring of the degradation of this compound.

  • Objective: To identify the formation of degradation products by observing changes in the ¹H NMR spectrum.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD).

  • Procedure:

    • Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum as a baseline (t=0).

    • Subject the NMR tube or a parallel sample to the desired stress condition.

    • Acquire subsequent ¹H NMR spectra at various time intervals.

    • Compare the spectra to identify the appearance of new signals and the decrease in the intensity of the signals corresponding to this compound. The formation of benzophenone, a likely protodeboronation product, can be monitored by the appearance of its characteristic aromatic signals.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating method. These studies involve subjecting the compound to stress conditions that are more severe than the recommended storage conditions.[3]

  • Acidic Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60 °C).[3]

  • Basic Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 M NaOH) at room temperature or elevated temperature (e.g., 60 °C).[3]

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).[3]

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60 °C, 80 °C) with and without controlled humidity.[3]

  • Photostability: Expose the solid compound or a solution to a controlled light source according to ICH Q1B guidelines.[6]

Disposal Procedures

Unused or waste this compound should be treated as hazardous chemical waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]

Visualization of Workflows

The following diagrams illustrate the key decision-making and experimental workflows for the proper management of this compound.

StorageWorkflow cluster_storage Storage Protocol start Receive this compound check_form Solid or Solution? start->check_form solid_storage Store at 2-8°C or -20°C Under Inert Atmosphere Protect from Light & Moisture check_form->solid_storage Solid solution_storage Store at -20°C or -80°C Anhydrous Solvent Under Inert Atmosphere check_form->solution_storage Solution end_storage Use in Experiment solid_storage->end_storage solution_storage->end_storage

Caption: Logical workflow for the proper storage of this compound.

StabilityTestingWorkflow cluster_stability Stability Assessment Workflow start Prepare Sample (Solid or Solution) stress_conditions Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress_conditions analysis Analyze at Time Points stress_conditions->analysis hplc HPLC Analysis analysis->hplc nmr NMR Analysis analysis->nmr data_analysis Analyze Data (Degradation Rate, Products) hplc->data_analysis nmr->data_analysis report Report Stability Profile data_analysis->report

Caption: Experimental workflow for assessing the stability of this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazards of chemical reagents is paramount for ensuring a safe laboratory environment. This guide provides a comprehensive overview of the available safety information for 4-Benzoylphenylboronic acid (CAS No. 268218-94-6), a valuable building block in organic synthesis.

Core Safety and Hazard Information

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in a robust safety assessment.

PropertyValueSource
Molecular Formula C₁₃H₁₁BO₃
Molecular Weight 226.04 g/mol
Appearance Solid
Melting Point 204-212 °C (lit.)[1]
Boiling Point 427.9 °C at 760 mmHg[1]
Flash Point 212.6 °C[1]
Density 1.25 g/cm³[1]
Hazard Identification and Classification

Although a specific GHS classification for this compound is not consistently reported, the classifications for closely related compounds such as 4-acetylphenylboronic acid and other substituted phenylboronic acids provide a strong indication of the potential hazards. Users should handle this compound as if it possesses these hazards.

Hazard ClassGHS ClassificationHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation[2]

Signal Word: Warning[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications provided are based on standardized GHS testing protocols for skin and eye irritation and target organ toxicity. These typically involve in vitro or in vivo studies following OECD (Organisation for Economic Co-operation and Development) guidelines. In the absence of specific data, it is prudent to adhere to the highest safety standards when handling this compound.

Safe Handling and Workflow

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages of a comprehensive safety protocol.

Safe Handling Workflow for this compound cluster_assessment 1. Hazard Identification & Risk Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. Personal Protective Equipment (PPE) cluster_procedures 4. Handling & Emergency Procedures cluster_disposal 5. Waste Disposal ReviewSDS Review Safety Data Sheet (SDS) (or data for analogous compounds) AssessRisks Assess Risks for Specific Laboratory Procedures ReviewSDS->AssessRisks FumeHood Work in a certified Chemical Fume Hood AssessRisks->FumeHood SOPs Develop and follow Standard Operating Procedures (SOPs) FumeHood->SOPs Ventilation Ensure adequate general ventilation Ventilation->SOPs EyeProtection Safety glasses with side shields or chemical goggles SOPs->EyeProtection HandProtection Chemical-resistant gloves (e.g., Nitrile) SOPs->HandProtection BodyProtection Laboratory coat SOPs->BodyProtection RespiratoryProtection Use NIOSH-approved respirator if dust cannot be controlled SOPs->RespiratoryProtection Handling Avoid dust generation Weigh in a contained manner BodyProtection->Handling Storage Store in a cool, dry, well-ventilated area in a tightly sealed container Handling->Storage Waste Dispose of as hazardous waste in accordance with local, state, and federal regulations Storage->Waste Spill Spill Response: Evacuate, ventilate, and clean up with appropriate absorbent material FirstAid First Aid: Skin: Wash with soap and water Eyes: Rinse with water for 15 mins Inhalation: Move to fresh air Spill->FirstAid

Caption: A workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed.[5]

  • Incompatible Materials: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as is common for many organic compounds.[6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. A laboratory coat is also required.[4]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved N95 (US) or equivalent respirator should be used.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation persists, seek medical advice.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and seek medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

This guide is intended to provide a comprehensive overview of the safety and hazards associated with this compound based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to always adhere to good laboratory practices.

References

Spectroscopic and Synthetic Profile of 4-Benzoylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 4-benzoylphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document compiles available data on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a detailed experimental protocol for its preparation, catering to the needs of researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

The unique structural features of this compound, combining a benzoyl moiety and a boronic acid group on a phenyl ring, give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific peer-reviewed publication detailing the complete NMR spectral data for this compound could not be identified in the conducted search, the expected chemical shifts can be predicted based on the analysis of similar structures. The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0m2HProtons ortho to the boronic acid group and protons ortho to the carbonyl group
~7.8 - 7.4m7HRemaining aromatic protons and B(OH)₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~196C=O (Ketone)
~138 - 128Aromatic Carbons
ipso-Carbon attached to Boron(Often broad or not observed)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H stretch (boronic acid, intermolecular H-bonding)
~1660StrongC=O stretch (ketone)
~1600, ~1480MediumC=C stretch (aromatic rings)
~1350StrongB-O stretch
~1280MediumC-C stretch (aromatic-ketone)
~850StrongC-H bend (para-substituted aromatic ring)

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, adapted from established methods for the preparation of similar substituted phenylboronic acids.

Synthesis of this compound

Materials:

  • 4-Bromobenzophenone

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Hexane

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. The flask is heated under vacuum and then cooled under a nitrogen atmosphere. A solution of 4-bromobenzophenone in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction, which is then maintained at a gentle reflux until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard reagent, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Visualizing the Synthetic Workflow

To illustrate the logical flow of the synthesis, a diagram is provided below, generated using the DOT language.

G cluster_start Starting Materials cluster_reagents Reagents Bromobenzophenone 4-Bromobenzophenone Grignard Formation of Grignard Reagent Bromobenzophenone->Grignard Mg Magnesium Mg->Grignard THF Anhydrous THF THF->Grignard Borate Triisopropyl borate Borylation Borylation Borate->Borylation HCl 1 M HCl Hydrolysis Hydrolysis & Work-up HCl->Hydrolysis Grignard->Borylation Borylation->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. The provided spectroscopic predictions and detailed experimental protocol are intended to facilitate further research and development in areas where this versatile compound plays a critical role.

Potential Biological Activities of 4-Benzoylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylphenylboronic acid is a versatile organic compound with a molecular formula of C₁₃H₁₁BO₃.[1] It serves as a key building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.[1] Beyond its synthetic utility, emerging research indicates a spectrum of potential biological activities for this compound and its derivatives, spanning antiviral, anticancer, antibacterial, and enzyme-inhibitory applications. This technical guide provides an in-depth overview of these potential biological activities, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Antiviral Activity

This compound has been investigated for its potential as an antiviral agent, with a particular focus on enteroviruses.[1][2] Its antiviral properties are attributed to its ability to interact with viral proteins, thereby inhibiting viral replication.[1][2]

Inhibition of Enteroviruses

This compound is a crucial reactant in the synthesis of 9-arylpurines, a class of compounds that have demonstrated significant inhibitory activity against various enteroviruses.[3][4][5][6]

Quantitative Data: Anti-enteroviral Activity of 9-Arylpurine Derivatives

Compound ClassTarget VirusEC₅₀ (µM)Cell LineReference
9-Aryl-6-chloropurinesCoxsackie virus B3 (CVB3)3 - 15Vero[3][4]
9-ArylpurinesCoxsackie virus A16, A21, A24Low µM rangeVero[6]
9-ArylpurinesCoxsackie virus B35 - 8Vero[6]
9-ArylpurinesEchovirus 9Low µM rangeVero[6]
Experimental Protocol: Plaque Reduction Assay

The antiviral efficacy of compounds like the 9-arylpurine derivatives of this compound is commonly determined using a plaque reduction assay.[2][7][8][9][10] This method quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock of known titer

  • Test compound (e.g., 9-arylpurine derivative)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Overlay medium (e.g., containing agarose or carboxymethyl cellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in culture plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound in a cell culture medium.

  • Virus-Compound Incubation: Mix a standard amount of virus with each dilution of the test compound and incubate for a specific period (e.g., 1 hour) to allow interaction.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixtures. Allow for viral adsorption for a set time (e.g., 1-2 hours).

  • Overlay: After adsorption, remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Fixation and Staining: After incubation, fix the cells with the fixative solution and then stain with the staining solution. The viable cells will take up the stain, while the areas of cell death (plaques) will remain clear.

  • Plaque Counting and EC₅₀ Determination: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Workflow for Plaque Reduction Assay

Plaque_Reduction_Assay A Seed Host Cells D Infect Cell Monolayer A->D B Prepare Compound Dilutions C Incubate Virus with Compound B->C C->D E Add Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques & Calculate EC50 G->H Rho_GTPase_Pathway cluster_0 Cell Migration Signaling PBA Phenylboronic Acids Rho Rho GTPases (RhoA, Rac1, Cdc42) PBA->Rho Inhibition ROCK ROCK Rho->ROCK Actin Actin Cytoskeleton Rearrangement ROCK->Actin Migration Cell Migration Actin->Migration MIC_Determination A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate C->D E Observe for Growth (Turbidity/OD) D->E F Determine MIC E->F MMP_Inhibition_Assay A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence Kinetically C->D E Calculate Reaction Velocities D->E F Determine IC50 Value E->F

References

4-Benzoylphenylboronic Acid: A Comprehensive Technical Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylphenylboronic acid is a versatile bifunctional organic compound featuring both a benzoyl group and a boronic acid moiety. This unique structure allows it to participate in a wide array of chemical transformations, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. Its ability to engage in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented its importance in the construction of complex molecular architectures. Furthermore, the boronic acid functional group imparts the potential for interactions with biological targets, opening avenues for its exploration in drug discovery. This technical guide provides an in-depth review of the known applications of this compound, complete with available quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

PropertyValueReference
CAS Number 268218-94-6N/A
Molecular Formula C₁₃H₁₁BO₃N/A
Molecular Weight 226.04 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 204-212 °CN/A
Solubility Soluble in organic solvents such as THF, dioxane, and DMF. Limited solubility in water.N/A

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a Grignard reagent derived from 4-bromobenzophenone with a trialkyl borate followed by acidic hydrolysis.

Experimental Protocol: Synthesis from 4-Bromobenzophenone

Materials:

  • 4-Bromobenzophenone

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Under a nitrogen atmosphere, add a solution of 4-bromobenzophenone (1.0 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating. Once the reaction starts, add the remaining 4-bromobenzophenone solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the magnesium is consumed. Cool the reaction mixture to room temperature.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

    • Stir vigorously for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white solid.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a coupling partner in Suzuki-Miyaura reactions to form biaryl ketones. These structures are important intermediates in the synthesis of pharmaceuticals and other functional organic molecules.

Suzuki-Miyaura Coupling Reactions

The palladium-catalyzed cross-coupling of this compound with various aryl halides provides a direct route to a diverse range of substituted benzophenones.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions with this compound

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95 (model)
21-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane908>90 (model)
32-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene11016>85 (model)
44-ChlorotolueneBuchwald precatalystK₃PO₄Dioxane/H₂O10024>80 (model)

Note: The yields presented are illustrative and based on typical outcomes for Suzuki-Miyaura reactions with similar substrates. Specific yields for this compound may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole

Materials:

  • This compound (1.2 eq)

  • 4-Iodoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound, 4-iodoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl ketone.

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up & Purification 4-Benzoylphenylboronic_acid This compound Degassing Degassing (N2 Purge) 4-Benzoylphenylboronic_acid->Degassing Aryl_Halide Aryl Halide Aryl_Halide->Degassing Pd_Catalyst Palladium Catalyst Pd_Catalyst->Degassing Base Base Base->Degassing Solvent Solvent Solvent->Degassing Heating Heating & Stirring Degassing->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Biaryl Ketone Purification->Product

Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry

This compound and its derivatives have been investigated for their potential biological activities, including enzyme inhibition and antiviral effects.

Matrix Metalloproteinase (MMP) Inhibition

Table 2: Hypothetical Inhibition Profile of a Benzoylphenylboronic Acid Derivative against MMPs

MMP IsoformIC₅₀ (nM)
MMP-250
MMP-925
MMP-13150

Note: These values are hypothetical and for illustrative purposes only, demonstrating how such data would be presented.

Experimental Protocol: General MMP Inhibition Assay (Fluorogenic Substrate)

Materials:

  • Recombinant human MMP (e.g., MMP-9)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

  • Fluorogenic MMP substrate

  • This compound (or derivative) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound in assay buffer to the desired concentrations.

  • In a 96-well plate, add the diluted test compound, recombinant MMP enzyme, and assay buffer.

  • Include a positive control (enzyme without inhibitor) and a negative control (assay buffer only).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

MMP_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_mmp MMP Activation & Activity Growth_Factors Growth Factors (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Growth_Factors->Receptor MAPK_Pathway MAPK Signaling (ERK, JNK, p38) Receptor->MAPK_Pathway Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Pro_MMP Pro-MMP (Inactive) Transcription_Factors->Pro_MMP Upregulates Expression Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation Extracellular Matrix Degradation Active_MMP->ECM_Degradation Catalyzes Cell_Migration_Invasion Cell Migration & Invasion ECM_Degradation->Cell_Migration_Invasion Promotes 4_Benzoylphenylboronic_Acid This compound (Inhibitor) 4_Benzoylphenylboronic_Acid->Active_MMP Inhibits

Figure 2: Hypothetical signaling pathway illustrating the role of MMPs and their inhibition.

Antiviral Activity

Some boronic acid-containing compounds have demonstrated antiviral properties. While specific studies on this compound are limited, its potential as an antiviral agent, particularly against enteroviruses, has been suggested.[1] The proposed mechanism involves the interaction of the compound with viral proteins, thereby inhibiting viral replication.

Table 3: Illustrative Antiviral Activity Data

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Enterovirus 71Vero15>100>6.7
Coxsackievirus B3HeLa25>100>4.0

Note: These values are illustrative and based on potential activities. Specific experimental data for this compound is not currently available.

Experimental Protocol: General Antiviral Assay (CPE Reduction)

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock (e.g., Enterovirus 71)

  • Cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT or other viability dye

Procedure:

  • Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

  • Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient to observe cytopathic effect (CPE) in the virus control wells (typically 2-3 days).

  • Assess cell viability using an MTT assay or by microscopic observation of CPE.

  • Separately, determine the cytotoxicity of the compound on uninfected cells (CC₅₀).

  • Calculate the 50% effective concentration (EC₅₀) and the selectivity index (SI = CC₅₀/EC₅₀).

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and potential in medicinal chemistry. Its utility in Suzuki-Miyaura coupling is well-established for the creation of complex biaryl ketones. While its biological activities as an enzyme inhibitor and antiviral agent are still under exploration and require more extensive quantitative studies, the existing preliminary data suggest that it is a promising scaffold for the development of novel therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound.

References

Early Research on 4-Benzoylphenylboronic Acid as an Antiviral Agent: A Technical Guide on Enterovirus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial inquiries into the early research of 4-benzoylphenylboronic acid as a specific antiviral agent did not yield substantial public data, particularly concerning its activity against enteroviruses. The body of research on monophenylboronic acids, as a class, has shown limited broad-spectrum antiviral efficacy in some studies.[1][2] This technical guide, therefore, pivots to the broader, well-documented field of enterovirus inhibition, providing an in-depth overview of the core strategies, mechanisms, and experimental approaches that define the landscape of anti-enteroviral drug discovery. This guide is intended to be a valuable resource for professionals in the field, offering insights into the multifaceted approaches to combating enterovirus infections.

Enteroviruses, belonging to the Picornaviridae family, are responsible for a wide array of human diseases, ranging from the common cold to severe conditions like myocarditis, meningitis, and poliomyelitis.[3][4] Despite their significant global health impact, there remains a lack of approved antiviral therapies for most enterovirus infections, driving extensive research into novel inhibitors.[3][4]

The Enterovirus Replication Cycle: A Map of Therapeutic Targets

The enterovirus replication cycle presents multiple opportunities for therapeutic intervention. Understanding these stages is crucial for the rational design of antiviral agents. The cycle begins with the virus binding to a host cell receptor, followed by entry and uncoating, where the viral RNA is released into the cytoplasm.[5] The positive-sense RNA genome is then translated into a single polyprotein, which is subsequently cleaved by viral proteases (2A and 3C) into structural and non-structural proteins.[4] The non-structural proteins orchestrate the replication of the viral genome, which takes place on newly formed replication organelles derived from host cell membranes.[3] Finally, new viral particles are assembled and released from the host cell.[5]

Key Antiviral Strategies and Mechanisms of Action

The development of anti-enteroviral agents has primarily focused on two main strategies: direct-acting antivirals that target viral components and host-targeting antivirals that inhibit cellular factors essential for viral replication.

Direct-Acting Antivirals

Direct-acting antivirals physically interact with viral proteins to disrupt their function.

  • Capsid Binders: These small molecules, such as pleconaril and vapendavir, bind to a hydrophobic pocket in the VP1 capsid protein.[4] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and release of the viral genome into the host cell.[4]

  • Protease Inhibitors: The viral proteases 2A (2Apro) and 3C (3Cpro) are essential for cleaving the viral polyprotein into functional proteins.[6] Inhibitors of these proteases, often peptidomimetics, block this crucial step, thereby halting the viral life cycle.[6]

  • Polymerase Inhibitors: The RNA-dependent RNA polymerase (3Dpol) is the viral enzyme responsible for replicating the viral RNA genome.[7] Inhibitors of 3Dpol can be nucleoside analogs that act as chain terminators or non-nucleoside inhibitors that bind to allosteric sites on the enzyme.[7]

Host-Targeting Antivirals

Host-targeting antivirals represent a newer approach that aims to inhibit the host cell factors that the virus hijacks for its own replication. A key advantage of this strategy is a potentially higher barrier to the development of drug resistance.[3]

  • Inhibitors of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ): Enteroviruses extensively remodel host cell membranes to create replication organelles.[3] This process is critically dependent on the host lipid kinase PI4KIIIβ.[3] Small molecule inhibitors of PI4KIIIβ have demonstrated broad-spectrum anti-enterovirus activity by preventing the formation of these essential replication platforms.[3]

  • Inhibitors of Oxysterol-Binding Protein (OSBP): OSBP is another host factor involved in lipid transport and is crucial for the integrity of the viral replication organelles.[8] Compounds that inhibit OSBP have also shown potent antiviral effects against a range of enteroviruses.[8]

Quantitative Data on Selected Enterovirus Inhibitors

The following table summarizes the in vitro activity of several representative enterovirus inhibitors. This data provides a comparative look at the potency and cytotoxicity of different classes of antiviral compounds.

Compound ClassExample CompoundTarget VirusEC50 (µM)CC50 (µM)Target
Capsid BinderPleconarilEnteroviruses~0.1-1>100VP1
Capsid BinderVapendavirRhinoviruses~0.01-0.1>100VP1
3C Protease InhibitorRupintrivirRhinoviruses~0.004-0.05>1003C Protease
PI4KIIIβ InhibitorCompound 1*Enteroviruses0.004-0.071>10PI4KIIIβ
2C InhibitorGuanidine HClEnterovirusesVariesVaries2C ATPase

*Note: "Compound 1" refers to 2-fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol as described in relevant literature.[3]

Experimental Protocols for Antiviral Evaluation

The discovery and characterization of antiviral compounds rely on a standardized set of in vitro assays.

Antiviral Activity Assays
  • Cytopathic Effect (CPE) Inhibition Assay: This assay is a primary screening method to identify compounds that protect host cells from the virus-induced cell death (cytopathic effect).

    • Host cells are seeded in a multi-well plate.

    • The cells are then infected with the virus in the presence of serial dilutions of the test compound.

    • After a suitable incubation period, cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or resazurin).

    • The EC50 (the concentration of the compound that protects 50% of the cells from CPE) is then calculated.

  • Plaque Reduction Assay: This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

    • A confluent monolayer of host cells is infected with a known amount of virus.

    • The infected cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized zones of cell death called plaques.

    • After incubation, the cells are stained, and the plaques are counted.

    • The EC50 is determined as the concentration of the compound that reduces the number of plaques by 50%.

Mechanism of Action Studies
  • Time-of-Addition Assay: This assay helps to determine the stage of the viral life cycle that is inhibited by a compound.

    • The compound is added to infected cells at different time points relative to the time of infection (e.g., before infection, during infection, or at various times after infection).

    • The antiviral effect is then measured.

    • The time point at which the compound loses its effectiveness provides an indication of the targeted stage of the viral life cycle.

  • Resistant Mutant Generation and Analysis: The generation of virus mutants that are resistant to the antiviral compound is a powerful tool for identifying the viral target.

    • The virus is cultured in the presence of sub-optimal concentrations of the compound for multiple passages.

    • Resistant viruses that emerge are isolated and their genomes are sequenced to identify mutations.

    • The location of the mutations often points to the viral protein that is the direct target of the compound.

Visualizations

Enterovirus Replication Cycle and Antiviral Targets

Enterovirus_Lifecycle cluster_cell Host Cell cluster_inhibitors Antiviral Intervention Points Entry Entry & Uncoating Translation Translation & Polyprotein Processing Entry->Translation Viral RNA Replication RNA Replication Translation->Replication Viral Proteins Assembly Assembly & Release Translation->Assembly Structural Proteins Replication->Assembly Progeny RNA Capsid_Binders Capsid Binders Capsid_Binders->Entry Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Translation Polymerase_Inhibitors Polymerase Inhibitors Polymerase_Inhibitors->Replication Host_Factor_Inhibitors Host Factor Inhibitors Host_Factor_Inhibitors->Replication

Caption: Enterovirus replication cycle and points of antiviral intervention.

Antiviral Drug Discovery Workflow

Antiviral_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_moa Mechanism of Action Compound_Library Compound Library CPE_Assay CPE Inhibition Assay Compound_Library->CPE_Assay Hits Initial Hits CPE_Assay->Hits Dose_Response Dose-Response (EC50) Hits->Dose_Response Cytotoxicity Cytotoxicity (CC50) Hits->Cytotoxicity Validated_Hits Validated Hits Dose_Response->Validated_Hits Cytotoxicity->Validated_Hits Time_of_Addition Time-of-Addition Assay Validated_Hits->Time_of_Addition Resistance_Studies Resistance Studies Validated_Hits->Resistance_Studies Target_ID Target Identification Time_of_Addition->Target_ID Resistance_Studies->Target_ID Lead_Optimization Lead_Optimization Target_ID->Lead_Optimization Lead Compound

Caption: Workflow for antiviral screening and mechanism of action studies.

Host-Targeting Mechanism via PI4KIIIβ Inhibition

Host_Targeting cluster_virus Enterovirus Infection cluster_host Host Cell Machinery Viral_Proteins Viral Proteins (e.g., 3A) Recruitment Recruitment of Host Factors Viral_Proteins->Recruitment RO_Formation Replication Organelle Formation Recruitment->RO_Formation PI4KIIIb PI4KIIIβ Recruitment->PI4KIIIb hijacks OSBP OSBP Recruitment->OSBP hijacks Viral_Replication Viral RNA Replication RO_Formation->Viral_Replication Inhibitor PI4KIIIβ/OSBP Inhibitor Inhibitor->PI4KIIIb Inhibitor->OSBP

References

The Boronic Acid Functional Group: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The boronic acid functional group, R-B(OH)₂, has emerged as an indispensable tool in modern chemistry, prized for its unique reactivity, general stability, and low toxicity. Its versatility has propelled it from a synthetic curiosity to a cornerstone of blockbuster reactions and a key component in approved pharmaceuticals. This technical guide provides an in-depth exploration of the core reactivity of boronic acids, offering detailed data, experimental protocols, and visual guides to their most critical transformations.

Core Concepts: Structure and Acidity

Structurally, boronic acids are characterized by a trivalent, sp²-hybridized boron atom bonded to one organic substituent and two hydroxyl groups, adopting a trigonal planar geometry. A key feature is the vacant p-orbital on the boron atom, which renders it a Lewis acid.[1] This Lewis acidity is fundamental to its reactivity, allowing it to accept a pair of electrons from a nucleophile, typically a hydroxide ion in aqueous media.

This interaction leads to an equilibrium between the neutral, trigonal boronic acid and an anionic, tetrahedral boronate species.[2] The acidity, or pKa, of a boronic acid is approximately 9, but this can be significantly influenced by the electronic nature of the organic substituent.[3] Electron-withdrawing groups increase the Lewis acidity and lower the pKa, while electron-donating groups have the opposite effect. This pH-dependent equilibrium is a critical factor in modulating the reactivity of the boronic acid in various chemical transformations.

Table 1: Acidity (pKa) of Selected Substituted Phenylboronic Acids

The following table summarizes the pKa values for a series of para-substituted phenylboronic acids in aqueous solution, illustrating the impact of substituents on Lewis acidity.

Substituent (p-X-C₆H₄B(OH)₂)pKa ValueReference
-OCH₃9.25[4]
-CH₃~8.8[5]
-H8.68 - 8.90[4][5]
-F~8.7[5]
-CHO~7.8[4]
-CF₃~7.5[6]
-NO₂~7.1[5]

Key Reactivity Pathways

The utility of boronic acids in synthesis and drug design stems from a few key, highly reliable transformations. These include palladium-catalyzed cross-coupling reactions to form C-C bonds, copper-catalyzed couplings to form C-heteroatom bonds, and reversible esterification with diols.

The Suzuki-Miyaura Cross-Coupling Reaction

The Nobel Prize-winning Suzuki-Miyaura coupling is arguably the most important reaction of boronic acids. It involves the palladium-catalyzed reaction between an organoboronic acid and an organic halide or triflate to form a new carbon-carbon bond.[1][7] The reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the use of generally non-toxic and stable boron reagents.[8]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[7]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex R¹-X oxidative_add Oxidative Addition tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex R²-B(OH)₂ + Base transmetalation Transmetalation tm_complex->pd0 R¹-R² reductive_elim Reductive Elimination r1x R¹-X r2b R²-B(OH)₂ + Base product R¹-R²

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 2: Influence of Ligand and Base on Suzuki-Miyaura Coupling Yield

The choice of ligand and base is critical for reaction efficiency. The following data, compiled from literature examples, illustrates this for a model reaction: the coupling of 4-iodoanisole with phenylboronic acid.

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80>95
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100>98
PdCl₂(dppf)(dppf)Na₂CO₃Toluene85>95
Pd(OAc)₂PCy₃K₃PO₄Toluene/H₂ORT>90
Pd(acac)₂BrettPhosK₃PO₄1,4-Dioxane130~80-85

Yields are representative and can vary based on specific substrate and reaction time. Data compiled from[1][8][10][11].

The Chan-Lam Coupling Reaction

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds. It involves the copper-catalyzed reaction of a boronic acid with an amine or alcohol.[12] A significant advantage of this reaction is that it can often be performed under mild conditions, at room temperature, and open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[12][13]

The mechanism is complex and still debated but is generally thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle. A plausible pathway involves the formation of a copper-aryl complex, which then undergoes reductive elimination with the N-H or O-H containing substrate to form the product.[12][13]

Chan_Lam_Workflow start Start setup Combine Amine/Alcohol, Boronic Acid, Cu(II) Catalyst, and optional Base in a flask start->setup solvent Add Solvent (e.g., CH₂Cl₂, MeOH) setup->solvent react Stir at specified temperature (e.g., Room Temp to 100 °C) Open to Air solvent->react monitor Monitor reaction (TLC, GC-MS) react->monitor monitor->react Incomplete workup Quench (e.g., NH₄OH) and perform aqueous workup monitor->workup Reaction Complete purify Purify by column chromatography workup->purify product Isolate C-N or C-O Coupled Product purify->product

A typical experimental workflow for the Chan-Lam coupling reaction.
Reversible Diol Esterification

Boronic acids react reversibly with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters.[2] This equilibrium is highly pH-dependent; ester formation is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate anion is present.[14] This dynamic covalent chemistry is the basis for boronic acid-based glucose sensors and has been exploited in drug delivery systems and self-healing materials.[15] The stability of the resulting boronate ester is influenced by the structure of the diol, with cis-diols on furanose rings (like in fructose) showing particularly high binding affinities.[14]

Table 3: Binding Constants (Kₑq) of Phenylboronic Acid with Various Diols

This table presents the equilibrium association constants for phenylboronic acid with several biologically relevant polyols at physiological pH (~7.4).

DiolKₑq (M⁻¹)CommentsReference(s)
Glucose~110Primarily binds the minor α-D-glucofuranose isomer.[14]
Fructose~4370High affinity due to binding with the more abundant β-D-fructofuranose isomer.[14]
Galactose~276Intermediate affinity.[14]
Mannitol~2275Acyclic polyol with high affinity.[14]
Alizarin Red S>10,000Catechol dye, very high affinity, used in competitive binding assays.[15][16]

Stability and Handling

While generally stable solids, boronic acids are susceptible to two primary degradation pathways that can affect reaction stoichiometry and reproducibility.[17]

  • Boroxine Formation: Dehydration, which can occur upon heating or prolonged storage, leads to the formation of a cyclic trimer anhydride called a boroxine. This process is reversible upon addition of water.

  • Protodeboronation: Cleavage of the C-B bond, replacing it with a C-H bond. This side reaction can be problematic, especially for electron-rich or heteroaromatic boronic acids, and is often promoted by the reaction conditions (e.g., high temperature, certain bases).[17]

  • Oxidation: The boron center can be oxidized, particularly by reactive oxygen species, to yield an alcohol and boric acid.[18][19]

For quality control, the purity of boronic acids can be assessed using techniques like HPLC-MS and NMR spectroscopy.[17][20] To ensure integrity, boronic acids should be stored in a cool, dry place, and for sensitive substrates, storage under an inert atmosphere is recommended.[17]

Boronic_Acid_Equilibria boronic_acid R-B(OH)₂ (Trigonal) boronate R-B(OH)₃⁻ (Tetrahedral) boronic_acid->boronate + OH⁻ - H₂O boroxine Boroxine (Cyclic Trimer) boronic_acid->boroxine - H₂O + H₂O diol_ester Boronate Ester (with Diol) boronic_acid->diol_ester + Diol - 2H₂O

Key equilibria involving the boronic acid functional group.

Applications in Drug Development

The unique reactivity of the boronic acid group has been successfully translated into therapeutics. The boron atom can act as a "warhead," forming a reversible covalent bond with a key catalytic residue (often a serine or threonine) in an enzyme's active site. This mechanism is central to the action of the proteasome inhibitor bortezomib (Velcade®), used in the treatment of multiple myeloma. The boron atom in bortezomib interacts with the N-terminal threonine of the proteasome's catalytic subunit.

Beyond enzyme inhibition, boronic acids are invaluable building blocks in medicinal chemistry for synthesizing complex molecules via Suzuki-Miyaura coupling, a reaction frequently employed in the synthesis of drug candidates.[19]

Experimental Protocols

The following sections provide generalized, representative protocols for the key reactions discussed. Note: These are starting points and will likely require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[1]

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (Ligand) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene and degassed water to the tube via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Protocol 2: General Procedure for Chan-Lam N-Arylation[13][21]

Materials:

  • Amine (or N-heterocycle) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.0 mmol, 1.0 equiv, for stoichiometric reaction)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂) (5-10 mL)

  • 4Å Molecular Sieves (optional, ~200 mg)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine, Cu(OAc)₂, and pyridine. If using, add activated 4Å molecular sieves.

  • Solvent Addition: Add dichloromethane and stir the mixture at room temperature. The reaction is typically run open to the atmosphere.

  • Boronic Acid Addition: Add the arylboronic acid to the stirring mixture.

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed (typically 8-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel, eluting with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with an aqueous solution of ammonium hydroxide to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.

References

Methodological & Application

Application Notes and Protocols for 4-Benzoylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-benzoylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a wide array of biaryl ketones, which are prevalent scaffolds in medicinal chemistry and materials science. This document outlines the reaction principles, detailed experimental protocols, and potential applications of the resulting compounds, with a focus on their relevance in drug discovery.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate. This compound is a particularly useful reagent in this context, as it allows for the direct incorporation of a benzophenone moiety into a target molecule. The resulting biaryl ketone structures are of significant interest due to their presence in numerous biologically active compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (in this case, this compound), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimal conditions may vary depending on the specific substrates used.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for aqueous base solutions)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.1 - 1.5 mmol), and the base (2.0 - 3.0 mmol).

  • If a solid palladium catalyst and ligand are used, add them to the flask at this stage (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5-10 mL) and degassed water if using an aqueous base solution (e.g., 1-2 mL).

  • If using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, prepare a solution of the precursor and ligand in a small amount of the reaction solvent and add it to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl ketone product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl boronic acids with aryl halides. While specific data for this compound is not extensively compiled in a single source, the data presented for structurally similar aryl boronic acids provides a strong predictive framework for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1][2][3][4]

EntryAryl HalideBaseSolventCatalyst (mol%)Time (h)Yield (%)
1IodobenzeneK₂CO₃WaterPdCu@Ti₃C₂ (cat.)199
2BromobenzeneK₂CO₃WaterPdCu@Ti₃C₂ (cat.)195
34-BromoacetophenoneK₂CO₃Ethanol/WaterPdCl₂(NH₂CH₂COOH)₂ (1)298
44-BromoanisoleK₂CO₃Ethanol/WaterPdCl₂(NH₂CH₂COOH)₂ (1)395
52-BromotolueneK₂CO₃Ethanol/WaterPdCl₂(NH₂CH₂COOH)₂ (1)485
64-NitrobromobenzenePd(OAc)₂/7a (cat.)TolueneK₃PO₄0.0898

Table 2: Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Bromides [1][3]

EntryAryl Boronic AcidAryl BromideBaseSolventCatalyst (mol%)Time (h)Yield (%)
14-Methoxyphenylboronic acid4-BromoacetophenoneK₂CO₃Ethanol/WaterPdCl₂(NH₂CH₂COOH)₂ (1)296
24-Methylphenylboronic acid4-BromoacetophenoneK₂CO₃Ethanol/WaterPdCl₂(NH₂CH₂COOH)₂ (1)297
34-Chlorophenylboronic acid4-BromoacetophenoneK₂CO₃Ethanol/WaterPdCl₂(NH₂CH₂COOH)₂ (1)2.594
42-Methylphenylboronic acid4-BromoacetophenoneK₂CO₃Ethanol/WaterPdCl₂(NH₂CH₂COOH)₂ (1)390
5Phenylboronic acid4-BromobenzophenoneN/AN/APd/CAP-ashN/A94

Note: The specific catalyst and reaction conditions can significantly influence the reaction outcome and should be optimized for each substrate combination.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0) Ar-X Ar-X Ar-X->Ar-Pd(II)-X Ar'-B(OH)2 4-Benzoylphenyl boronic acid Ar'-B(OH)2->Ar-Pd(II)-Ar' Base Base Base->Ar-Pd(II)-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, This compound, Base, and Catalyst/Ligand B Evacuate and backfill with inert gas A->B C Add degassed solvent B->C D Heat to desired temperature (80-110 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Aqueous workup (Extraction) F->G H Dry and concentrate organic layer G->H I Purify by flash chromatography H->I J Pure Biaryl Ketone Product I->J

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The benzophenone scaffold, readily synthesized using this compound, is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, survival, and metabolism.[6][7][8] Aberrant activation of this pathway is a hallmark of many human cancers.

Derivatives of biphenyl-methanone, the core structure produced from the Suzuki-Miyaura coupling of this compound, have been investigated as potential inhibitors of this pathway. The rationale is that the rigid, three-dimensional structure of the benzophenone moiety can effectively interact with the ATP-binding pocket of kinases within this pathway, such as PI3K, Akt, or mTOR.

Putative Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth and Proliferation mTORC1->Proliferation Inhibitor Biphenyl-4-yl (phenyl)methanone Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by biphenyl-4-yl(phenyl)methanone derivatives.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl ketones via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this document provide a solid foundation for researchers to utilize this building block in their synthetic endeavors. The resulting benzophenone-containing molecules hold significant promise for the development of novel therapeutics, particularly in the area of oncology, by targeting critical cell signaling pathways such as the PI3K/Akt/mTOR cascade. Further exploration of the structure-activity relationships of these derivatives will be crucial in advancing these compounds towards clinical applications.

References

Application Note: Standard Protocol for Suzuki-Miyaura Coupling with 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate.[1][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and use of stable, less toxic boron reagents.[4][5]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-benzoylphenylboronic acid with various aryl halides. This specific coupling is crucial for synthesizing complex diaryl ketones, which are key structural motifs in many pharmaceutical agents and advanced materials.

General Reaction Scheme:

The general scheme involves the palladium-catalyzed reaction between this compound and an aryl halide (where X = I, Br, Cl, or OTf) in the presence of a base to form the corresponding biaryl ketone.

(Generic reaction image: this compound + Ar-X --[Pd catalyst, Base]--> 4-Benzoyl-biphenyl derivative + byproduct)

Catalytic Cycle and Mechanism

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product_out Ar-Ar' reductive_elimination->product_out arx_in Ar-X arx_in->oxidative_addition boronate_in Ar'-B(OR)₃⁻ boronate_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Parameter Optimization

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The tables below summarize typical conditions and representative yields for the coupling of arylboronic acids with various aryl halides.

Table 1: Effect of Different Bases on Yield (Conditions: Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(II)-NaY catalyst, DMF/water (1:1), Room Temperature, 1 h)[4]

EntryBase (4 mmol)Yield (%)
1Na₂CO₃95
2K₂CO₃>99
3Li₂CO₃60
4Cs₂CO₃75
5K₃PO₄>99
6NaOH81

Table 2: Representative Yields with Various Aryl Halides (Conditions are generalized and may require optimization for specific substrates)

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O90>95[7]
24-BromotoluenePd(OAc)₂/SPhos (1)K₃PO₄Dioxane/H₂O100~98
34-ChlorobenzonitrilePd₂(dba)₃/XPhos (2)Cs₂CO₃t-BuOH110~90
41-Bromo-4-nitrobenzeneLaF₃·Pd nano (cat)K₂CO₃H₂O7095[8]
53-ChloropyridinePd₂(dba)₃/L1 (1.5)KFDioxane11092[9]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials and Equipment:

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the anhydrous organic solvent (e.g., Dioxane, 5 mL) followed by degassed water (1 mL).[4]

  • Degassing: Sparge the resulting mixture with a gentle stream of Argon for 10-15 minutes to ensure it is thoroughly deoxygenated.[11]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, LC-MS, etc.).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow start Start reagents 1. Combine Aryl Halide, Boronic Acid, and Base in Schlenk Flask start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert add_cat 3. Add Catalyst and Solvents inert->add_cat degas 4. Degas Mixture with Argon Stream add_cat->degas heat 5. Heat Reaction Mixture (e.g., 100°C, 16h) degas->heat monitor 6. Monitor by TLC heat->monitor monitor->heat Incomplete workup 7. Cool to RT and Perform Aqueous Workup monitor->workup Reaction Complete extract 8. Extract with Organic Solvent workup->extract purify 9. Dry, Concentrate, and Purify via Chromatography extract->purify end End: Pure Product purify->end

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols: 4-Benzoylphenylboronic Acid as a Versatile Synthetic Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylphenylboronic acid is a versatile bifunctional organic compound that has emerged as a valuable building block in medicinal chemistry and pharmaceutical drug discovery. Its unique structure, featuring both a reactive boronic acid moiety and a benzophenone group, allows for its facile incorporation into a wide array of complex molecular scaffolds. The boronic acid functionality serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The benzophenone portion of the molecule can contribute to the pharmacological activity of the final compound through various non-covalent interactions with biological targets.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmacologically active compounds, with a specific focus on its application in the development of novel antiviral agents.

Chemical Properties and Handling

PropertyValue
Chemical Formula C₁₃H₁₁BO₃
Molecular Weight 226.04 g/mol [1][2]
Appearance Solid[1][2]
Melting Point 204-212 °C[1][2]
CAS Number 268218-94-6[1][2]
Solubility Soluble in organic solvents such as DMF and DMSO.
Storage Store in a cool, dry place away from moisture. Contains varying amounts of anhydride[1][2].

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Application in the Synthesis of 9-Arylpurine-Based Antiviral Agents

A significant application of this compound is in the synthesis of 9-arylpurines, a class of compounds that have demonstrated promising activity against a range of enteroviruses[3]. The Suzuki-Miyaura cross-coupling reaction provides an efficient route to couple the 4-benzoylphenyl moiety to the N9 position of a purine core, leading to the formation of potent antiviral agents.

Experimental Protocol: Synthesis of 9-(4-Benzoylphenyl)-6-chloro-9H-purine

This protocol describes the copper-catalyzed cross-coupling of this compound with 6-chloropurine.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 9-(4-Benzoylphenyl)-6-chloro-9H-purine r1->p1 + r2 6-Chloropurine r2->p1 re1 Cu(OAc)₂ re1->p1 Catalyst re2 1,10-Phenanthroline re2->p1 Ligand re3 DMF re3->p1 Solvent

Caption: Synthesis of 9-(4-benzoylphenyl)-6-chloro-9H-purine.

Materials:

  • This compound

  • 6-Chloropurine

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,10-Phenanthroline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 6-chloropurine (1.0 equiv), this compound (2.0 equiv), copper(II) acetate (2.0 equiv), and 1,10-phenanthroline (2.0 equiv).

  • Under an inert atmosphere, add anhydrous DMF to the flask.

  • Stir the reaction mixture at room temperature for the time required for the reaction to go to completion (monitor by TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product, 9-(4-benzoylphenyl)-6-chloro-9H-purine.

Expected Yield:

Based on literature reports, a yield of approximately 60% can be expected for this reaction[3].

Antiviral Activity Data

The synthesized 9-arylpurine derivatives have been evaluated for their antiviral activity against various enteroviruses. The following table summarizes the activity of 9-(4-benzoylphenyl)-6-chloro-9H-purine against Coxsackie virus B3 (CVB3).

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
9-(4-Benzoylphenyl)-6-chloro-9H-purineCVB3Vero5-8>250>31-50

EC₅₀: 50% effective concentration required to inhibit viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Application in the Synthesis of Enzyme Inhibitors

The benzophenone moiety within this compound can serve as a scaffold for the design of various enzyme inhibitors. The aromatic rings can engage in π-π stacking and hydrophobic interactions within the active site of an enzyme, while the ketone group can act as a hydrogen bond acceptor. By coupling this compound with other pharmacophores, libraries of potential inhibitors can be synthesized and screened for activity against targets such as kinases and proteases.

General Workflow for Synthesis and Screening of Enzyme Inhibitors

G cluster_synthesis Synthesis cluster_screening Screening A This compound C Suzuki-Miyaura Coupling A->C B Coupling Partner (e.g., Aryl Halide) B->C D Purification & Characterization C->D E Enzyme Inhibition Assay D->E F Determine IC₅₀ E->F G Lead Compound Identification F->G

Caption: Workflow for inhibitor synthesis and screening.

General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds synthesized using this compound. Specific conditions will need to be optimized for the particular enzyme and substrate.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the inhibitor compound in the assay buffer. Prepare a stock solution of the substrate and the enzyme in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate, followed by the various concentrations of the inhibitor. Include control wells with enzyme and DMSO (no inhibitor). Incubate for a predetermined time at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Potential Signaling Pathway Inhibition

While the precise mechanism of action for many compounds derived from this compound is still under investigation, in the context of antiviral activity against enteroviruses, the inhibition of viral replication is the primary goal. This can occur at various stages of the viral life cycle.

G A Enterovirus C Viral Entry A->C Attachment B Host Cell D Viral Uncoating C->D E Viral RNA Replication D->E F Viral Protein Synthesis E->F G Virion Assembly F->G H Virus Release G->H I 9-Arylpurine Derivative I->E Inhibition

Caption: Inhibition of Enterovirus Replication.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmacologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, as exemplified by the synthesis of potent 9-arylpurine antiviral agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug discovery and development programs. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Applications of 4-Benzoylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylphenylboronic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic and diagnostic agents. The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols, coupled with the photoreactive nature of the benzophenone group, have enabled a diverse range of applications. These include the design of enzyme inhibitors, targeted drug delivery systems, and chemical probes for studying biological processes. This document provides detailed application notes and experimental protocols for the utilization of this compound in key areas of medicinal chemistry.

Enzyme Inhibition

Phenylboronic acids have been widely investigated as inhibitors of various enzymes, particularly proteases. The boron atom can interact with the catalytic residues in the active site, leading to potent and often reversible inhibition.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous diseases, including cancer and arthritis. This compound derivatives can be designed to target the active site of MMPs.

Application Note: Derivatives of this compound can be synthesized to incorporate functionalities that enhance binding affinity and selectivity for specific MMPs. The benzoylphenyl group can be modified to interact with the S1' pocket of the enzyme, a key determinant of inhibitor specificity.

Quantitative Data: Inhibition of MMPs by Boronic Acid Derivatives

CompoundTarget MMPIC50 (nM)Reference
Bivalent Carboxylate Inhibitor (example)MMP-9 (Trimer)0.1[1]
Bivalent Carboxylate Inhibitor (example)MMP-25[1]
Bivalent Carboxylate Inhibitor (example)MMP-37.7[1]
Bivalent Carboxylate Inhibitor (example)MMP-814.5[1]
Bivalent Carboxylate Inhibitor (example)MMP-9 (Monomer)56[1]
Bivalent Carboxylate Inhibitor (example)MMP-14 (MT1-MMP)>1000[1]

Experimental Protocol: Fluorogenic Assay for MMP Inhibition [1][2]

  • Reagents and Materials:

    • Recombinant human MMP enzyme (e.g., MMP-9)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

    • This compound derivative (test inhibitor)

    • Dimethyl sulfoxide (DMSO)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Serially dilute the inhibitor stock solution in assay buffer to obtain a range of concentrations.

    • In a 96-well plate, add the diluted inhibitor solutions. Include a control with assay buffer and DMSO (no inhibitor).

    • Add the MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: MMP Inhibition by a Boronic Acid Derivative

MMP_Inhibition cluster_ecm Extracellular Matrix cluster_cell Cell Collagen Collagen Degraded Collagen Degraded Collagen Collagen->Degraded Collagen Cleavage MMP MMP-9 MMP->Collagen Acts on BA_Inhibitor 4-Benzoylphenylboronic Acid Derivative BA_Inhibitor->MMP Inhibits

MMP-9 Inhibition Workflow

Anticancer Activity

Derivatives of phenylboronic acid have shown promising antiproliferative and proapoptotic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes like the proteasome or interference with cell cycle progression.

Application Note: The cytotoxic effects of this compound derivatives can be evaluated in vitro using various cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose, as it measures cell density based on total cellular protein content.

Quantitative Data: Cytotoxicity of Boronic Acid Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 4d (tetrazole derivative)HT-1080 (Fibrosarcoma)15.59 ± 3.21[3]
Compound 4d (tetrazole derivative)A-549 (Lung Cancer)18.32 ± 2.73[3]
Compound 4d (tetrazole derivative)MCF-7 (Breast Cancer)17.28 ± 0.33[3]
Compound 4d (tetrazole derivative)MDA-MB-231 (Breast Cancer)19.27 ± 2.73[3]
Compound 17 (pyrimidine derivative)A549 (Non-small cell lung cancer)2.80[4]
Compound 17 (pyrimidine derivative)RPMI8226 (Multiple myeloma)0.86[4]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [5][6][7][8][9]

  • Reagents and Materials:

    • Adherent cancer cell line of interest

    • Complete cell culture medium

    • This compound derivative (test compound)

    • DMSO

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be non-toxic (e.g., <0.5%).

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 10 mM Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.

Logical Relationship: SRB Assay Workflow

SRB_Assay_Workflow A Seed Cells in 96-well plate B Add 4-Benzoylphenylboronic Acid Derivative A->B C Incubate for 48-72h B->C D Fix cells with TCA C->D E Stain with SRB D->E F Wash with Acetic Acid E->F G Solubilize dye with Tris Base F->G H Read Absorbance at 510 nm G->H I Calculate IC50 H->I

SRB Assay Experimental Workflow

Targeted Drug Delivery

The ability of phenylboronic acids to form reversible boronate esters with diols is exploited in drug delivery systems to target cells that overexpress certain cell surface glycans, such as sialic acid, which is common in many types of cancer.[10][11]

Application Note: this compound can be incorporated into nanoparticles or other drug delivery vehicles.[12][13] The phenylboronic acid moiety acts as a targeting ligand, binding to sialic acid residues on the surface of cancer cells, leading to enhanced cellular uptake of the encapsulated therapeutic agent.[11][14] This interaction is pH-sensitive, which can facilitate drug release in the acidic tumor microenvironment.[15]

Quantitative Data: Binding Affinity of Phenylboronic Acid to Sialic Acid

Phenylboronic Acid DerivativeBinding Constant (Ka) (M⁻¹)pHReference
Phenylboronic acid~40-[16]
5-Boronopicolinic acid (heterocyclic)>1 x 10³5.0[16]

Experimental Protocol: Synthesis of Phenylboronic Acid-Functionalized Nanoparticles for Drug Delivery (General Protocol based on[12][17][18])

  • Materials:

    • A polymer with functional groups for conjugation (e.g., amine-terminated polymer)

    • 4-Carboxyphenylboronic acid (a derivative of this compound)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for coupling

    • Therapeutic drug to be encapsulated (e.g., a chemotherapeutic agent)

    • Dialysis membrane

    • Organic solvent (e.g., DMSO) and aqueous buffer

  • Procedure:

    • Polymer-Boronic Acid Conjugation:

      • Activate the carboxyl group of 4-carboxyphenylboronic acid with EDC and NHS in an organic solvent.

      • Add the amine-terminated polymer to the activated boronic acid solution and stir at room temperature to form a covalent amide bond.

      • Purify the resulting polymer-boronic acid conjugate by dialysis against deionized water.

    • Nanoparticle Formulation and Drug Encapsulation:

      • Dissolve the polymer-boronic acid conjugate and the therapeutic drug in a water-miscible organic solvent.

      • Add this solution dropwise to a vigorously stirring aqueous solution to induce nanoparticle self-assembly and drug encapsulation (nanoprecipitation).

      • Continue stirring for several hours to allow for solvent evaporation and nanoparticle stabilization.

      • Purify the drug-loaded nanoparticles by dialysis or centrifugation to remove unencapsulated drug and excess reagents.

    • Characterization:

      • Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

      • Visualize the nanoparticle morphology using transmission electron microscopy (TEM).

      • Quantify the drug loading content and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Signaling Pathway: Sialic Acid-Targeted Drug Delivery

Drug_Delivery_Pathway cluster_delivery Drug Delivery Vehicle cluster_cell Cancer Cell Nanoparticle Nanoparticle PBA 4-Benzoylphenylboronic Acid Ligand Nanoparticle->PBA Functionalized with Drug Encapsulated Drug Nanoparticle->Drug Contains CellSurface Cell Surface Nanoparticle->CellSurface Targets SialicAcid Sialic Acid PBA->SialicAcid Binds to CellSurface->SialicAcid Expresses Endocytosis Endocytosis CellSurface->Endocytosis Internalization via Lysosome Lysosome Endocytosis->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Acidic pH triggers Therapeutic Effect Therapeutic Effect DrugRelease->Therapeutic Effect PAL_Workflow A Incubate Protein Target with This compound Probe B UV Irradiation (365 nm) A->B C Covalent Crosslinking B->C D SDS-PAGE Analysis C->D E In-gel Visualization (if probe is tagged) D->E F Excise Band and Digest D->F G Mass Spectrometry F->G H Protein Target Identification G->H

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors utilizing 4-benzoylphenylboronic acid as a key starting material. The methodologies described herein focus on the synthesis of biphenyl derivatives via Suzuki-Miyaura cross-coupling and their subsequent evaluation as serine protease inhibitors, specifically targeting trypsin.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures.[1] These scaffolds are of significant interest in drug discovery as they can mimic the interactions of peptide substrates with enzyme active sites. Boronic acid derivatives are particularly effective inhibitors of serine proteases, such as trypsin, due to their ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[2]

This application note will detail the synthesis of a biphenyl-based trypsin inhibitor and provide protocols for its characterization and enzymatic evaluation.

Data Presentation

The inhibitory activities of synthesized compounds are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table presents representative data for biphenyl derivatives as enzyme inhibitors, illustrating the potency that can be achieved with this structural motif. While specific data for a this compound-derived inhibitor is not publicly available, the presented data for analogous compounds serve as a benchmark.

Compound IDTarget EnzymeIC50 (µM)Ki (nM)Reference Compound
Biphenyl-chalcone 1hCA I-14.71Acetazolamide
Biphenyl-chalcone 2hCA II-31.69Acetazolamide
Biphenyl-chalcone 3AChE-4.33Tacrine
Biphenyl-chalcone 4BChE-3.72Tacrine
Dipeptide boronic acid 15Proteasome0.0046-Bortezomib (IC50 = 0.00705 µM)
Dipeptide boronic acid 17Proteasome0.00821--
hCA: human Carbonic Anhydrase, AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase. Data from related biphenyl and boronic acid inhibitor studies.[2][3]

Experimental Protocols

Protocol 1: Synthesis of a Biphenyl-based Trypsin Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 4'-carbamoyl-biphenyl-4-yl scaffold from this compound and a suitable aryl halide. The benzoyl group can be subsequently modified if desired.

Materials:

  • This compound

  • 4-Bromobenzamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 mmol), 4-bromobenzamide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the flask.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the reaction mixture.

  • Reaction: Stir the mixture at 80°C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Trypsin Inhibition Assay

This protocol details the procedure for evaluating the inhibitory activity of the synthesized compound against bovine trypsin using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate.[4][5][6]

Materials:

  • Synthesized inhibitor compound

  • Bovine trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Solutions:

    • Trypsin stock solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl.

    • BAPNA stock solution: Prepare a 10 mM stock solution of BAPNA in DMSO.

    • Inhibitor stock solution: Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of the inhibitor solution at various concentrations to the test wells.

    • Add 20 µL of Tris-HCl buffer to the control wells (no inhibitor).

    • Add 140 µL of Tris-HCl buffer to all wells.

    • Add 20 µL of the trypsin solution to all wells except the blank wells. Add 20 µL of Tris-HCl buffer to the blank wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the BAPNA solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C. The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate and the type of inhibition are known.

Visualizations

Signaling Pathway: Mechanism of Serine Protease Inhibition by a Boronic Acid Inhibitor

The following diagram illustrates the mechanism of competitive inhibition of a serine protease, like trypsin, by a boronic acid inhibitor. The boronic acid forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser195 in trypsin) within the enzyme's active site. This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

G cluster_enzyme Serine Protease Active Site Enzyme Free Enzyme (Ser-OH) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) (Ser-O-B(OH)R) Enzyme->EI_Complex Product Products ES_Complex->Product Catalysis EI_Complex->Enzyme Reversible dissociation Product->Enzyme Enzyme regeneration Substrate Substrate (Peptide) Substrate->Enzyme Binds to active site Inhibitor Boronic Acid Inhibitor (R-B(OH)₂) Inhibitor->Enzyme Competitive binding G cluster_synthesis Synthesis & Purification cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis start Reactants This compound 4-Bromobenzamide reaction Suzuki-Miyaura Coupling start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization assay_prep Prepare Reagents Inhibitor dilutions Enzyme, Substrate characterization->assay_prep incubation Incubation in 96-well plate assay_prep->incubation measurement Measure Absorbance (405 nm) incubation->measurement kinetics Calculate Initial Velocities measurement->kinetics inhibition_calc % Inhibition Calculation kinetics->inhibition_calc ic50_calc IC50 Determination (Dose-Response Curve) inhibition_calc->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

References

Application Notes and Protocols: 4-Benzoylphenylboronic Acid for Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-Benzoylphenylboronic acid in photoaffinity labeling (PAL) techniques. This bifunctional reagent, combining a photoreactive benzophenone moiety and a versatile boronic acid group, offers unique advantages for identifying and characterizing protein-ligand interactions.

Introduction to this compound in Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently crosslink a ligand to its interacting protein partner upon photoactivation, enabling the identification of cellular targets and the characterization of binding sites.[1] A typical photoaffinity probe consists of three key components: a recognition element (pharmacophore), a photoreactive group, and a reporter tag for detection and enrichment.[1][2]

This compound serves as a versatile building block for constructing such probes. The benzophenone group is a widely used photoreactive moiety that, upon excitation with UV-A light (typically 350-360 nm), forms a reactive triplet diradical. This species can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a stable covalent bond.[3] An advantage of benzophenone is its relative stability and the fact that the photoactivation wavelength is less damaging to proteins compared to shorter UV wavelengths.[2][3]

The boronic acid functionality imparts unique properties to the photoaffinity probe, allowing for two primary modes of application:

  • Enzyme Inhibition: Boronic acids can act as transition-state analog inhibitors for certain proteases, forming a reversible covalent bond with the catalytic serine residue. This provides a targeted approach to label the active site of these enzymes.

  • Glycoprotein Recognition: Boronic acids can form reversible covalent bonds with cis-1,2-diols present in the carbohydrate moieties of glycoproteins. This enables the specific targeting and labeling of glycosylated proteins.

Applications

Probing Enzyme Active Sites: A Case Study with Subtilisin

This compound can be used as a transition state analogue inhibitor to probe the active site of serine proteases. A study on Subtilisin Bacillus lentus (SBL) demonstrated that a boronic acid benzophenone (BBP) photoprobe acts as a competitive inhibitor. Upon photolysis, the probe formed a covalent crosslink with Gly127 within the S1 hydrophobic pocket of the wild-type enzyme, confirming the binding orientation of the benzophenone moiety. This approach is valuable for studying enzyme specificity and the topology of active sites.

Targeting Glycoproteins for Identification and Functional Studies

The ability of boronic acids to interact with glycoproteins makes this compound-based probes valuable tools for glycobiology. These probes can be used to enrich and identify glycoproteins from complex biological samples, aiding in the discovery of disease biomarkers and the study of cellular processes involving glycosylation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of benzophenone-based photoaffinity probes.

ParameterValueTarget ProteinNotes
Binding Affinity (Ki)
Wild-Type SBL1.0 (relative)Subtilisin B. lentusBBP photoprobe.
S166C-SCH2C6H5 mutant86-fold reductionSubtilisin B. lentusAltered S1 pocket reduces binding.
S166C-CH2-c-C6H11 mutant9-fold reductionSubtilisin B. lentusAltered S1 pocket reduces binding.
S166C-S-CH2CH2SO3- mutant170-fold reductionSubtilisin B. lentusIntroduction of a negative charge significantly hinders binding.
S166C-S-CH2CH2NH3+ mutant4-fold reductionSubtilisin B. lentusIntroduction of a positive charge has a smaller impact on binding.
Photolabeling Conditions
UV Wavelength350-360 nmGeneralOptimal for benzophenone excitation with minimal protein damage.[3]
Irradiation Time5 min - 2 hoursGeneralDependent on probe concentration, binding affinity, and experimental setup. Longer times may be required for low-abundance targets.
Inhibitory Concentration (IC50)
Benzophenone-containing inhibitor9.0 nMSqualene:hopene cyclaseDemonstrates high-affinity binding of a benzophenone probe.
Benzophenone-containing inhibitor40 nMOxidosqualene:lanosterol cyclaseDemonstrates high-affinity binding of a benzophenone probe.

Experimental Protocols

Protocol 1: Synthesis of a Clickable this compound Photoaffinity Probe

This protocol describes the synthesis of a photoaffinity probe incorporating this compound, a linker, and a terminal alkyne for subsequent "click" chemistry.

Diagram of the Synthesis Workflow

cluster_synthesis Synthesis of a Clickable this compound Photoaffinity Probe A This compound C EDC/NHS Coupling A->C B Linker with Amino and Azido Groups B->C D Amide Bond Formation C->D E Clickable Photoaffinity Probe D->E

Caption: Synthetic scheme for a clickable this compound probe.

Materials:

  • This compound

  • Amine-PEG-Azide linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the Amine-PEG-Azide linker (1.0 eq) in anhydrous DMF.

    • Add the activated this compound solution dropwise to the linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final clickable photoaffinity probe.

Protocol 2: Photoaffinity Labeling of a Target Protein in Cell Lysate

This protocol outlines the general procedure for labeling a target protein in a complex mixture using a this compound-based probe.

Diagram of the Photoaffinity Labeling Workflow

cluster_workflow Photoaffinity Labeling and Analysis Workflow A Incubate Probe with Cell Lysate B UV Irradiation (365 nm) A->B C Covalent Crosslinking B->C D Click Chemistry with Reporter Tag (e.g., Biotin-Azide) C->D E Enrichment on Streptavidin Beads D->E F SDS-PAGE and Western Blot or Mass Spectrometry E->F

Caption: General workflow for photoaffinity labeling and target identification.

Materials:

  • Clickable this compound photoaffinity probe

  • Cell lysate containing the target protein

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Biotin-azide or fluorescent-azide reporter tag

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent

  • Streptavidin-agarose beads

  • SDS-PAGE gels and buffers

  • Western blot apparatus and antibodies (if applicable)

  • Mass spectrometer

Procedure:

  • Incubation:

    • Incubate the cell lysate with the photoaffinity probe at a predetermined concentration (typically in the low micromolar to nanomolar range) for 1-2 hours at 4°C to allow for binding to the target protein.

  • UV Irradiation:

    • Transfer the lysate to a petri dish or a suitable container and place it on ice.

    • Irradiate the sample with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time should be determined empirically.

  • Click Chemistry:

    • To the irradiated lysate, add the azide-functionalized reporter tag (e.g., biotin-azide), the copper(I) catalyst, and a copper ligand (e.g., TBTA).

    • Incubate the reaction mixture for 1-2 hours at room temperature to allow for the click reaction to proceed.

  • Enrichment of Labeled Proteins (for Biotin Tag):

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads several times with PBS containing a low concentration of detergent (e.g., 0.1% Tween-20) to remove non-specifically bound proteins.

  • Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • For visualization, perform a Western blot using an antibody against the target protein or streptavidin-HRP.

    • For identification of unknown targets, excise the protein band of interest from a Coomassie-stained gel and subject it to in-gel digestion followed by mass spectrometry analysis.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a glycoprotein receptor, targeted by a this compound probe, initiates a downstream cascade.

cluster_pathway Hypothetical Signaling Pathway Probe This compound Probe Receptor Glycoprotein Receptor Probe->Receptor Binds to Glycan Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Induces Transcription Response Cellular Response Gene->Response

Caption: A hypothetical signaling cascade initiated by a glycoprotein receptor.

Conclusion

This compound is a powerful and versatile tool in the field of photoaffinity labeling. Its dual functionality allows for the targeted investigation of both specific enzyme classes and glycoproteins. The protocols and data presented here provide a foundation for researchers to design and execute successful photoaffinity labeling experiments to elucidate protein-ligand interactions and advance drug discovery efforts.

References

Synthesis of Biaryl Compounds Using 4-Benzoylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 4-Benzoylphenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is highlighted as a primary method for this transformation, offering a versatile and efficient route to a wide range of biaryl ketones. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.

Introduction

Biaryl scaffolds are privileged structures in numerous therapeutic agents, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone in modern organic synthesis for the construction of these C-C bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids. This compound is a valuable building block that allows for the introduction of a benzoylphenyl moiety, leading to the formation of functionalized biaryl ketones. These ketones are key intermediates in the synthesis of various biologically active molecules and advanced materials.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide.[1][2][3] The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[1]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 4-benzoylphenyl group) to the palladium center.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

A diagram illustrating the catalytic cycle is provided below:

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation Ar'B(OH)₂ Base pdiil_ar Ar-Pd(II)L_n-Ar' transmetalation->pdiil_ar reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. It is important to note that optimal conditions are substrate-dependent and may require further optimization.

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285-95
21-Iodo-4-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃Dioxane/H₂O100880-90
32-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1101675-85
44-ChlorotoluenePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Dioxane1002470-80
51-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851288-98

Yields are based on reported values for similar Suzuki-Miyaura reactions and are intended to be representative.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

General Experimental Workflow

The general workflow for the synthesis of biaryl compounds using this compound is depicted in the following diagram:

G start Start: Materials Preparation reaction_setup Reaction Setup: - Aryl Halide - this compound - Catalyst - Base - Solvent start->reaction_setup inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon) reaction_setup->inert_atmosphere heating Heat Reaction Mixture (e.g., 80-110 °C) inert_atmosphere->heating monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heating->monitoring workup Aqueous Workup: - Quench Reaction - Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Product Characterization: (NMR, MS, etc.) purification->characterization end End: Pure Biaryl Product characterization->end

Figure 2: General experimental workflow for biaryl synthesis.
Detailed Protocol: Synthesis of 4-Benzoyl-4'-methoxybiphenyl

This protocol describes the synthesis of 4-benzoyl-4'-methoxybiphenyl from 4-bromoanisole and this compound.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent catalyst degradation.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-benzoyl-4'-methoxybiphenyl.

  • Characterization: Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Exercise caution when working with heated reactions.

By following these protocols, researchers can effectively synthesize a variety of biaryl ketones using this compound, enabling further exploration in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Boronic Acids (Suzuki-Miyaura Coupling)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for performing palladium-catalyzed cross-coupling reactions with boronic acids, widely known as the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures.[1][2]

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[2][3] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.[4][5] This step is often the rate-determining step, especially for less reactive halides like aryl chlorides.[6]

  • Transmetalation: The organic group from the boronic acid derivative (R²-B(OR)₂) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[2][4][5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new carbon-carbon bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Components and Optimization Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several components. Optimization of these parameters is often necessary to achieve high yields and purity.[7][8]

ComponentOptions & Considerations
Palladium Catalyst Precatalysts: Pd(OAc)₂, PdCl₂, Pd₂(dba)₃.[9][10] Active Catalysts: Pd(PPh₃)₄.[11] Catalyst loading typically ranges from 0.01 to 5 mol%.[10]
Ligands Phosphine-based: PPh₃, P(o-tol)₃, dppf, SPhos, RuPhos, XPhos.[1][9][11] Bulky, electron-rich ligands can improve reactivity with challenging substrates.[1][6] N-Heterocyclic Carbenes (NHCs): Offer increased stability and reactivity.[2][12]
Boronic Acid/Ester Aryl, heteroaryl, vinyl, or alkyl boronic acids and their esters (e.g., pinacol esters).[1] Boronic acids can be prone to decomposition; proper handling and storage are crucial.[6]
Organic Halide/Triflate Reactivity order: R-I > R-OTf > R-Br >> R-Cl.[2] Aryl and vinyl halides/triflates are common substrates.
Base Inorganic: K₂CO₃, Na₂CO₃, K₃PO₄, KHCO₃.[9][11][12] Organic: Et₃N.[9] The choice of base is critical and can influence reaction rate and side reactions.
Solvent Aqueous mixtures: Toluene/water, Dioxane/water.[3][11] Organic: THF, DMF, Ethanol, Isopropanol.[3][9] The reaction can be performed under aqueous conditions, which is environmentally advantageous.[4]
Temperature Typically ranges from room temperature to reflux (60-110 °C).[3][9][11]
Atmosphere Reactions are generally performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[6]

Experimental Protocols

Below are detailed protocols for Suzuki-Miyaura coupling reactions, providing a starting point for a variety of substrates.

Protocol 1: General Procedure for Coupling of an Aryl Halide with a Phenylboronic Acid

This protocol is a standard starting point for the coupling of various aryl halides with phenylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%) or other suitable ligand

  • Potassium carbonate [K₂CO₃] (2.0 equiv)

  • Toluene/Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Under a counterflow of inert gas, add the palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%).

  • Add the degassed toluene and deionized water mixture (4:1 v/v).

  • Seal the flask and thoroughly degas the reaction mixture by bubbling with inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Scale-Up with a Bulky Phosphine Ligand

This protocol is adapted from an optimized and scaled-up procedure, suitable for larger-scale synthesis.[9]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 equiv)

  • Potassium bicarbonate [KHCO₃] (2.0 equiv)

  • Isopropanol (4 volumes)

  • Water (1 volume)

  • Toluene (for workup)

  • 20% Aqueous Sodium Bisulfite (NaHSO₃) (for workup)

  • Heptane (for crystallization)

Procedure:

  • Charge a reaction vessel with the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), potassium bicarbonate (2.0 equiv), tri(o-tolyl)phosphine (0.1 equiv), palladium(II) acetate (0.05 equiv), water (1 volume), and isopropanol (4 volumes).

  • Heat the mixture at 60 °C for 2 hours under a nitrogen atmosphere.[9]

  • For workup, add toluene (6 volumes) and 20% aqueous sodium bisulfite (6 volumes) and stir the suspension at 60 °C for 1 hour. This step helps to reduce residual palladium.[9]

  • Filter the warm reaction mixture and separate the layers.

  • Concentrate the organic layer to approximately 3 volumes under vacuum.

  • Add heptane (5 volumes), cool to 0 °C, and stir overnight to induce crystallization.

  • Collect the product by filtration.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert heat Heating & Stirring inert->heat monitor Reaction Monitoring (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Product Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor choice of ligand, base, or solvent- Low reaction temperature- Use a fresh catalyst or a pre-catalyst.- Screen different ligands, bases, and solvents.[9]- Increase the reaction temperature.
Significant Homocoupling - Presence of oxygen leading to Pd(II) species- Non-optimal base or stoichiometry- Ensure the reaction is performed under strictly inert conditions by properly degassing all reagents and the reaction vessel.[6]- Use a Pd(0) precatalyst.- Employ bulky ligands to suppress this side reaction.[6]
Boronic Acid Decomposition - Instability of the boronic acid under reaction conditions- Use the boronic acid as the limiting reagent.- Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.

By understanding the fundamental principles and carefully selecting and optimizing the reaction components, researchers can effectively utilize the Suzuki-Miyaura coupling for the efficient synthesis of a wide array of valuable compounds.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 4-Benzoylphenylboronsäure für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: 4-Benzoylphenylboronsäure ist ein vielseitiger Baustein in der medizinischen Chemie, der aufgrund seiner einzigartigen strukturellen und reaktiven Eigenschaften von großem Interesse ist. Die Anwesenheit sowohl einer Boronsäure- als auch einer Benzophenon-Einheit ermöglicht eine breite Palette von chemischen Modifikationen, was sie zu einem attraktiven Ausgangsmaterial für die Synthese neuartiger Wirkstoffkandidaten macht. Die Boronsäuregruppe ermöglicht die Bildung von kovalenten Bindungen mit biologischen Zielmolekülen, wie z. B. Serinproteasen, während der Benzophenon-Teil als Gerüst für weitere Funktionalisierungen dient, um die Selektivität und die pharmakokinetischen Eigenschaften zu verbessern. Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von 4-Benzoylphenylboronsäure, insbesondere durch Suzuki-Miyaura-Kreuzkupplungsreaktionen, und fasst die biologische Aktivität der resultierenden Verbindungen als Enzyminhibitoren zusammen.

Anwendungsbereiche in der Wirkstoffentdeckung

Die Derivate der 4-Benzoylphenylboronsäure haben vielversprechende Aktivitäten in verschiedenen therapeutischen Bereichen gezeigt:

  • Enzyminhibition: Boronsäurederivate sind bekannte Inhibitoren von Serinproteasen. Die Derivatisierung von 4-Benzoylphenylboronsäure kann zur Entdeckung potenter und selektiver Inhibitoren von Enzymen wie Matrix-Metalloproteinasen (MMPs) führen, die bei Krankheiten wie Arthritis und Krebs eine Rolle spielen.[1]

  • Antivirale Wirkstoffe: Die Fähigkeit der Boronsäure, mit viralen Proteinen zu interagieren, macht 4-Benzoylphenylboronsäure zu einem nützlichen Ausgangsmaterial für die Entwicklung von antiviralen Wirkstoffen, insbesondere gegen Enteroviren.[1]

  • Krebsforschung: Phenylboronsäurederivate haben als Inhibitoren des Proteasoms und als Wirkstoffe, die auf die Tumormikroumgebung abzielen, an Bedeutung gewonnen.[2] Die Modifikation von 4-Benzoylphenylboronsäure kann zu neuen Krebstherapeutika führen.

Derivatisierung mittels Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Miyaura-Kreuzkupplung ist eine der effizientesten Methoden zur Bildung von C-C-Bindungen und eignet sich hervorragend zur Derivatisierung von 4-Benzoylphenylboronsäure. Diese Reaktion ermöglicht die Kopplung der Boronsäure mit einer Vielzahl von Aryl- oder Heteroarylhalogeniden, um eine Bibliothek von Biphenyl-Derivaten mit unterschiedlichen elektronischen und sterischen Eigenschaften zu erstellen.

Allgemeines Protokoll für die Suzuki-Miyaura-Kupplung

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung von 4-Benzoylphenylboronsäure mit verschiedenen Arylhalogeniden.

Materialien:

  • 4-Benzoylphenylboronsäure

  • Arylhalogenid (z. B. Arylbromid oder -iodid)

  • Palladiumkatalysator (z. B. Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (z. B. K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Lösungsmittel (z. B. Dioxan, Toluol, DMF/Wasser-Gemisch)

  • Inertgas (Argon oder Stickstoff)

  • Standard-Glasgeräte für die organische Synthese

Verfahren:

  • In einem ausgeflammten Schlenk-Kolben werden 4-Benzoylphenylboronsäure (1,2 Äquivalente), das Arylhalogenid (1,0 Äquivalent) und die Base (2,0-3,0 Äquivalente) eingewogen.

  • Der Palladiumkatalysator (typischerweise 1-5 mol%) wird zugegeben.

  • Der Kolben wird dreimal mit einem Inertgas evakuiert und wieder befüllt.

  • Entgastes Lösungsmittel wird über eine Spritze zugegeben.

  • Die Reaktionsmischung wird unter Inertgasatmosphäre bei 80-100 °C für 2-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt.

  • Die Reaktionsmischung wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt und nacheinander mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Biphenyl-Derivat zu erhalten.

Quantifizierung der Syntheseausbeuten

Die Ausbeuten der Suzuki-Miyaura-Kupplung sind stark von den Reaktionspartnern und den gewählten Bedingungen abhängig. Die folgende Tabelle fasst repräsentative Ausbeuten für die Kupplung von 4-Benzoylphenylboronsäure mit verschiedenen Arylhalogeniden zusammen, basierend auf allgemeinen Literaturdaten für ähnliche Reaktionen.

ArylhalogenidKatalysator/BaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
4-BrombenzonitrilPd(PPh₃)₄ / K₂CO₃Dioxan/H₂O901285-95
1-Brom-4-methoxybenzolPdCl₂(dppf) / Cs₂CO₃Toluol100880-90
2-BrompyridinPd(PPh₃)₄ / K₃PO₄DMF1001670-85
3-BromthiophenPd(dppf)Cl₂ / K₂CO₃Dioxan/H₂O901275-90

Hinweis: Diese Daten sind repräsentativ und können je nach spezifischen experimentellen Bedingungen variieren.

Biologische Evaluierung von Derivaten

Die synthetisierten Derivate der 4-Benzoylphenylboronsäure werden typischerweise auf ihre biologische Aktivität in verschiedenen Assays untersucht. Ein Hauptaugenmerk liegt auf der Hemmung von Enzymen wie den Matrix-Metalloproteinasen (MMPs).

Protokoll für einen MMP-Inhibitionsassay

Dieser Assay dient der Bestimmung der inhibitorischen Potenz von Verbindungen gegenüber einer spezifischen MMP, z. B. MMP-13.

Materialien:

  • Rekombinantes humanes MMP-Enzym

  • Fluorogenes MMP-Substrat

  • Testverbindungen (in DMSO gelöst)

  • Assay-Puffer (z. B. Tris-HCl, pH 7,5, mit CaCl₂, ZnCl₂ und Brij-35)

  • 96-Well-Platten (schwarz, für Fluoreszenzmessungen)

  • Fluoreszenz-Plattenlesegerät

Verfahren:

  • Die Testverbindungen werden in einer Reihe von Konzentrationen in DMSO hergestellt und anschließend mit dem Assay-Puffer verdünnt.

  • In die Wells einer 96-Well-Platte werden der Assay-Puffer, die Enzymlösung und die verdünnten Testverbindungen gegeben.

  • Die Platte wird für 30 Minuten bei Raumtemperatur inkubiert, um die Bindung des Inhibitors an das Enzym zu ermöglichen.

  • Die Reaktion wird durch Zugabe des fluorogenen Substrats gestartet.

  • Die Fluoreszenzintensität wird über einen Zeitraum von 30-60 Minuten in regelmäßigen Abständen gemessen (Ex/Em-Wellenlängen je nach Substrat).

  • Die Reaktionsgeschwindigkeiten werden aus dem linearen Anstieg der Fluoreszenz über die Zeit berechnet.

  • Die prozentuale Hemmung wird im Vergleich zu einer Kontrolle ohne Inhibitor berechnet.

  • Die IC₅₀-Werte (die Konzentration des Inhibitors, die eine 50%ige Hemmung der Enzymaktivität bewirkt) werden durch nichtlineare Regression der Konzentrations-Wirkungs-Kurven bestimmt.

Quantitative Daten zur Enzyminhibition

Die folgende Tabelle zeigt hypothetische IC₅₀-Werte für eine Reihe von Derivaten der 4-Benzoylphenylboronsäure gegen verschiedene MMPs, um die potenziellen Ergebnisse einer solchen Screening-Kampagne zu veranschaulichen.

Verbindung (R-Gruppe am Biphenyl)IC₅₀ MMP-1 (nM)IC₅₀ MMP-2 (nM)IC₅₀ MMP-9 (nM)IC₅₀ MMP-13 (nM)
-H (4-Benzoyl-biphenyl)>1000058004500850
-CN (4'-Cyano-4-benzoyl-biphenyl)850032001500150
-OCH₃ (4'-Methoxy-4-benzoyl-biphenyl)>1000075006200950
-Pyridin-2-yl6200210098085
-Thiophen-3-yl780041002300320

Hinweis: Diese Daten sind illustrativ und dienen dazu, die Art der aus den Experimenten gewonnenen quantitativen Informationen darzustellen.

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow cluster_synthesis Synthese cluster_screening Screening cluster_analysis Analyse start 4-Benzoylphenyl- boronsäure reaction Suzuki-Miyaura Kupplung start->reaction Arylhalogenid, Pd-Katalysator, Base derivatives Derivate- Bibliothek reaction->derivatives assay Biologischer Assay (z.B. MMP-Inhibition) derivatives->assay data Quantitative Daten (IC50-Werte) assay->data sar Struktur-Wirkungs- Beziehung (SAR) data->sar lead Identifizierung von Leitstrukturen sar->lead

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung zur Leitstruktur-Identifizierung.

Katalytischer Zyklus der Suzuki-Miyaura-Kupplung

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Trans- metallierung pdi_complex->transmetalation pdi_biaryl_complex R¹-Pd(II)L₂-R² transmetalation->pdi_biaryl_complex reductive_elimination Reduktive Eliminierung pdi_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration des Katalysators product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.

References

Application Note: Quantitative Analysis of 4-Benzoylphenylboronic Acid by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust and reliable methods for the quantitative analysis of 4-Benzoylphenylboronic acid, a key building block in organic synthesis and pharmaceutical development.[1] Two primary analytical techniques are presented: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for purity assessment, stability studies, and quantification of residual levels in drug substances. Boron-containing compounds are often monitored as potential mutagenic impurities in pharmaceutical ingredients.[2][3][4][5] This document provides detailed experimental protocols, data presentation, and workflow diagrams to aid researchers, scientists, and drug development professionals in implementing these analytical procedures.

Introduction

This compound (C₁₃H₁₁BO₃, MW: 226.04 g/mol ) is an organic compound featuring a boronic acid functional group and a benzoyl moiety.[1] Its utility as a reagent in cross-coupling reactions, such as the Suzuki coupling, makes it a vital component in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Consequently, the development of accurate and precise analytical methods for its quantification is essential for quality control and regulatory compliance. This note provides protocols for two common analytical platforms: HPLC for routine analysis and the more sensitive and selective LC-MS/MS for trace-level detection.

Data Presentation

The following table summarizes the typical quantitative performance data for the HPLC-UV and LC-MS/MS methods for the analysis of this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL (R² > 0.99)0.05 - 5 ppm (R² > 0.99)[4][6]
Limit of Quantification (LOQ) ~1.0 µg/mL[7]2 - 10 pg/mL[8]
Limit of Detection (LOD) ~0.3 µg/mLAs low as 2 pg/mL[8]
Precision (%RSD) < 2%[7]< 3%[8]
Accuracy (% Recovery) 97.1 - 105.7%[7]80 - 120%[4]
Wavelength (UV) 270 nm[9]N/A
Ionization Mode N/AElectrospray Ionization (ESI), Negative[4][6][8]
Monitored Transition (MRM) N/APrecursor Ion > Product Ion (Specific to compound)

Experimental Protocols

HPLC-UV Method for Quantitation of this compound

This protocol outlines a reversed-phase HPLC method with UV detection suitable for the routine quantification of this compound in bulk material or formulated products.

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

b. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data system (CDS)

c. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-18.5 min: Return to 95% A, 5% B

    • 18.5-25 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm[9]

d. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent (e.g., methanol), and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

LC-MS/MS Method for Trace Level Quantitation of this compound

This protocol describes a highly sensitive and selective LC-MS/MS method for the determination of trace levels of this compound, often as a potential impurity in drug substances. This method can be operated without derivatization of the analyte.[4][6]

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate or Ammonium hydroxide

  • Methanol (LC-MS grade)

b. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • Electrospray Ionization (ESI) source

  • UPLC or HPLC system

  • Chromatography data system (CDS) and Mass Spectrometry software

c. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 4.6 x 150 mm, 2.7 µm)[4][6]

  • Mobile Phase A: Water with 0.1% Ammonia[4][6] or 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile[4][6]

  • Gradient Program: A suitable gradient should be developed to separate the analyte from matrix components. A typical starting point is a linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.25 - 0.5 mL/min[4][6]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

d. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Negative[4][6][8]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, curtain gas), and ion spray voltage for maximum signal intensity of this compound.

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are determined by infusing a standard solution and performing a product ion scan. The most intense and specific transitions should be used for quantification and confirmation.

e. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the pg/mL to ng/mL range.

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to the expected concentration range. Filtration using a 0.22 µm syringe filter is recommended.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS/MS methods.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Injection separation Chromatographic Separation hplc->separation detection UV-Vis Detector (270 nm) separation->detection data Data Acquisition & Processing detection->data quant Quantitation (Calibration Curve) data->quant

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow prep Sample & Standard Preparation lc LC System (UPLC/HPLC) prep->lc Injection separation Chromatographic Separation lc->separation ion_source ESI Source (Negative Ion Mode) separation->ion_source ms Tandem MS (MRM Scan) ion_source->ms data Data Acquisition & Processing ms->data quant Trace Level Quantitation data->quant

Caption: LC-MS/MS Experimental Workflow.

References

The Pivotal Role of 4-Benzoylphenylboronic Acid in Forging Next-Generation Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), have revolutionized display and lighting technologies. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed. This application note details the significant role of 4-benzoylphenylboronic acid as a versatile building block in the synthesis of high-performance organic electronic materials. Through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound enables the construction of complex, conjugated molecules with tailored photophysical and electronic properties. Herein, we provide detailed protocols for the synthesis of a representative hole-transporting material (HTM) using this compound, its subsequent characterization, and the fabrication of an OLED device. Performance data of analogous benzophenone-containing materials in OLEDs are summarized to highlight the potential of this molecular scaffold.

Introduction to this compound in Organic Electronics

This compound is an aromatic boronic acid featuring a benzophenone moiety. This structure is particularly advantageous in the design of organic electronic materials for several reasons:

  • Synthetic Versatility: The boronic acid group is a key functional group for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This allows for the straightforward incorporation of the benzoylphenyl unit into a wide array of molecular architectures, including polymers and small molecules.

  • Electronic Properties: The benzophenone core is an electron-accepting unit. When combined with electron-donating moieties, it can lead to the formation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules.[1] This molecular design strategy is crucial for tuning the HOMO/LUMO energy levels, influencing charge transport characteristics, and achieving desired emission colors in OLEDs.[1][2]

  • High Triplet Energy: Benzophenone-based materials often exhibit high triplet energies, making them suitable as host materials for phosphorescent emitters (PhOLEDs), particularly for blue phosphors which require hosts with high triplet energy to prevent back energy transfer.[3]

  • Thermally Activated Delayed Fluorescence (TADF): The twisted geometry often found in benzophenone derivatives can lead to a small energy gap between the singlet and triplet excited states (ΔEST), a key requirement for TADF materials. TADF emitters can theoretically achieve 100% internal quantum efficiency in OLEDs.[2]

Synthesis of a Benzophenone-Containing Hole-Transporting Material

A common application of this compound is in the synthesis of hole-transporting materials (HTMs). The following is a representative protocol for the synthesis of a carbazole- and benzophenone-containing HTM via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 9-(4-benzoylphenyl)-3,6-diphenyl-9H-carbazole

Materials:

  • 3,6-Dibromo-9H-carbazole

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,6-dibromo-9H-carbazole (1.0 eq), this compound (1.1 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water (100 mL). Degas the mixture by bubbling with nitrogen for 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield 9-(4-benzoylphenyl)-3,6-diphenyl-9H-carbazole as a white or off-white solid.

Characterization of the Synthesized Material

The synthesized material should be thoroughly characterized to confirm its structure and assess its properties for use in organic electronic devices.

Experimental Protocol: Material Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl3) and record 1H and 13C NMR spectra to confirm the molecular structure.

  • Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI, MALDI) to determine the molecular weight of the compound and further confirm its identity.

  • Thermal Analysis (TGA/DSC): Perform thermogravimetric analysis (TGA) to determine the decomposition temperature (Td) and differential scanning calorimetry (DSC) to identify the glass transition temperature (Tg) and melting point (Tm). High Td and Tg are indicative of good thermal and morphological stability.

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare a dilute solution (e.g., 10-5 M in toluene) and record the UV-Vis absorption spectrum to determine the absorption maxima.

    • Excite the solution at the absorption maximum and record the photoluminescence spectrum to determine the emission peak.

    • Measure the photoluminescence quantum yield (PLQY) using an integrating sphere.

  • Cyclic Voltammetry (CV): Perform cyclic voltammetry to determine the HOMO and LUMO energy levels of the material. These values are crucial for assessing the energy level alignment in an OLED device.

Fabrication of an Organic Light-Emitting Diode (OLED)

The synthesized benzophenone-containing material can be incorporated into a multilayer OLED as a hole-transporting layer (HTL) or as a host in the emissive layer (EML).

Experimental Protocol: OLED Fabrication

Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Al

  • ITO: Indium Tin Oxide (Anode)

  • HIL: Hole Injection Layer (e.g., PEDOT:PSS)

  • HTL: Hole Transport Layer (e.g., the synthesized benzophenone-carbazole derivative)

  • EML: Emissive Layer (e.g., a suitable emitter doped in a host)

  • ETL: Electron Transport Layer (e.g., TPBi)

  • EIL: Electron Injection Layer (e.g., LiF)

  • Al: Aluminum (Cathode)

Procedure:

  • Substrate Cleaning: Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation system (pressure < 10-6 Torr). Sequentially deposit the HTL, EML, ETL, and EIL at a controlled deposition rate (e.g., 1-2 Å/s). The thickness of each layer should be precisely controlled using a quartz crystal monitor.

  • Cathode Deposition: Deposit a 100 nm thick aluminum cathode through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen atmosphere using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Performance Data of Benzophenone-Based Materials in OLEDs

The following tables summarize the performance of various benzophenone-based materials in OLED devices as reported in the literature. This data illustrates the potential of materials derived from precursors like this compound.

Table 1: Performance of Benzophenone-Based Host Materials in Phosphorescent OLEDs (PhOLEDs)

Host MaterialEmitterTurn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)
HA5 Green Phosphor-50.628.919.2
HA8 Green Phosphor-50.628.919.2
BP2 Yellow Phosphor---19.2
BP2 Green Phosphor---17.0

Data compiled from a review on benzophenone-based derivatives.[2][3]

Table 2: Performance of Benzophenone-Based Emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs

EmitterEmission ColorTurn-on Voltage (V)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)
EB3 Blue--8.1
EB5 Blue--14.3
EB15 Red2.811.14.2

Data compiled from a review on benzophenone-based derivatives.[2]

Visualizing the Workflow and Signaling Pathways

To better understand the processes involved, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_device Device Fabrication & Testing Reactants This compound + Aryl Halide Reaction Suzuki-Miyaura Cross-Coupling Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Benzophenone-containing Organic Material Purification->Product NMR_MS NMR & Mass Spec (Structure) Product->NMR_MS TGA_DSC TGA & DSC (Thermal Stability) Product->TGA_DSC UV_PL UV-Vis & PL (Optical Properties) Product->UV_PL CV Cyclic Voltammetry (Energy Levels) Product->CV Fabrication OLED Fabrication (Vacuum Deposition) NMR_MS->Fabrication TGA_DSC->Fabrication UV_PL->Fabrication CV->Fabrication Testing Device Performance (J-V-L, EQE) Fabrication->Testing

Caption: Workflow from synthesis to device testing.

Suzuki_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L2-R' PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R' PdII_ArR->ArR ArX Ar-X ArX->PdII_ArX Boronic R'-B(OH)2 Boronic->PdII_ArR Base Base Base->PdII_ArR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

OLED_Structure cluster_oled OLED Device Structure Cathode Cathode (Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) (Benzophenone Derivative) HIL Hole Injection Layer (HIL) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multilayer OLED device structure.

Conclusion

This compound is a highly valuable and versatile building block for the development of advanced organic electronic materials. Its unique combination of a reactive boronic acid moiety and an electronically active benzophenone core allows for the synthesis of a diverse range of materials with tailored properties. The protocols and data presented in this application note demonstrate a clear pathway from molecular design and synthesis to device fabrication and characterization. The continued exploration of materials derived from this compound and its analogues holds significant promise for the future of OLEDs and other organic electronic applications.

References

Application Notes & Protocols: Synthesis and Evaluation of Novel Enterovirus Inhibitors Utilizing 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel enterovirus inhibitors using 4-benzoylphenylboronic acid as a key starting material. The proposed strategy focuses on targeting the viral 3C protease (3Cpro), a crucial enzyme for enterovirus replication, making it an attractive target for antiviral drug development.[1][2][3][4]

Introduction

Enteroviruses, part of the Picornaviridae family, encompass a wide range of human pathogens, including those responsible for hand, foot, and mouth disease (HFMD), poliomyelitis, myocarditis, and aseptic meningitis.[4][5] The lack of approved antiviral therapies for most enteroviral infections underscores the urgent need for novel drug discovery and development.[6][7]

Viral proteases, such as the 2A (2Apro) and 3C (3Cpro) proteases, are essential for the cleavage of the viral polyprotein into functional viral proteins, a critical step in the virus life cycle.[3][8] Their indispensable role makes them prime targets for antiviral intervention.[1][2][3][9] Boronic acid-containing compounds have emerged as a promising class of protease inhibitors due to their ability to form a stable, covalent bond with the catalytic serine or cysteine residues in the enzyme's active site.[10][11][12]

This document outlines a proposed pathway for the synthesis of a novel peptidomimetic inhibitor of the enterovirus 3C protease, incorporating a this compound moiety. This moiety is designed to act as a "warhead," targeting the catalytic cysteine of the 3C protease.

Proposed Mechanism of Action and Signaling Pathway

The proposed inhibitors are designed to target the enterovirus 3C protease. The 3C protease is a chymotrypsin-like cysteine protease that plays a vital role in the viral replication cycle by cleaving the viral polyprotein at specific sites.[1][3] Inhibition of this enzyme is expected to halt viral replication. The boronic acid group of the synthesized compound is hypothesized to form a reversible covalent bond with the catalytic cysteine residue in the active site of the 3C protease, thereby inactivating the enzyme.

Below is a diagram illustrating the enterovirus replication cycle and the role of the 3C protease as a therapeutic target.

Enterovirus_Replication_Cycle Virus Entry Virus Entry Translation & Polyprotein Synthesis Translation & Polyprotein Synthesis Polyprotein Cleavage Polyprotein Cleavage Translation & Polyprotein Synthesis->Polyprotein Cleavage Polyprotein Viral Proteins (2A, 3C, etc.) Viral Proteins (2A, 3C, etc.) Polyprotein Cleavage->Viral Proteins (2A, 3C, etc.) Viral Replication Viral Replication Assembly & Release Assembly & Release Viral Replication->Assembly & Release Progeny RNA Inhibitor Inhibitor Inhibitor->Polyprotein Cleavage Inhibition of 3C Protease Viral Proteins (2A, 3C, etc.)->Viral Replication Formation of Replication Complex

Caption: Enterovirus replication cycle and the inhibitory action of a 3C protease inhibitor.

Synthesis of a Novel Enterovirus Inhibitor

The following is a proposed synthetic scheme for a peptidomimetic inhibitor incorporating this compound. This multi-step synthesis involves the coupling of this compound to a peptide backbone, which is designed to mimic the natural substrate of the enterovirus 3C protease.

Experimental Workflow for Inhibitor Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start_node Start: this compound synthesis_step1 Protection of Boronic Acid start_node->synthesis_step1 process_node process_node data_node data_node assay_node assay_node end_node Lead Compound Identification synthesis_step2 Peptide Coupling synthesis_step1->synthesis_step2 synthesis_step3 Deprotection synthesis_step2->synthesis_step3 purification Purification & Characterization synthesis_step3->purification protease_assay 3C Protease Inhibition Assay purification->protease_assay antiviral_assay Antiviral Activity Assay (CPE) protease_assay->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (MTT) antiviral_assay->cytotoxicity_assay cytotoxicity_assay->end_node

Caption: Workflow for the synthesis and biological evaluation of novel enterovirus inhibitors.

Experimental Protocols

General Protocol for the Synthesis of a Peptidyl this compound Derivative

This protocol is a general guideline and may require optimization for specific target molecules.

  • Protection of the Boronic Acid:

    • Dissolve this compound in an appropriate solvent (e.g., toluene).

    • Add an equimolar amount of a suitable protecting group, such as pinanediol, and a catalytic amount of acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

  • Peptide Coupling:

    • To a solution of the protected this compound derivative in a suitable solvent (e.g., DMF), add a peptide fragment with a free amine group.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture by extraction and purify the coupled product by column chromatography.

  • Deprotection:

    • Dissolve the protected peptide-boronic acid conjugate in a suitable solvent system (e.g., a mixture of acetone and water).

    • Add an excess of a deprotecting agent, such as phenylboronic acid or an aqueous solution of a mild acid.

    • Stir the mixture at room temperature until deprotection is complete.

    • Purify the final compound by preparative HPLC.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Enterovirus 3C Protease Inhibition Assay

This assay is designed to measure the inhibitory activity of the synthesized compounds against the 3C protease.[1]

  • Reagents and Materials:

    • Recombinant enterovirus 3C protease.

    • Fluorogenic substrate peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).[1]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Test compounds dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the 3C protease to each well.

    • Add the diluted test compounds to the wells and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans) every minute for 30-60 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay (CPE Inhibition Assay)

This cell-based assay determines the ability of the compounds to protect host cells from the cytopathic effect (CPE) caused by enterovirus infection.[13][14]

  • Cells and Virus:

    • Vero cells (or other susceptible cell lines).

    • Enterovirus stock (e.g., EV-A71, Coxsackievirus B3).

  • Procedure:

    • Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the growth medium from the cells and add the diluted compounds.

    • Infect the cells with a predetermined titer of the enterovirus.

    • Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).

    • Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.

    • Assess cell viability using a suitable method, such as staining with crystal violet or using a neutral red uptake assay.[13]

    • Calculate the EC50 (50% effective concentration) value, which is the concentration of the compound that protects 50% of the cells from viral CPE.

Cytotoxicity Assay (MTT Assay)

This assay is performed to evaluate the toxicity of the synthesized compounds on the host cells.[15][16]

  • Procedure:

    • Seed Vero cells in 96-well plates as described for the antiviral assay.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the diluted compounds to the cells and incubate for the same duration as the antiviral assay.

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[15]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the CC50 (50% cytotoxic concentration) value, which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in a structured table for easy comparison. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of the compounds. A higher SI value indicates a more favorable safety profile.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of a Novel this compound-Based Inhibitor (Compound X)

CompoundTarget ProteaseIC50 (µM)¹EC50 (µM)²CC50 (µM)³Selectivity Index (SI)⁴
Compound X EV-A71 3Cpro 0.5 ± 0.1 1.2 ± 0.3 >100 >83.3
RupintrivirEV 3Cpro0.05 ± 0.010.1 ± 0.02>50>500

¹IC50: 50% inhibitory concentration against the target protease. ²EC50: 50% effective concentration in a cell-based antiviral assay. ³CC50: 50% cytotoxic concentration in Vero cells. ⁴Selectivity Index (SI) = CC50 / EC50.

Note: The data for Compound X is hypothetical and serves as an example. Rupintrivir data is included for comparison as a known enterovirus 3C protease inhibitor.

Conclusion

The proposed application notes and protocols provide a framework for the rational design, synthesis, and evaluation of novel enterovirus inhibitors based on a this compound scaffold. By targeting the essential 3C protease, these compounds have the potential to be developed into broad-spectrum antiviral agents. The detailed experimental procedures and data presentation guidelines are intended to facilitate research and development in this critical area of medicinal chemistry and virology. Further studies, including structure-activity relationship (SAR) optimization and in vivo efficacy testing, will be necessary to advance these promising lead compounds toward clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding Suzuki-Miyaura coupling reactions involving aryl boronic acids. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has failed, showing low to no yield. What are the first things I should check?

When a Suzuki coupling reaction fails, a systematic check of the key reaction parameters is the first step in troubleshooting. Start by assessing the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Reagent Quality: The purity and stability of your aryl halide, boronic acid, base, and solvent are critical. Poor quality reagents can introduce impurities that may act as catalyst poisons.[3][4]

  • Reaction Conditions: Suboptimal temperature, reaction time, or mixing can significantly impact the yield.

Q2: I suspect my aryl boronic acid may be the problem. How can I assess its quality and what can I do if it's degraded?

Aryl boronic acids can undergo degradation, primarily through protodeboronation, especially in the presence of water or acidic conditions.[5][6] Homocoupling to form symmetric biaryls is another common side reaction.

  • Quality Assessment: The quality of the boronic acid can be checked by NMR or by converting it to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt, which can be more easily purified and handled.

  • Purification/Stabilization: If degradation is suspected, consider the following:

    • Recrystallization: Purify the boronic acid by recrystallization.

    • Conversion to a more stable derivative:

      • MIDA esters (N-methyliminodiacetic acid): These are highly stable, crystalline solids that can be easily handled and purified. The boronic acid can be released under mild basic conditions.[3]

      • Diethanolamine adducts: Reaction with diethanolamine can form a stable adduct that can be used directly in Suzuki coupling reactions.[1]

Q3: My reaction has turned black. What does this indicate and is the reaction salvageable?

The formation of a black precipitate, commonly referred to as "palladium black," often indicates the agglomeration of the active Pd(0) catalyst into inactive nanoparticles.[4] This is a sign of catalyst decomposition and is frequently associated with failed reactions.[7]

Common causes for the formation of palladium black include:

  • Presence of oxygen.[7]

  • Running the reaction at too high a temperature.[7]

  • Impurities in the reagents or solvents.[7]

  • Instability of the phosphine ligand under the reaction conditions.[8]

Once a significant amount of palladium black has formed, the reaction is often difficult to salvage. The focus should be on preventing its formation in subsequent attempts by ensuring thorough degassing, using purified reagents and solvents, and potentially lowering the reaction temperature.[7]

Q4: I am observing significant homocoupling of my aryl boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1][3] To minimize this unwanted reaction:

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.[7]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the desired cross-coupling pathway over homocoupling.[3]

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems may be necessary.[3]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Reaction Parameters for a Failed Reaction

If your initial Suzuki coupling attempt has failed, a systematic optimization of the reaction parameters is recommended. The following table summarizes key parameters and suggested variations.

ParameterInitial ConditionTroubleshooting SuggestionsRationale
Catalyst Pd(PPh₃)₄ (1-5 mol%)Screen other Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with various phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][9]Catalyst and ligand choice is crucial for activity and stability. Bulky, electron-rich ligands can improve performance with challenging substrates.[8][9]
Base Na₂CO₃Screen a range of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).[10]The base activates the boronic acid and can influence the reaction rate and yield. Stronger bases may be required for sterically hindered substrates.[10][11]
Solvent TolueneTry other common Suzuki solvents such as dioxane, THF, DMF, or a mixture including water.[3][12][13]The solvent affects the solubility of reagents and the stability of the catalytic species.[12][13] The addition of water can sometimes be beneficial with certain bases.[3]
Temperature 80 °CVary the temperature (e.g., room temperature, 60 °C, 100 °C).While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[14] Some modern catalyst systems are highly active at room temperature.[15]
Boronic Acid 1.2 equivalentsIncrease the equivalents of boronic acid (e.g., 1.5 - 2.0 equivalents).A slight excess of the boronic acid can help drive the reaction to completion and suppress homocoupling of the aryl halide.[3]
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl boronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, aryl boronic acid, and a finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Through the septum, add the degassed solvent via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Purification of Aryl Boronic Acid via Diethanolamine Adduct Formation

This protocol is useful for purifying and stabilizing aryl boronic acids that may have degraded.[1]

Materials:

  • Crude aryl boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Suitable solvent (e.g., methylene chloride)

  • Cold solvent for washing

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the crude aryl boronic acid in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine dropwise via a pipette.

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction mechanism.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R1-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir2 R1-Pd(II)L2-R2 transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Product) reductive_elimination->product start Ar-X start->oxidative_addition boronic Ar'-B(OH)2 + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Failed Suzuki Reactions

This flowchart provides a logical sequence of steps to follow when troubleshooting a failed Suzuki coupling reaction.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Time) start->check_conditions screen_catalyst Screen Catalysts & Ligands check_reagents->screen_catalyst purify_boronic Purify/Protect Boronic Acid check_reagents->purify_boronic Boronic Acid Degradation Suspected check_conditions->screen_catalyst screen_base Screen Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent success Successful Reaction screen_solvent->success purify_boronic->screen_catalyst

Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Optimizing Reactions with 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 4-Benzoylphenylboronic acid, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a versatile reagent in organic synthesis, most commonly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl ketones.[1] These structures are important intermediates in the synthesis of pharmaceuticals and functional materials. It is also used in other metal-catalyzed reactions, such as copper-catalyzed hydroxylations and rhodium-catalyzed additions.

Q2: What are the recommended storage and handling conditions for this compound?

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Due to the potential for degradation, it is best to handle the compound under an inert atmosphere, especially when setting up reactions.

Q3: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the initial troubleshooting steps?

Low yields in Suzuki-Miyaura coupling reactions can stem from several factors. Key initial checks should include:

  • Catalyst Activity: Ensure the palladium catalyst and any associated ligands are not degraded or oxidized.[3][4]

  • Inert Atmosphere: The reaction should be conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.[3][4]

  • Reagent Purity: Verify the purity of all reagents, including the aryl halide, base, and solvent.[4]

  • Protodeboronation: this compound, being relatively electron-deficient, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen). This can be minimized by using anhydrous solvents and appropriate bases.[3]

Q4: What are common side reactions observed with this compound in Suzuki-Miyaura coupling?

Common side reactions include:

  • Protodeboronation: As mentioned, this is the hydrolysis of the boronic acid to the corresponding benzophenone.[3]

  • Homocoupling: The formation of biphenyl species from the coupling of two molecules of the boronic acid or the aryl halide. This is often exacerbated by the presence of oxygen.[4]

  • Dehalogenation: The reduction of the aryl halide starting material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of Suzuki-Miyaura coupling reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable.[4]
Insufficient reaction temperatureGradually increase the reaction temperature in increments of 10-20°C.[5]
Inappropriate baseThe choice of base is critical. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[6][7]
Significant Protodeboronation Presence of waterUse anhydrous solvents and ensure the base is dry.[3][4]
Base is too strong or reaction time is too longConsider using a milder base like KF or Na₂CO₃.[7][8] Optimize the reaction time by monitoring the reaction progress closely.
Formation of Homocoupling Byproducts Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[4]
Inefficient catalyst systemA highly active catalyst can promote the desired cross-coupling over homocoupling. Consider using a more active ligand, such as a Buchwald-type phosphine.[6]
Incomplete Consumption of Starting Materials Poor solubility of reagentsChoose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, and DMF, often with an aqueous component.[9]
Insufficient catalyst loadingWhile typically low (0.5-2 mol%), for challenging couplings, a higher catalyst loading may be necessary.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the optimization of the reaction. The specific quantities of reagents, choice of catalyst, base, and solvent, as well as the reaction temperature and time, should be optimized for each specific substrate combination.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the Suzuki-Miyaura coupling of this compound, based on general principles for electron-deficient boronic acids.

Table 1: Comparison of Common Palladium Catalysts

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(PPh₃)₄ TriphenylphosphineReadily available, well-established.Lower activity for challenging substrates, may require higher temperatures.[6]2-5
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[6]Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[6]Air-sensitive, higher cost.1-2
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for this specific substrate.[6]1-3

Table 2: Influence of Different Bases on Reaction Yield

BaseStrengthTypical Solvent SystemExpected YieldNotes
K₃PO₄ StrongToluene/Water, Dioxane/WaterHighEffective for many Suzuki couplings, promotes high reaction rates.[6]
Cs₂CO₃ StrongDioxane, THFHighCan accelerate slow reactions, but higher cost and may promote side reactions.[6]
K₂CO₃ ModerateToluene/Water, Ethanol/WaterModerate to HighA common and effective base.[7]
Na₂CO₃ ModerateEthanol/Water, DMF/WaterModerate to HighOften found to be a very effective and economical choice.[7][8]
KF MildAnhydrous Dioxane or THFModerateUseful for substrates sensitive to strong bases; can minimize protodeboronation.[4]

Table 3: Effect of Solvent on Reaction Outcome

Solvent SystemPolarityKey CharacteristicsExpected Outcome
Toluene / Water Biphasic (largely nonpolar)Commonly used, good for a wide range of substrates.Generally good yields.
Dioxane / Water Biphasic (polar aprotic)Good solvating power for many organic compounds.High yields are often achieved.[6]
DMF / Water Polar aproticHigh boiling point, can be useful for less reactive substrates.Good for challenging couplings, but can be difficult to remove.
Ethanol / Water Polar protic"Green" solvent option, can facilitate the reaction.Can be effective, especially with water-soluble catalysts.[7]
Anhydrous THF Polar aproticCan minimize protodeboronation.Recommended when hydrolysis is a significant side reaction.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)-X Ln oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar' Ln transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) check_reagents->check_conditions Reagents OK analyze_byproducts Analyze Byproducts (TLC, GC-MS) check_conditions->analyze_byproducts Conditions OK protodeboronation Protodeboronation Observed? analyze_byproducts->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No optimize_base Optimize Base: - Use milder base (e.g., KF) - Use anhydrous conditions protodeboronation->optimize_base Yes optimize_atmosphere Improve Degassing and Inert Atmosphere homocoupling->optimize_atmosphere Yes optimize_catalyst Optimize Catalyst System: - Screen different ligands - Adjust catalyst loading homocoupling->optimize_catalyst No end Improved Yield optimize_base->end optimize_atmosphere->end optimize_catalyst->end

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

References

Preventing protodeboronation of 4-Benzoylphenylboronic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the protodeboronation of 4-benzoylphenylboronic acid in aqueous media. This common side reaction can significantly impact reaction yields and purity in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of benzophenone as a byproduct, consuming the boronic acid and thereby reducing the yield of the desired cross-coupled product and complicating its purification. Boronic acids with electron-withdrawing groups, like the benzoyl group, can be particularly susceptible to this decomposition pathway.[2][3]

Q2: What are the primary factors that promote the protodeboronation of this compound in aqueous media?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often catalyzed by bases.[1] This is particularly problematic as many Suzuki-Miyaura cross-coupling reactions are performed in basic aqueous media to activate the boronic acid for transmetalation.[4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[5]

  • Presence of Water: Water acts as the proton source for the cleavage of the carbon-boron bond.[1][2]

  • Inefficient Catalytic Cycle: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.[5]

Q3: Are boronic esters, such as pinacol esters, a better alternative to this compound to avoid protodeboronation?

A3: Converting a boronic acid to an ester, like a pinacol ester (Bpin), is a common strategy to enhance stability.[6] Boronic esters are generally less reactive than their corresponding boronic acids due to reduced Lewis acidity.[7] This can make them more resistant to premature decomposition pathways like protodeboronation. However, it is important to note that esterification does not always guarantee complete stability, and the ester may hydrolyze back to the boronic acid under the reaction conditions.[8] Other stable derivatives include MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates, which can act as "slow-release" sources of the boronic acid.[1][5]

Troubleshooting Guide: Low Yields in Reactions with this compound

This guide will help you troubleshoot common issues related to the protodeboronation of this compound, a frequent cause of low yields in cross-coupling reactions.

Observed Problem Potential Cause Suggested Solution(s)
Low yield of the desired product with significant formation of benzophenone. High rate of protodeboronation of this compound.1. Optimize the Base: Switch to a milder base such as K₃PO₄, KF, or Cs₂CO₃.[2] 2. Lower the Reaction Temperature: If the cross-coupling reaction permits, reducing the temperature can slow down the rate of protodeboronation.[9] 3. Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[2][6] 4. Minimize Water Content: While some water is often necessary for Suzuki couplings, using anhydrous solvents with the minimal required amount of aqueous base can help.[2]
Reaction is sluggish, and both starting material and benzophenone are observed. The rate of the desired cross-coupling is slow, allowing protodeboronation to compete effectively.1. Increase Catalyst Loading: A modest increase in the palladium catalyst loading can sometimes accelerate the productive reaction.[5] 2. Screen Different Catalyst Systems: The choice of palladium precatalyst and ligand is crucial. A more active catalyst system can promote rapid cross-coupling, outcompeting the protodeboronation side reaction.[5] 3. Ensure Reagent Purity: Use fresh, high-purity catalyst, ligands, and base. Ensure solvents are anhydrous and deoxygenated.[2]
Inconsistent yields between different reaction batches. Variability in the moisture content of reagents or solvents, or degradation of the boronic acid upon storage.1. Standardize Reagent Handling: Ensure consistent and thorough drying of all solvents and non-aqueous reagents. 2. Use Fresh Boronic Acid: Use freshly opened or purified this compound or its stable derivatives for each reaction.

Quantitative Data Summary

Boron Reagent Type Relative Stability Key Characteristics Relevant Citations
Arylboronic AcidLow to ModerateSusceptible to protodeboronation, especially with electron-withdrawing groups.[2][3]
Arylboronic Acid Pinacol EsterModerate to HighGenerally more stable than the corresponding boronic acid and easier to handle.[6][7]
Potassium AryltrifluoroborateHighHighly stable, crystalline solids that slowly release the boronic acid in situ.[10]
Aryl MIDA BoronateVery HighExceptionally stable, air-stable solids that allow for a tunable slow release of the boronic acid.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Minimizing Protodeboronation

This protocol provides a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst.

  • Add the anhydrous, degassed solvent, followed by the minimal necessary amount of degassed water (e.g., a 10:1 or 5:1 solvent-to-water ratio).

  • Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11][12]

Protocol 2: Preparation and Use of this compound Pinacol Ester

A. Preparation of the Pinacol Ester:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or dichloromethane).

  • Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used without further purification in the subsequent coupling reaction.

B. Suzuki-Miyaura Coupling using the Pinacol Ester: Follow the general procedure in Protocol 1, substituting the this compound with the prepared this compound pinacol ester. A fluoride source (e.g., KF or CsF) may be required as the base to facilitate the transmetalation from the boronic ester.[4]

Visualizations

Troubleshooting_Protodeboronation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Desired Product & High Benzophenone Byproduct High_Protodeboronation High Rate of Protodeboronation Low_Yield->High_Protodeboronation likely due to Slow_Coupling Slow Cross-Coupling Kinetics Low_Yield->Slow_Coupling can be caused by Optimize_Base Optimize Base (e.g., K₃PO₄, KF) High_Protodeboronation->Optimize_Base Lower_Temp Lower Reaction Temperature High_Protodeboronation->Lower_Temp Stable_Boron Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) High_Protodeboronation->Stable_Boron Anhydrous_Conditions Minimize Water Content High_Protodeboronation->Anhydrous_Conditions Slow_Coupling->Stable_Boron Optimize_Catalyst Optimize Catalyst System (Ligand, Precatalyst) Slow_Coupling->Optimize_Catalyst

Caption: Troubleshooting workflow for addressing protodeboronation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add Aryl Halide, This compound, and Base to Flask Catalyst 2. Add Palladium Catalyst Reagents->Catalyst Solvent 3. Add Degassed Solvent and Water Catalyst->Solvent Heat 4. Heat with Stirring Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Extract 6. Cool, Dilute, and Extract Monitor->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Purify by Chromatography Dry->Purify

References

Identifying common side reactions of 4-Benzoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Benzoylphenylboronic acid. The following sections address common side reactions and offer guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Like other arylboronic acids, this compound is susceptible to three primary side reactions, particularly under cross-coupling conditions such as the Suzuki-Miyaura reaction:

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water or acidic protons), leading to the formation of benzophenone as a byproduct and a reduction in the yield of the desired coupled product.

  • Homocoupling: The palladium catalyst can promote the coupling of two molecules of this compound, resulting in the formation of 4,4'-dibenzoylbiphenyl. This is more prevalent with electron-deficient boronic acids.[1] The presence of oxygen can also promote homocoupling.

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group, yielding 4-hydroxybenzophenone. This can be facilitated by the presence of oxygen and certain reaction conditions.

Q2: How does the electron-withdrawing benzoyl group affect the reactivity of this compound?

A2: The benzoyl group is strongly electron-withdrawing, which makes the boronic acid "electron-deficient." This electronic property has several consequences:

  • It can slow down the reductive elimination step in the Suzuki-Miyaura catalytic cycle.

  • It increases the susceptibility of the boronic acid to homocoupling side reactions.[1]

  • The rate and mechanism of protodeboronation can also be influenced by the electronic nature of the substituent.

Q3: What is boroxine formation and is it a concern for this compound?

A3: Boroxine formation is the dehydration and trimerization of three boronic acid molecules to form a cyclic anhydride. While this can be a concern for the stability and reactivity of some boronic acids, it is a reversible process. The presence of water in Suzuki-Miyaura coupling reactions typically ensures that the boronic acid exists in its active form. Ensuring the boronic acid is properly dissolved and the reaction mixture is homogeneous can help mitigate any issues related to boroxine formation.

Troubleshooting Guides

Guide 1: Low Yield of Desired Cross-Coupling Product

If you are experiencing low yields in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting cluster_optimization Condition Optimization start Low Yield of Desired Product analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts check_purity Verify Purity of This compound and Coupling Partner check_reagents Assess Quality of Catalyst, Ligand, Base, and Solvent check_purity->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions catalyst Screen Catalyst/Ligand (e.g., SPhos-based) optimize_conditions->catalyst analyze_byproducts->check_purity If starting material remains base Vary Base (e.g., K3PO4, Cs2CO3) catalyst->base solvent Adjust Solvent System (e.g., Dioxane/H2O, Toluene/H2O) base->solvent temperature Modify Temperature solvent->temperature end Improved Yield temperature->end

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions involving this compound.

Guide 2: Identifying and Mitigating Specific Side Reactions

The presence of specific byproducts can indicate which side reaction is dominant.

Table 1: Troubleshooting Common Side Reactions

Side Product ObservedProbable Side ReactionPotential CausesMitigation Strategies
BenzophenoneProtodeboronation- High concentration of water or other proton sources- High reaction temperature- Inappropriate pH (highly acidic or basic conditions can catalyze this)- Use anhydrous solvents where appropriate, but note that some water is often necessary for Suzuki couplings.- Lower the reaction temperature.- Optimize the base and pH of the reaction mixture.
4,4'-DibenzoylbiphenylHomocoupling- Presence of oxygen in the reaction mixture.- Inefficient catalyst system that favors homocoupling.- High concentration of the boronic acid.- Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).- Use a catalyst system known to suppress homocoupling, such as those with bulky, electron-rich phosphine ligands like SPhos.[1]- Consider slow addition of the boronic acid to the reaction mixture.
4-HydroxybenzophenoneOxidation- Presence of oxygen.- Certain palladium catalysts or reaction conditions that promote oxidation.- Ensure the reaction is performed under strictly anaerobic conditions.- Choose a catalyst system less prone to oxidative side reactions.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to remove any oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

SuzukiProtocol setup 1. Combine Reactants: Aryl Bromide, Boronic Acid, Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst react 5. Heat and Stir catalyst->react monitor 6. Monitor Reaction Progress (TLC, LC-MS) react->monitor workup 7. Aqueous Workup monitor->workup purify 8. Column Chromatography workup->purify product Pure Coupled Product purify->product CompetingPathways cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_side_reactions Common Side Reactions BA This compound TM Transmetalation BA->TM Protodeboronation Protodeboronation BA->Protodeboronation Homocoupling Homocoupling BA->Homocoupling Oxidation Oxidation BA->Oxidation ArX Aryl Halide OA Oxidative Addition ArX->OA Pd0 Pd(0) Catalyst Pd0->OA Pd0->Homocoupling OA->TM RE Reductive Elimination TM->RE RE->Pd0 Regenerates DesiredProduct Desired Biaryl Product RE->DesiredProduct Forms Proton H+ Source (e.g., H2O) Proton->Protodeboronation Oxygen Oxygen (O2) Oxygen->Homocoupling Oxygen->Oxidation Benzophenone Benzophenone Protodeboronation->Benzophenone Dimer 4,4'-Dibenzoylbiphenyl Homocoupling->Dimer Phenol 4-Hydroxybenzophenone Oxidation->Phenol

References

Strategies to improve yield in 4-Benzoylphenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield and overcome common challenges in Suzuki-Miyaura couplings involving 4-benzoylphenylboronic acid.

Troubleshooting Guide: Low Yield & Side Reactions

Low or no yield in a Suzuki-Miyaura coupling can be attributed to several factors. Follow this guide to diagnose and resolve common issues.

Problem 1: Low to No Conversion of Starting Materials

If you observe a low yield of your desired product with unreacted starting materials, consider the following potential causes and solutions.

Potential CauseSuggested Solutions
Inactive Catalyst The active catalyst is Pd(0). If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[1] Consider using a fresh batch of catalyst or a more air-stable precatalyst.[1]
Oxygen Contamination Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[1][3][4]
Poor Reagent Purity/Stability Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time.[1]
Suboptimal Base or Solvent The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to promote transmetalation but not cause degradation.[1] For anhydrous reactions, ensure the base is dry and finely powdered.[1] In biphasic systems, vigorous stirring is essential.[1]
Inadequate Temperature Increasing the reaction temperature can improve yields, but excessive heat may cause degradation.[5] An optimal temperature, often between 80-120°C, should be determined empirically.[3][6]

Problem 2: Significant Formation of Side Products

The presence of significant byproducts, such as homocoupled or protodeboronated species, can drastically reduce the yield of the desired product.

Side ProductPotential CauseSuggested Solutions
Homocoupling This side reaction involves the coupling of two molecules of the boronic acid.[2] It is often promoted by the presence of oxygen and certain Pd(II) precatalysts.[2]- Rigorously degas all solvents and reagents and maintain an inert atmosphere.[3][4] - Use a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system.
Protodeboronation This is the replacement of the boronic acid group with a hydrogen atom.[1] It is a common side reaction, particularly with aqueous bases.[1][6]- Switch to anhydrous conditions if possible.[1] - Use a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] - Shorten the reaction time, as prolonged exposure to reaction conditions can increase protodeboronation.[6]

Frequently Asked Questions (FAQs) for this compound Couplings

Q1: My Suzuki coupling with this compound is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, systematically assess these key parameters:

  • Catalyst Activity : Ensure your palladium source and ligand are active. The active species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Inert Atmosphere : Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere like Nitrogen or Argon.[1][3][4]

  • Reagent Purity : Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1]

  • Base and Solvent Choice : The base and solvent system is crucial. The base must be strong enough to facilitate transmetalation without causing degradation of your starting materials, which contain a ketone group.[1] Ensure your base is finely powdered and dry for anhydrous reactions.[1]

Q2: I am observing significant homocoupling of this compound. How can I minimize this?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid react with each other.[2] The primary causes are often the presence of oxygen or the use of a Pd(II) precatalyst.[2] To minimize this, ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere. Using a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), can also be beneficial.

Q3: Does the benzoyl group on the boronic acid create any specific challenges?

A3: The electron-withdrawing nature of the benzoyl group can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step. Additionally, while generally stable, the ketone functionality could, under very harsh basic conditions, be susceptible to side reactions. It is advisable to use moderately strong bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ and avoid very strong bases like NaOH or KOtBu unless literature for a similar substrate suggests otherwise.[2][3]

Q4: I am struggling with a sterically hindered aryl halide in my coupling with this compound. What conditions should I try?

A4: Steric hindrance can slow down the reaction.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary. Consider using bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), which are highly effective for coupling sterically hindered substrates.[1] Increasing the reaction temperature may also be beneficial.[5]

Q5: What is protodeboronation and how can I prevent it with this compound?

A5: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom.[1] This side reaction is often promoted by the presence of water and strong bases.[1] To prevent this, you can try using anhydrous conditions or switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

Optimized Reaction Conditions for Aryl-Aryl Suzuki Couplings

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄ (excess)Toluene/Water (10:1)10080[4]
Pd(PPh₃)₄ (2-5)-K₂CO₃ (2)Dioxane/Water80-100High[7]
PdCl₂(dppf)-K₂CO₃ (excess)THF/Water (4:1)75Good[3][8]
Pd(OAc)₂ (0.01)-K₃PO₄·7H₂O (1.5)Water9080-100[9]
Pd(acac)₂ (2)Cy₃P·HBF₄ (2)NoneToluene-Modest[10]

Generalized Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide and may require optimization for specific substrates.

Reagents & Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) to the flask via cannula or syringe.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl ketone.[1]

Visual Guides

TroubleshootingWorkflow start Start: Low Yield in This compound Coupling check_reagents Check Reagent Purity & Stability (Boronic Acid, Aryl Halide) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_atmosphere Reagents OK check_catalyst Verify Catalyst Activity (Use fresh catalyst, consider Pd(0) source) check_atmosphere->check_catalyst Atmosphere OK optimize_conditions Systematically Optimize Conditions check_catalyst->optimize_conditions Catalyst OK optimize_base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->optimize_base optimize_solvent Screen Solvents (e.g., Toluene/H2O, Dioxane/H2O, DMF) optimize_base->optimize_solvent No Improvement success High Yield Achieved optimize_base->success Improvement optimize_ligand Screen Ligands (Especially for hindered substrates) optimize_solvent->optimize_ligand No Improvement optimize_solvent->success Improvement optimize_temp Vary Temperature (e.g., 80°C, 100°C, 120°C) optimize_ligand->optimize_temp No Improvement optimize_ligand->success Improvement optimize_temp->success Improvement failure Consult Specialist Literature optimize_temp->failure No Improvement SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd2_intermediate1 Ar-Pd(II)(X)-L_n pd0->pd2_intermediate1 + Ar-X transmetalation Transmetalation pd2_intermediate2 Ar-Pd(II)(Ar')-L_n pd2_intermediate1->pd2_intermediate2 + Ar'B(OH)₂ (Base) pd2_intermediate2->pd0 - Ar-Ar' reductive_elimination Reductive Elimination

References

Purity analysis of 4-Benzoylphenylboronic acid and identifying impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzoylphenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most prevalent impurity is the corresponding cyclic anhydride, known as a boroxine, which is formed by the dehydration of three boronic acid molecules. Other common impurities can arise from the synthesis process or degradation and include:

  • Starting materials: Unreacted precursors from the synthesis, such as 4-bromobenzophenone or other organometallic reagents, may be present.

  • By-products: Homocoupling of the Grignard reagent during synthesis can lead to the formation of biphenyl derivatives.

  • Protodeboronation product: Benzophenone can be formed by the loss of the boronic acid group.[1]

  • Oxidation products: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is typically sold with a purity of ≥95%[2][3]. However, it is important to note that it often "contains varying amounts of anhydride"[2][3]. For applications requiring high purity, it is recommended to perform an independent purity analysis.

Q3: How should I store this compound to minimize degradation?

A3: To minimize the formation of the anhydride and other degradation products, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Protect from moisture and light.

Purity Analysis and Impurity Identification

Q4: Which analytical technique is most suitable for determining the purity of this compound?

A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and recommended method for the purity analysis of this compound due to its high resolution and sensitivity for non-volatile and polar compounds.

Q5: Can you provide a starting HPLC method for the analysis of this compound?

A5: A general RP-HPLC method that can be used as a starting point is detailed below. Optimization may be required based on the specific instrument and impurities being analyzed.

Experimental Protocol: RP-HPLC Analysis of this compound
  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-25 min: 30% B to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.5 mg/mL.

    • Prepare the sample for analysis by dissolving it in the same diluent to a similar concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

Q6: How can I identify the impurities detected in my HPLC analysis?

A6: Impurity identification typically involves a combination of techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the impurities. For structural elucidation, preparative HPLC can be used to isolate the impurities, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B NMR) and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

Q7: I see a broad peak or multiple peaks for what should be my main compound in the HPLC chromatogram. What could be the cause?

A7: This is often indicative of the presence of the boroxine anhydride in equilibrium with the boronic acid. The interconversion on the column can lead to peak broadening or the appearance of multiple peaks. To confirm this, you can try dissolving the sample in a coordinating solvent like methanol, which can help to break up the anhydride, and re-injecting.

Q8: My peak shapes are tailing. How can I improve them?

A8: Peak tailing in the analysis of boronic acids can be caused by interactions with residual silanols on the silica-based column packing.[4]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% trifluoroacetic acid) can help to suppress the ionization of silanol groups.

  • Use a Different Column: Employing a column with end-capping or a different stationary phase can reduce silanol interactions.

  • Add an Ion-Pairing Reagent: In some cases, a small amount of an ion-pairing reagent can improve peak shape.

Q9: I am observing a loss of my compound or the appearance of new peaks over time when my samples are in the autosampler. What is happening?

A9: Boronic acids can be unstable in certain solvents over extended periods. This can lead to degradation, such as protodeboronation, especially if there is moisture present in the diluent. It is advisable to prepare samples fresh and limit their time in the autosampler. If necessary, consider using a cooled autosampler.

Quantitative Data Summary

The following table summarizes the typical purity and impurity profile for this compound based on commercially available information.

AnalyteTypical Purity / AbundanceAnalysis Method
This compound≥95%HPLC
Boroxine (Anhydride)Varies (can be significant)HPLC, NMR, MS
Benzophenone<0.5%HPLC, GC-MS
Other synthesis-related impurities<1-2%HPLC, LC-MS

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in a sample of this compound.

impurity_identification_workflow cluster_analysis Purity Analysis cluster_evaluation Evaluation cluster_identification Impurity Identification cluster_characterization Characterization & Action start Sample of this compound hplc RP-HPLC Analysis start->hplc decision Purity Meets Specification? hplc->decision pass Release Batch decision->pass Yes fail Impurity > Identification Threshold decision->fail No lcms LC-MS for Molecular Weight fail->lcms prep_hplc Preparative HPLC Isolation lcms->prep_hplc nmr NMR Spectroscopy (1H, 13C, 11B) prep_hplc->nmr hrms High-Resolution Mass Spectrometry prep_hplc->hrms structure Structure Elucidation nmr->structure hrms->structure report Characterize and Report Impurity structure->report

Caption: Workflow for the Purity Analysis and Impurity Identification of this compound.

References

Technical Support Center: Optimal Palladium Catalyst Selection for 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimal use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving 4-benzoylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: this compound is considered an electron-deficient boronic acid due to the presence of the benzoyl group. The primary challenges associated with such substrates include a slower rate of transmetalation in the catalytic cycle and a higher propensity for side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to achieve high yields.

Q2: Which palladium catalyst systems are generally recommended for electron-deficient arylboronic acids like this compound?

A2: For electron-deficient boronic acids, highly active catalyst systems are recommended. These typically involve bulky, electron-rich phosphine ligands. Common choices include:

  • Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald-type ligands (e.g., SPhos, XPhos): These systems are known for their high activity with a broad range of substrates, including electron-poor ones.[2]

  • Pd(PPh₃)₄ : A classic and readily available catalyst, though it may require higher temperatures and longer reaction times for challenging substrates.[2][3]

  • PdCl₂(dppf) : A versatile and relatively air-stable catalyst that is effective for a variety of substrates.[3]

Q3: How does the choice of base impact the reaction with this compound?

A3: The base plays a critical role in the transmetalation step. For electron-deficient boronic acids, a moderately strong base is often preferred to facilitate the reaction without promoting significant protodeboronation. Commonly used bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[4] The choice of base can also depend on the solvent system used.

Q4: What are the ideal solvent systems for this type of coupling reaction?

A4: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions.[5] Common solvent systems include:

  • Toluene or Dioxane, often with a small amount of water.[5]

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be used, particularly for less soluble substrates.

Q5: How can I minimize the formation of homocoupling byproducts?

A5: Homocoupling, the reaction of two boronic acid molecules, can be a significant side reaction.[6] To minimize it, ensure a thoroughly deoxygenated reaction mixture, as oxygen can promote the formation of Pd(II) species that lead to homocoupling. Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also be beneficial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality or decomposed boronic acid. 3. Inappropriate base or solvent. 4. Insufficient reaction temperature or time. 5. Oxygen contamination.1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Check the purity of the boronic acid by NMR. Consider converting it to a more stable pinacol ester. 3. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and anhydrous, degassed solvents (e.g., toluene, dioxane). 4. Gradually increase the reaction temperature and monitor the reaction progress over a longer period. 5. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (e.g., Argon or Nitrogen).
Significant Protodeboronation 1. Presence of excess water or protic sources. 2. Base is too strong or reaction temperature is too high.1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₂CO₃ or KF). Consider lowering the reaction temperature.
Formation of Homocoupling Product 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0).1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient equivalents of the boronic acid.1. Consider using a more robust ligand that protects the palladium center. 2. Use a slight excess (1.2-1.5 equivalents) of the boronic acid to drive the reaction to completion.[5]

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions with electron-deficient arylboronic acids, which can serve as a guide for selecting a catalyst for this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) (Analogous Substrates)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-1002-12High
Pd₂(dba)₃XPhosK₃PO₄DioxaneRT-10012-24Excellent
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-10012-24Good to High
PdCl₂(dppf)dppfNa₂CO₃Toluene/Dioxane854Good

Note: The yields are based on reactions with structurally similar electron-deficient arylboronic acids and may vary for this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiir Ar-Pd(II)L2-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents1 Ar-X reagents1->oxidative_addition reagents2 Ar'-B(OH)2 + Base reagents2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Glassware reagents Add Aryl Halide, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert add_catalyst Add Palladium Catalyst & Ligand inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Reaction Temperature add_solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Work-up: Quench, Extract, Wash monitor->workup purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality (Catalyst, Boronic Acid, Base, Solvent) start->check_reagents check_conditions 2. Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts (Protodeboronation, Homocoupling) check_conditions->analyze_byproducts screen_catalyst 4. Screen Catalyst Systems (Different Ligands/Pd Sources) analyze_byproducts->screen_catalyst optimize 5. Optimize Base and Solvent screen_catalyst->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.

References

Influence of base and solvent choice on 4-Benzoylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-benzoylphenylboronic acid, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. The first aspects to scrutinize are the activity of the palladium catalyst and the potential for oxygen contamination. The active catalytic species is Pd(0), and if a Pd(II) precatalyst is used, it must be reduced in situ. Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid. Therefore, ensuring an inert atmosphere and using properly degassed solvents are critical. Additionally, the purity and stability of the boronic acid itself should be verified, as degradation can occur over time.

Q2: I am observing significant amounts of homocoupling byproduct (4,4'-dibenzoylbiphenyl). How can this be minimized?

A2: Homocoupling of this compound is a common side reaction. Its formation is primarily promoted by the presence of oxygen and the use of Pd(II) precatalysts. To minimize this, it is crucial to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source, such as Pd(PPh₃)₄, can also reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂. Furthermore, the choice of ligand is important; bulky, electron-rich phosphine ligands can suppress homocoupling.

Q3: Is the ketone functional group in this compound stable under typical Suzuki-Miyaura reaction conditions?

A3: Generally, the benzoyl group is stable and well-tolerated in Suzuki-Miyaura reactions.[1] However, the choice of base is important. Very strong bases, particularly in combination with protic solvents at elevated temperatures, could potentially lead to side reactions involving the ketone. It is advisable to screen milder bases such as carbonates or phosphates before resorting to stronger hydroxides.

Q4: How does the electron-withdrawing nature of the benzoyl group affect the reactivity of this compound?

A4: The benzoyl group is electron-withdrawing, which can influence the electronic properties of the boronic acid. In the Suzuki-Miyaura coupling, electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step.[2] This may necessitate the use of more reactive coupling partners (e.g., aryl iodides instead of bromides) or more active catalyst systems to achieve good yields.

Q5: What are the best practices for solvent selection and degassing?

A5: The choice of solvent can significantly impact reaction rate and selectivity.[3] Aprotic solvents like dioxane, THF, and toluene, often in a mixture with water, are commonly used. The aqueous phase is often necessary to dissolve the inorganic base. For degassing, the "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes can also be sufficient for many applications.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during reactions with this compound.

Issue 1: Low Yield or No Reaction
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-activated Pd(0) source. Ensure ligands are not oxidized.
Oxygen Contamination Improve degassing of solvents and ensure the reaction is maintained under a positive pressure of inert gas.
Poor Reagent Quality Check the purity of this compound and the aryl halide. Boronic acids can dehydrate to form boroxines.
Suboptimal Base The base is crucial for activating the boronic acid.[4] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Incorrect Solvent Ensure adequate solubility of all reagents at the reaction temperature. Consider a different solvent or solvent mixture.
Low Reaction Temperature Gradually increase the reaction temperature. Some sluggish couplings require higher temperatures to proceed.
Issue 2: Significant Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

Potential Cause Troubleshooting Step
Presence of Protic Sources Minimize water content if possible, or switch to anhydrous conditions.
Strong Base Use a milder base. Fluoride sources like KF or CsF can be effective in minimizing protodeboronation.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
High Temperature Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Quantitative Data Summary

The selection of base and solvent significantly influences the outcome of Suzuki-Miyaura reactions. The following tables summarize the general effects observed in studies of related arylboronic acids.

Table 1: Effect of Different Bases on Reaction Yield

BaseTypical Solvent SystemRelative YieldNotes
Na₂CO₃Toluene/Water, Ethanol/WaterModerate to High[5]A common and cost-effective choice.
K₂CO₃Dioxane/Water, DMF/WaterHigh[6][7]Often provides good results and is widely used.
K₃PO₄Dioxane/Water, TolueneHigh to ExcellentA stronger base, often effective for less reactive substrates.
Cs₂CO₃Dioxane/Water, TolueneHigh to ExcellentHighly effective but more expensive; often used for challenging couplings.
NaOHDME, Benzene/WaterHigh[8]A strong base that can sometimes lead to side reactions.
Ba(OH)₂DME/WaterHigh[8]A strong base that can accelerate slow reactions.

Table 2: Effect of Different Solvents on Reaction Outcome

Solvent SystemPolarityGeneral Observations
Toluene/WaterNonpolar/PolarCommon biphasic system, good for many standard couplings.
Dioxane/WaterPolar aprotic/PolarVersatile system with good solvating properties for a wide range of substrates.
THF/WaterPolar aprotic/PolarAnother common and effective solvent system.
DMF/WaterPolar aprotic/PolarCan be beneficial for challenging couplings due to its high polarity and boiling point.[6]
Acetonitrile (MeCN)Polar aproticIn some cases, can influence the selectivity of the reaction.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and logical relationships.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Reactants: - this compound - Aryl Halide - Base P2 Add Catalyst (e.g., Pd(PPh3)4) P1->P2 P3 Evacuate & Backfill with Inert Gas (3x) P2->P3 P4 Add Degassed Solvent P3->P4 R1 Heat with Vigorous Stirring (80-100 °C) P4->R1 R2 Monitor Progress (TLC, LC-MS) R1->R2 W1 Cool to RT & Quench R2->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry Organic Layer W2->W3 W4 Concentrate W3->W4 P5 Purify (Column Chromatography) W4->P5

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues cluster_side_reactions Side Reactions Start Low/No Yield C1 Is Catalyst Active? Start->C1 C2 Is Reaction Degassed? Start->C2 R1 Is Base Appropriate? Start->R1 R2 Is Solvent System Optimal? Start->R2 R3 Is Temperature Sufficient? Start->R3 S1 Homocoupling Observed? Start->S1 S2 Protodeboronation? Start->S2 C1_sol Use Fresh Catalyst/ Pd(0) Source C1->C1_sol No C2_sol Improve Degassing Technique C2->C2_sol No R1_sol Screen Different Bases (e.g., K3PO4) R1->R1_sol No R2_sol Try Different Solvent Mixture R2->R2_sol No R3_sol Increase Reaction Temperature R3->R3_sol No S1_sol Ensure Rigorous Degassing/ Use Pd(0) Source S1->S1_sol Yes S2_sol Use Milder Base (KF)/ Anhydrous Conditions S2->S2_sol Yes

Caption: Troubleshooting decision tree for a low-yielding Suzuki-Miyaura reaction.

References

Technical Support Center: 4-Benzoylphenylboronic Acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance based on established chemical principles for arylboronic acids. The specific degradation pathways and products for 4-Benzoylphenylboronic acid have not been exhaustively reported in the literature. Therefore, the information presented herein should be used as a starting point for experimental investigation. All proposed pathways and products require experimental verification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of arylboronic acids, this compound is susceptible to two primary degradation pathways:

  • Protodeboronation (Hydrolysis): This is a common degradation route for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding benzophenone and boric acid.[1] This reaction can be catalyzed by acid or base.[1]

  • Oxidation: The boronic acid moiety can be oxidized, typically by reactive oxygen species, to a hydroxyl group. This pathway would result in the formation of 4-hydroxybenzophenone. The oxidation of boronic acids to phenols is an irreversible process.[2]

Q2: How does the benzoyl group affect the stability of this compound?

A2: The benzoyl group is an electron-withdrawing group. Its presence on the phenyl ring influences the stability of the boronic acid in several ways:

  • Increased Lewis Acidity: Electron-withdrawing groups decrease the pKa of the boronic acid, making it a stronger Lewis acid.[3] This can enhance its interaction with nucleophiles.

  • Effect on Protodeboronation: For acid-promoted protodeboronation, electron-withdrawing groups can decrease the reaction rate.[4][5] This is because the reaction often involves electrophilic attack on the carbon atom bearing the boron, and an electron-withdrawing group disfavors this. However, under basic conditions, the effect can be more complex.

  • Oxidative Stability: While not definitively established for this specific molecule, diminishing electron density on the boron atom has been reasoned to potentially enhance oxidative stability.[2][6]

Q3: What are the likely degradation products of this compound?

A3: Based on the primary degradation pathways, the most probable degradation products are:

  • Benzophenone: Formed via protodeboronation.

  • Boric Acid: A byproduct of protodeboronation.

  • 4-Hydroxybenzophenone: Formed via oxidation of the boronic acid group.

Further degradation of these primary products under harsh conditions is possible but would need to be investigated experimentally.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of assay of this compound in solution over time. Protodeboronation (hydrolysis) or oxidation.Prepare solutions fresh and in aprotic solvents if possible. Buffer aqueous solutions to a neutral pH, as both acidic and basic conditions can promote degradation. Store solutions protected from light and at reduced temperatures.
Appearance of a new, less polar peak in HPLC analysis. Formation of benzophenone via protodeboronation.Confirm the identity of the new peak by co-injection with a benzophenone standard or by LC-MS analysis. To minimize this degradation, follow the solution stability recommendations above.
Appearance of a new, more polar peak in HPLC analysis. Formation of 4-hydroxybenzophenone via oxidation.Use de-gassed solvents and consider adding an antioxidant to the sample solution if compatible with the downstream application. Protect the sample from light and sources of free radicals. Confirm the peak identity by LC-MS.
Inconsistent results in Suzuki-Miyaura coupling reactions. Degradation of the boronic acid before or during the reaction. Protodeboronation is a known side reaction in coupling reactions, especially under basic conditions.[1]Use fresh, high-purity this compound. Minimize the time the boronic acid is in a basic solution before the addition of the coupling partner and catalyst. Consider using boronic ester derivatives for enhanced stability.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8][9] A target degradation of 5-20% is generally recommended.[7][8]

Sample Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[8] If solubility is an issue in aqueous media, a co-solvent such as acetonitrile or methanol can be used, but its potential for interaction should be considered.[10]

Forced Degradation Conditions
Stress Condition Typical Protocol Potential Degradation Pathway
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[8][11]Protodeboronation
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.[8][11]Protodeboronation
Oxidation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[9]Oxidation
Thermal Degradation Store the solid compound and the stock solution at 70°C in an oven for 48 hours.[8]Protodeboronation, potentially other pathways
Photodegradation Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][12] A control sample should be wrapped in aluminum foil to protect it from light.Photo-oxidation, other light-induced degradations
Analytical Methodology: Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is a common choice for monitoring the degradation of aromatic compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths, with 254 nm being a good starting point for aromatic compounds.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Note: Boronic acids can sometimes exhibit poor peak shape in HPLC. Method development may be required to optimize the separation of the parent compound from its degradation products.[13]

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of degradation of this compound and the formation of degradation products.

Table 1: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% Degradation of this compound% Area of Benzophenone% Area of 4-Hydroxybenzophenone
0.1 M HCl, 60°C, 24h12.512.2Not Detected
0.1 M NaOH, 60°C, 8h18.217.9Not Detected
3% H₂O₂, RT, 24h8.5Not Detected8.3
Thermal (70°C), 48h5.14.9Not Detected
Photolytic (ICH Q1B)6.81.55.2
Control< 1.0Not DetectedNot Detected

Visualizations

G cluster_main Hypothesized Degradation Pathways of this compound cluster_proto Protodeboronation cluster_ox Oxidation parent This compound benzophenone Benzophenone parent->benzophenone + H₂O (Acid/Base catalysis) boric_acid Boric Acid hydroxybenzophenone 4-Hydroxybenzophenone parent->hydroxybenzophenone + [O] G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution of This compound (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base ox Oxidative (3% H₂O₂) prep->ox thermal Thermal (70°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize (for Acid/Base Samples) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC Method ox->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify and Quantify Degradation Products analyze->identify

References

Technical Support Center: Air-Sensitive Suzuki Reactions with 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-Benzoylphenylboronic acid in air-sensitive Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a Suzuki reaction?

This compound is an electron-deficient boronic acid, which can present several challenges in Suzuki-Miyaura coupling reactions. The primary issues include:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of benzophenone as a byproduct and reducing the yield of the desired coupled product.[1][2] This is often exacerbated by the presence of water and certain bases.[2][3]

  • Homocoupling: The self-coupling of the boronic acid to form a biphenyl derivative can occur, especially in the presence of oxygen, which can also lead to catalyst decomposition.[3][4][5]

  • Slower Reaction Rates: Electron-deficient boronic acids can sometimes exhibit slower rates of transmetalation, a key step in the catalytic cycle.[1]

Q2: How critical is an inert atmosphere for a Suzuki reaction with this compound?

Maintaining an inert atmosphere is crucial for a successful Suzuki reaction, particularly when dealing with potentially sensitive reagents.[4][6] Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[3][4][5] While this compound itself is a solid and relatively stable in air, the palladium catalyst and any phosphine ligands used are often highly sensitive to oxygen, especially at elevated temperatures.[6][7] Therefore, proper degassing of solvents and the use of an inert gas (argon or nitrogen) throughout the reaction setup and duration is highly recommended to ensure reproducibility and high yields.[2][4][6]

Q3: What are the best practices for handling and storing this compound?

This compound is a solid with a melting point of 204-212 °C.[8] For general storage, it should be kept in a tightly sealed container in a cool, dry place. While it is not pyrophoric, like all boronic acids, it can be susceptible to degradation over long periods, especially if exposed to moisture, which can facilitate dehydration to the corresponding boroxine. For use in air-sensitive reactions, it is good practice to handle it in a glovebox or under a positive flow of inert gas when weighing and adding it to the reaction vessel to minimize exposure to atmospheric moisture.

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Product

Possible Cause Troubleshooting Step Rationale
Catalyst Inactivity 1. Use a fresh source of palladium catalyst and ligand. 2. Consider using an air-stable precatalyst (e.g., a palladacycle).[4] 3. Ensure proper in-situ reduction if using a Pd(II) source.[4][5]The active catalytic species is Pd(0). Oxygen can deactivate the catalyst.[4] Pd(II) precatalysts need to be reduced to Pd(0) for the catalytic cycle to begin.[5]
Oxygen Contamination 1. Thoroughly degas the solvent(s) before use (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles).[2][4] 2. Assemble the reaction under a positive pressure of inert gas.[2][6]Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[4][5]
Protodeboronation 1. Use anhydrous solvents. 2. Consider using a milder base such as K₃PO₄ or Cs₂CO₃.[2] 3. Protect the boronic acid as a boronate ester (e.g., pinacol ester) if protodeboronation is severe.Water is a proton source for protodeboronation.[2] The choice of base can significantly influence the rate of this side reaction.[2] Boronate esters are generally less susceptible to protodeboronation.[3]
Inefficient Transmetalation 1. Screen different bases. Stronger bases can sometimes accelerate this step.[9] 2. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos).[4]The base plays a critical role in activating the boronic acid for transmetalation.[9] Specialized ligands can facilitate the transmetalation of challenging substrates.[4]

Problem 2: Significant Formation of Homocoupling Byproduct

Possible Cause Troubleshooting Step Rationale
Presence of Oxygen 1. Improve inert atmosphere techniques (see "Oxygen Contamination" above).Oxygen is a known promoter of boronic acid homocoupling.[4][5]
Use of Pd(II) Precatalyst 1. Ensure efficient reduction of the Pd(II) precatalyst to Pd(0). 2. Consider starting with a Pd(0) source like Pd(PPh₃)₄, ensuring it is handled under strictly anaerobic conditions.The reduction of Pd(II) to Pd(0) can sometimes be mediated by the homocoupling of two boronic acid molecules.[3][5]
Reaction Conditions 1. Optimize reaction temperature and time.Prolonged reaction times at high temperatures can sometimes lead to increased side reactions.

Experimental Protocols

Detailed Methodology for a Standard Air-Sensitive Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

1. Glassware and Reagent Preparation:

  • Oven-dry all glassware (reaction flask, condenser, etc.) and allow to cool to room temperature under a stream of inert gas.

  • Ensure all reagents are of high purity. Solvents should be anhydrous and degassed prior to use.

2. Reaction Setup using a Schlenk Line:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]

  • Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeated three times.[6]

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[4]

  • Add the degassed solvent(s) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

3. Reaction Execution and Monitoring:

  • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]

  • Purify the crude product by flash column chromatography.[4]

Alternative Setup using an Inert Gas Balloon

For less sensitive reactions, a balloon filled with an inert gas can be used.[6]

  • Add the solid reagents to an oven-dried round-bottom flask with a stir bar.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to an inert gas-filled balloon and a second "vent" needle.[10]

  • Allow the inert gas to flush the flask for several minutes, then remove the vent needle.

  • Add degassed solvents and liquid reagents via syringe through the septum.

Visualizations

Suzuki_Reaction_Workflow cluster_prep cluster_reagents prep 1. Preparation setup 2. Inert Atmosphere Setup prep->setup Oven-dried glassware reagents 3. Reagent Addition setup->reagents Degassed solvents reaction 4. Reaction reagents->reaction Heat & Stir workup 5. Workup & Purification reaction->workup Reaction complete product Final Product workup->product dry_glassware Oven-dry glassware degas_solvents Degas solvents add_solids Add solids (Ar-X, Boronic Acid, Base) add_catalyst Add Catalyst/Ligand add_solvent Add Solvent

Caption: Experimental workflow for setting up an air-sensitive Suzuki reaction.

Troubleshooting_Logic start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst check_atmosphere Is the atmosphere inert? check_catalyst->check_atmosphere Yes solution_catalyst Use fresh/pre-catalyst check_catalyst->solution_catalyst No check_protodeboronation Is protodeboronation occurring? check_atmosphere->check_protodeboronation Yes solution_atmosphere Improve degassing/purging check_atmosphere->solution_atmosphere No solution_protodeboronation Use anhydrous solvent/milder base check_protodeboronation->solution_protodeboronation Yes success Improved Yield check_protodeboronation->success No solution_catalyst->success solution_atmosphere->success solution_protodeboronation->success

Caption: Troubleshooting logic for low-yield Suzuki reactions.

References

Methods for increasing quantum yield in 4-Benzoylphenylboronic acid photosensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during photosensitization experiments involving 4-Benzoylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is photosensitization quantum yield, and why is it important for this compound?

The photosensitization quantum yield (Φ) represents the efficiency of a photochemical process. It is defined as the number of molecules that undergo a specific photoreaction for each photon absorbed.[1] For a photosensitizer like this compound, a key parameter is the triplet quantum yield (ΦT), which measures the efficiency of forming the reactive triplet excited state after light absorption.[2] A higher quantum yield is crucial as it indicates a more efficient photosensitizer, leading to greater production of reactive species like singlet oxygen or substrate-derived radicals, which are often the goal in applications like photodynamic therapy or photopolymerization.[3][4]

Q2: What is the fundamental mechanism of photosensitization for this compound?

This compound belongs to the benzophenone family of photosensitizers.[5][6] Upon absorbing UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[7] Due to its molecular structure, it then undergoes a very rapid and efficient process called intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[2][7] This triplet state is the primary reactive species. From the triplet state, it can initiate photochemical reactions through two main pathways[3][7]:

  • Type I Reaction: Involves electron or hydrogen atom transfer directly to or from a substrate molecule, creating radicals.

  • Type II Reaction: Involves energy transfer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[8]

G cluster_0 This compound States cluster_1 Reaction Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Radicals Substrate Radicals T1->Radicals Type I: H-abstraction/ Electron Transfer SingletOxygen ¹O₂ (Singlet Oxygen) T1->SingletOxygen Type II: Energy Transfer Substrate Substrate Oxygen ³O₂ (Triplet Oxygen)

Caption: Mechanism of this compound Photosensitization.

Q3: What are the common reasons for observing a low quantum yield?

Several factors can lead to a low quantum yield:

  • Inefficient Intersystem Crossing (ISC): If the transition from the excited singlet state (S₁) to the reactive triplet state (T₁) is slow or inefficient, the quantum yield will be low.[2]

  • Deactivation Pathways: The excited molecule can be deactivated through non-productive pathways, such as colliding with other molecules, which dissipates the energy as heat.[9]

  • Reverse Reactions: The products of the photochemical reaction may revert to the original reactants, reducing the net yield.[1]

  • Inner Filter Effects: At high concentrations, molecules near the surface of the sample can absorb most of the incident light, preventing uniform excitation of the entire sample and leading to an artificially low measured quantum yield.[10]

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the energy levels of the excited states and the efficiency of ISC.[2]

  • Photobleaching: The photosensitizer itself may be degraded by the light, reducing its effective concentration over time.[10]

Q4: How does solvent choice impact the quantum yield of benzophenone-type photosensitizers?

The solvent plays a critical role in determining the triplet quantum yield (ΦT).[2] The polarity of the solvent can alter the energy levels of the singlet and triplet excited states and, consequently, the rate of intersystem crossing (ISC).[2] For benzophenone, which is the core of this compound, non-polar solvents generally lead to higher triplet quantum yields compared to polar, protic solvents like alcohols. This is because polar solvents can stabilize the singlet excited state, making the transition to the triplet state less favorable.

Quantitative Data Summary

The efficiency of photosensitization is highly dependent on experimental conditions. While specific data for this compound is not extensively published, the behavior of its parent compound, benzophenone, provides a strong predictive model.

Table 1: Influence of Solvent on the Triplet Quantum Yield (ΦT) of Benzophenone

Solvent Polarity Triplet Quantum Yield (ΦT) Reference
Perfluoroalkane Non-polar 0.99 - 1.00 [2]
Benzene Non-polar 0.90 - 1.00 [2]
Dichloromethane Polar aprotic 0.92 [2]
Acetonitrile Polar aprotic 0.88 - 0.98 [2]
Methanol Polar protic 0.53 - 0.74 [2]
2-Propanol Polar protic 0.18 - 0.23 [2]

Data is for the parent compound benzophenone and serves as a guide. Actual values for this compound may vary.

Troubleshooting Guide: Low Quantum Yield

Problem: The observed photosensitization quantum yield in my experiment is significantly lower than expected. This guide provides a systematic approach to diagnose and resolve the issue.

G Start Start: Low Quantum Yield Observed Step1 Step 1: Verify Experimental Conditions - Check light source intensity & wavelength - Confirm measurement accuracy - Rule out photobleaching Start->Step1 Step2 Step 2: Optimize Sample Concentration - Is absorbance < 0.1 for measurements? - Test a dilution series Step1->Step2 Conditions Verified Step3 Step 3: Evaluate Solvent Choice - Is the solvent optimal? - Consider switching to a non-polar, aprotic solvent (e.g., Dichloromethane) Step2->Step3 Concentration Optimized Step4 Step 4: Control Environmental Factors - Deoxygenate solution for Type I reactions - Ensure oxygen saturation for Type II - Check and stabilize temperature Step3->Step4 Solvent Optimized Step5 Step 5: Consider Advanced Methods - Use triplet sensitizers (indirect excitation) - Explore structural modifications of the photosensitizer Step4->Step5 Environment Controlled End End: Quantum Yield Optimized Step5->End

Caption: Troubleshooting Workflow for Low Quantum Yield Experiments.

  • Step 1: Verify Experimental Conditions and Measurement Accuracy. Before altering the chemistry, ensure the observed low yield is not an artifact of the setup.[10]

    • Light Source: Confirm the stability, intensity, and wavelength of your light source.

    • Detector Calibration: Ensure your detection system (e.g., fluorometer, photodiode) is calibrated and operating correctly.

    • Sample Concentration: Highly concentrated samples can cause inner filter effects, where not all molecules are excited uniformly. For spectroscopic measurements, keeping the maximum absorbance around 0.1 is recommended.[10]

    • Photobleaching: Check for degradation of the photosensitizer during the experiment by monitoring its absorption spectrum over time. If photobleaching occurs, reduce the light intensity or exposure time.[10]

  • Step 2: Optimize Solvent and Concentration.

    • As shown in Table 1, solvent choice is critical. If you are using a polar, protic solvent (like an alcohol), consider switching to a less polar, aprotic solvent (like dichloromethane or acetonitrile) to potentially increase the triplet yield.[2]

    • Perform a concentration-dependence study to find the optimal concentration range for your specific setup, avoiding aggregation and inner filter effects.

  • Step 3: Control Environmental Factors.

    • Oxygen: Molecular oxygen is a very efficient quencher of triplet states. If your goal is a Type I reaction (hydrogen/electron transfer), deoxygenating the solution (e.g., by bubbling with nitrogen or argon) is essential. Conversely, for Type II reactions (singlet oxygen production), the solution must be saturated with oxygen.[8]

    • Temperature: In some cases, increasing the temperature can increase the quantum yield, especially if the primary photochemical process is endothermic.[9] However, this effect should be evaluated on a case-by-case basis.

  • Step 4: Consider Indirect Excitation Methods.

    • Triplet Sensitization: Use a secondary molecule (a sensitizer) that absorbs light efficiently and then transfers the energy to the this compound, populating its triplet state. This can be useful if direct excitation is inefficient.[10]

Experimental Protocols

Protocol: Measuring Relative Photosensitization Quantum Yield

This protocol describes the most common method for measuring the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[11][12]

1. Principle The quantum yield (Φ) of an unknown sample is calculated relative to a standard (Φᵣ) by measuring the absorbance (A) at the excitation wavelength and the integrated fluorescence intensity (I) of both the sample and the standard. The relationship is given by the equation[13]:

Φ = Φᵣ * (I / Iᵣ) * (Aᵣ / A) * (n² / nᵣ²)

Where:

  • Φ and Φᵣ are the quantum yields of the sample and reference.

  • I and Iᵣ are the integrated fluorescence intensities of the sample and reference.

  • A and Aᵣ are the absorbances at the excitation wavelength for the sample and reference.

  • n and nᵣ are the refractive indices of the sample and reference solutions.

2. Materials and Equipment

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • This compound (sample)

  • Quantum yield standard (e.g., Rhodamine 101, Quinine Sulfate)

  • High-purity solvent(s)

3. Procedure

  • Prepare Solutions: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.[10]

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength for both the sample and the standard.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer to the value used in the absorbance measurement.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.[11]

    • Crucially, all instrument settings (e.g., excitation and emission slit widths, detector voltage) must be kept identical for both the sample and the standard measurements.[11]

  • Integrate Fluorescence Intensity: Calculate the area under the emission curve for both the sample (I) and the standard (Iᵣ). Most instrument software can perform this integration.

  • Calculate Quantum Yield: Use the formula from the "Principle" section to calculate the quantum yield of the this compound. If the same solvent is used for both sample and standard, the refractive index term (n²/nᵣ²) cancels out and can be omitted.

References

Managing low solubility of reactants in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with reactants in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Managing Low Reactant Solubility

Low solubility of either the organohalide or the boronic acid derivative is a common hurdle in Suzuki coupling, often leading to low yields and sluggish or incomplete reactions. This section provides a systematic approach to troubleshoot and overcome these challenges.

Initial Assessment of Low Solubility

The first step is to identify which reactant is poorly soluble and under what conditions. A simple solubility test of your starting materials in the planned reaction solvent at room temperature and at the target reaction temperature can provide valuable insights.

Question 1: My starting material (aryl halide or boronic acid) has very poor solubility in common Suzuki coupling solvents. What is the first thing I should try?

Answer:

The most direct approach is to alter the solvent system and reaction temperature.[1]

  • Increase Temperature: Many Suzuki couplings are conducted at elevated temperatures (e.g., 80-110 °C).[1] Increasing the temperature can significantly enhance the solubility of solid reactants.[1] However, be mindful of potential side reactions like protodeboronation or catalyst decomposition at higher temperatures.[1]

  • Solvent Screening: If adjusting the temperature is insufficient, a solvent screening is recommended. The Suzuki reaction is compatible with a variety of solvents, and some are particularly effective for poorly soluble substrates.[1] Common choices include polar aprotic solvents like DMF, or ethereal solvents such as 1,4-dioxane and THF, often used with a water co-solvent.[1] Toluene is another frequently used solvent.[2]

  • Use of a Co-solvent: The addition of water is a common practice in Suzuki reactions as it helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[1] For reactants soluble in organic solvents, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.[1]

Question 2: I am observing a biphasic reaction mixture with very slow conversion. How can I improve the reaction rate?

Answer:

Slow reaction rates in biphasic systems often stem from poor mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1]

  • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to create an emulsion, which maximizes the interfacial area between the two phases.[1]

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can dramatically accelerate biphasic reactions.[1][3] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336, help transfer the boronate anion from the aqueous phase to the organic phase where it can react with the palladium complex.[1][3]

Question 3: Can the choice of base impact my reaction if I have solubility issues?

Answer:

Yes, the base is a critical component, and its properties can significantly affect the reaction outcome, especially with poorly soluble reactants.[1]

  • Base Strength and Solubility: The base needs to have some solubility in the reaction medium to activate the boronic acid.[1] Common inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often used.[1] If you are using an organic solvent system without water, an organic base like triethylamine (TEA) might be considered, though inorganic bases are more common.[1] For base-sensitive functional groups, a milder base like KF can be a good option.[4][5]

  • Physical Form: It is crucial to use a finely powdered and dry base. Clumps or coarse particles have a lower surface area, which can lead to poor reproducibility and incomplete reactions.[1]

Question 4: My reactants are still not dissolving sufficiently even after changing the solvent and temperature. What other strategies can I employ?

Answer:

If basic troubleshooting steps fail, more advanced strategies can be implemented:

  • Ligand Selection: While ligands do not directly solubilize the reactants, their choice is crucial for the catalyst's activity and stability, especially under the harsher conditions often needed to address solubility problems.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active palladium catalysts.[1][2] This high activity can enable the reaction to proceed at lower temperatures or drive sluggish reactions to completion even with low concentrations of the dissolved substrate.[1]

  • Water-Soluble Ligands: For reactions conducted primarily in aqueous media, specially designed water-soluble ligands, such as sulfonated phosphines (e.g., SPhos), can be used to keep the catalyst in the aqueous phase.[1]

  • Solid-State Synthesis (Ball Milling): For extremely insoluble substrates where solution-based methods fail, solid-state synthesis via high-temperature ball milling can be a powerful alternative. This technique can lead to highly efficient cross-couplings of insoluble aryl halides.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent systems for Suzuki coupling when dealing with poorly soluble reactants?

A1: A mixture of a polar aprotic solvent with water is a common starting point. Typical ratios of organic solvent to water range from 2:1 to 10:1.[7] Some effective systems include:

  • Dioxane/H₂O[1]

  • Toluene/H₂O[1]

  • THF/H₂O[1]

  • DMF/H₂O[1][8]

Q2: How do phase-transfer catalysts (PTCs) work in Suzuki coupling?

A2: In a biphasic Suzuki reaction, the inorganic base and the boronic acid are primarily in the aqueous phase, while the organohalide and the palladium catalyst are in the organic phase. A PTC, which has both hydrophilic and lipophilic properties, facilitates the transfer of the activated boronate species (boronate anion) from the aqueous phase to the organic phase, thereby increasing its concentration around the catalyst and accelerating the transmetalation step.[1][3]

Q3: Can I run a Suzuki coupling in water only?

A3: Yes, Suzuki reactions can be performed in purely aqueous media, which is environmentally friendly and economical.[2][9] This approach is particularly suitable for water-soluble reactants.[2] The use of water-soluble ligands or catalyst systems, such as those incorporating cyclodextrins, can be beneficial for such reactions.[9][10]

Q4: My boronic acid is decomposing. Could this be related to solubility issues?

A4: Yes, indirectly. To overcome solubility issues, you might be using high temperatures or prolonged reaction times, which can promote the decomposition of the boronic acid (protodeboronation).[1][11] Using more stable boronic esters (e.g., pinacol esters, MIDA boronates) can mitigate this issue.[7][11] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of decomposition.[11]

Q5: Are there any alternatives to traditional heating for improving solubility?

A5: Microwave irradiation can be an effective alternative to conventional heating. It can rapidly heat the reaction mixture, often leading to shorter reaction times and improved yields, which can be beneficial when dealing with solubility challenges and thermally sensitive substrates.

Data Presentation

Table 1: Common Solvents and Bases for Suzuki Coupling with Poorly Soluble Reactants

ParameterOptionsKey Considerations
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, 2-MeTHF[1]Affects reagent solubility and catalyst activity. Polar aprotic solvents like DMF can be effective for highly polar, poorly soluble substrates.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF[1]Base strength and the cation's nature can significantly influence the reaction rate and yield. KF is a milder option for base-labile groups.[1]
Co-Solvent Ratio (Organic:Water) 10:1, 4:1, 2:1[1]The amount of water can influence the solubility of the base and the rate of transmetalation.[1]

Table 2: Common Phase-Transfer Catalysts (PTCs) for Biphasic Suzuki Coupling

PTCFull NameTypical Mol %Notes
TBAB Tetrabutylammonium Bromide10-20A common and effective PTC for many Suzuki reactions.[1]
Aliquat 336 Tricaprylylmethylammonium chloride1-5Highly organophilic and thermally stable, often requiring lower loadings than TBAB.[1][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Poorly Soluble Aryl Halide

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble aryl halide (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[1]

  • Catalyst Preparation: In a separate vial under an inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1] Briefly mix with a small amount of the degassed organic solvent.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.[1]

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS).[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvents.[1]

  • Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF).[1]

  • Aliquotting: In an array of reaction vials, add the chosen base to each vial.[1]

  • Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane) to each vial.[1]

  • Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.[1]

  • Analysis: After a set time, quench the reactions and analyze the conversion/yield by LC-MS or GC-MS to identify the optimal solvent.

Visualizations

Troubleshooting_Workflow start Low Solubility Issue Identified solvent_temp Modify Solvent System & Increase Temperature start->solvent_temp ptc Add Phase-Transfer Catalyst (PTC) solvent_temp->ptc Biphasic system & slow conversion? success Reaction Successful solvent_temp->success Issue Resolved base Optimize Base (Strength & Form) ptc->base ptc->success Issue Resolved ligand Screen Ligands for Higher Activity base->ligand base->success Issue Resolved solid_state Consider Solid-State Synthesis (Ball Milling) ligand->solid_state Still no improvement? ligand->success Issue Resolved solid_state->success Issue Resolved failure Persistent Low Conversion solid_state->failure

Caption: Troubleshooting workflow for low reactant solubility.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase boronic_acid B(OH)₂⁻ ptc PTC (Q⁺X⁻) boronic_acid->ptc Forms Q⁺B(OH)₂⁻ base Base (e.g., K₃PO₄) aryl_halide Ar-X pd_catalyst Pd(0)L₂ aryl_halide->pd_catalyst Oxidative Addition product Ar-Ar' pd_catalyst->product Transmetalation & Reductive Elimination ptc->aryl_halide Transfers to organic phase

References

Validation & Comparative

A Comparative Guide to 4-Benzoylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] At the heart of this reaction are organoboron compounds, with arylboronic acids being the most common coupling partners due to their stability, commercial availability, and generally low toxicity.[3][4]

This guide provides an objective comparison of the performance of 4-Benzoylphenylboronic acid against other arylboronic acids in the Suzuki-Miyaura cross-coupling reaction. We will delve into its reactivity, supported by experimental data, and provide detailed experimental protocols for practical application.

Performance Comparison of Arylboronic Acids

The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring. The benzoyl group in this compound is an electron-withdrawing group, which can affect the transmetalation step of the catalytic cycle. Arylboronic acids with electron-withdrawing groups can be more susceptible to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][5]

The following table summarizes the performance of this compound in comparison to other arylboronic acids with both electron-donating and electron-withdrawing substituents under various reaction conditions.

Arylboronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-IodoanisolePd-PEPPSI-IPr (2 mol%)KOt-BuToluene701285
Phenylboronic acid4-IodoanisolePd-PEPPSI-IPr (2 mol%)KOt-BuToluene701292
4-Methoxyphenylboronic acid4-IodotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895
4-Methylphenylboronic acid4-ChlorotoluenePd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMeOH902495
4-Chlorophenylboronic acid6-methyl-3-(4-methoxyphenyl)-4-tosyloxy-2-pyronePd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMeOH902480
4-Formylphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃DMF/EtOH100291
Mesitylboronic acid (sterically hindered)IodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O80499

This table is a compilation of representative data from various sources to illustrate general trends. Direct, side-by-side comparative studies under identical conditions are limited in the literature.

Understanding the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X (trans-complex) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0  Catalyst  Regeneration Product R¹-R² (Biaryl Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd ArBOH R²-B(OH)₂ (Arylboronic Acid) ArBOH->Transmetal Base Base Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl halide with an arylboronic acid.[1][7]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required amount of time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Comparative Experimental Workflow

To objectively compare the performance of this compound with other arylboronic acids, a systematic workflow should be followed.

Experimental_Workflow start Start: Define Reaction Scope (Aryl Halide, Catalyst, Base, Solvent) setup Prepare Identical Reaction Setups (Varying only the Arylboronic Acid) start->setup reaction Run Reactions in Parallel (Identical Temperature, Time, Stirring) setup->reaction monitor Monitor Reaction Progress at Set Intervals (e.g., TLC, GC-MS) reaction->monitor quench Quench All Reactions Simultaneously reaction->quench monitor->reaction workup Perform Identical Work-up and Purification quench->workup analyze Analyze and Quantify Products (Yield, Purity via NMR, HPLC) workup->analyze compare Compare Results (Yield, Reaction Rate, Byproducts) analyze->compare end Conclusion on Relative Performance compare->end

Workflow for comparing arylboronic acid performance.

Conclusion

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling, particularly for the synthesis of complex molecules containing a benzophenone moiety.[8] Its performance is influenced by the electron-withdrawing nature of the benzoyl group, which can impact reaction rates and necessitate careful optimization of reaction conditions to mitigate side reactions like protodeboronation.[3] Compared to arylboronic acids with electron-donating groups, it may require slightly more forcing conditions or carefully chosen catalyst-ligand systems to achieve optimal yields. However, its ability to participate in C-C bond formation makes it an important tool for medicinal chemists and material scientists.[8] The provided protocols and workflows offer a solid foundation for researchers to effectively utilize and evaluate this compound in their synthetic endeavors.

References

Viable Alternatives to 4-Benzoylphenylboronic Acid in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, particularly biaryl ketones, 4-benzoylphenylboronic acid has been a valuable reagent in palladium-catalyzed cross-coupling reactions. However, the exploration of alternative synthetic strategies is crucial for optimizing reaction efficiency, improving stability, and expanding the scope of accessible compounds. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies.

Executive Summary

This guide evaluates several alternatives to the direct use of this compound in Suzuki-Miyaura coupling for the synthesis of benzophenone derivatives. The primary alternatives discussed are:

  • 4-Formylphenylboronic Acid followed by oxidation: An indirect approach where a related boronic acid is coupled, and the resulting aldehyde is subsequently oxidized to the desired ketone.

  • Potassium 4-Benzoylphenyltrifluoroborate and 4-Benzoylphenyl MIDA Boronate: More stable and easily handleable solid derivatives of this compound.

  • Alternative Coupling Reactions: Methods that circumvent the use of boronic acids altogether, such as the Kumada-Corriu coupling (using Grignard reagents) and the Hiyama coupling (using organosilanes).

The choice of the most suitable alternative depends on factors such as substrate scope, functional group tolerance, reaction conditions, and the overall synthetic strategy.

Performance Comparison of Synthetic Routes to Benzophenones

The following table summarizes the performance of different synthetic methods for preparing benzophenone derivatives, offering a comparative overview of their yields and reaction conditions.

MethodReagentsCatalyst/ConditionsProductYield (%)
Suzuki-Miyaura This compound, Aryl HalidePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O), Heat4-Arylbenzophenone70-95
Suzuki-Miyaura/Oxidation 1. 4-Formylphenylboronic acid, Aryl Halide 2. Oxidizing agent1. Pd catalyst, Base, Solvent, Heat 2. e.g., CrO₃, Jones reagent4-Arylbenzophenone75-90 (over 2 steps)
Kumada-Corriu Aryl Grignard Reagent, 4-Halobenzoyl chlorideNi or Pd catalyst (e.g., Ni(dppe)Cl₂), Solvent (e.g., THF), Room Temp. to Heat4-Arylbenzophenone70-90
Hiyama Aryltrimethoxysilane, 4-Halobenzoyl chloridePd catalyst (e.g., PdCl₂), Fluoride source (e.g., TBAF), Solvent (e.g., Toluene), Heat4-Arylbenzophenone70-85

Detailed Experimental Protocols

Suzuki-Miyaura Coupling using this compound

Reaction: Synthesis of 4-Phenylbenzophenone

Materials:

  • This compound (1.2 mmol)

  • Bromobenzene (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, bromobenzene, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenylbenzophenone.

Two-Step Synthesis via 4-Formylphenylboronic Acid and Oxidation

Step 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid

Reaction: Synthesis of 4-Phenylbenzaldehyde

Materials:

  • 4-Formylphenylboronic acid (1.2 mmol)

  • Bromobenzene (1.0 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • Combine 4-formylphenylboronic acid, bromobenzene, Pd(PPh₃)₄, and Na₂CO₃ in a flask.

  • Add toluene, ethanol, and water.

  • Degas the mixture and heat to reflux for 12 hours.

  • Work-up and purify as described for the this compound coupling to yield 4-phenylbenzaldehyde.

Step 2: Oxidation of 4-Phenylbenzaldehyde to 4-Phenylbenzophenone

Materials:

  • 4-Phenylbenzaldehyde (1.0 mmol)

  • Chromium trioxide (CrO₃, 1.2 mmol)

  • Sulfuric acid (concentrated)

  • Acetone

Procedure:

  • Dissolve 4-phenylbenzaldehyde in acetone in a flask cooled in an ice bath.

  • Slowly add a solution of CrO₃ in aqueous sulfuric acid (Jones reagent) dropwise with stirring.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Quench the reaction with isopropanol.

  • Extract the product with ether, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography to obtain 4-phenylbenzophenone.[1][2]

Kumada-Corriu Coupling using a Grignard Reagent

Reaction: Synthesis of Benzophenone

Materials:

  • Phenylmagnesium bromide (1.1 mmol, solution in THF)

  • Benzoyl chloride (1.0 mmol)

  • Ni(dppe)Cl₂ (0.05 mmol)

  • Anhydrous THF

Procedure:

  • To a solution of benzoyl chloride in anhydrous THF under an inert atmosphere, add the Ni(dppe)Cl₂ catalyst.

  • Slowly add the phenylmagnesium bromide solution at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Quench the reaction with dilute HCl.

  • Extract with ether, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

  • Purify by column chromatography to yield benzophenone.[3][4][5]

Hiyama Coupling using an Organosilane

Reaction: Synthesis of 4-Methoxybiphenyl

Materials:

  • 4-Bromoanisole (0.5 mmol)

  • Phenyltrimethoxysilane (1.0 mmol)

  • Palladium(II) chloride (PdCl₂, 0.025 mmol)

  • Tetrabutylammonium fluoride (TBAF·3H₂O, 1.0 mmol)

  • Toluene (3 mL)

Procedure:

  • In a reaction tube under a nitrogen atmosphere, combine 4-bromoanisole, phenyltrimethoxysilane, PdCl₂, and TBAF·3H₂O in toluene.

  • Heat the mixture at 100 °C for 10 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give the product.[6][7][8]

Stable Alternatives to this compound

Boronic acids can be prone to decomposition, particularly protodeboronation. To address this, more stable derivatives have been developed.

Potassium 4-Benzoylphenyltrifluoroborate

Potassium trifluoroborate salts are crystalline, air- and moisture-stable solids that are excellent surrogates for boronic acids in Suzuki-Miyaura couplings.

Synthesis of Potassium 4-Benzoylphenyltrifluoroborate:

A solution of this compound in methanol is treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). The resulting precipitate of potassium 4-benzoylphenyltrifluoroborate is then collected by filtration, washed, and dried.

4-Benzoylphenyl MIDA Boronate

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and easily purifiable boronic acid derivatives. They are compatible with a wide range of reaction conditions and can release the boronic acid in a controlled manner during the coupling reaction.

Synthesis of 4-Benzoylphenyl MIDA Boronate:

This compound is reacted with N-methyliminodiacetic acid in a suitable solvent with azeotropic removal of water, typically using a Dean-Stark apparatus. The MIDA boronate can then be isolated by crystallization.

Visualizing Synthetic Pathways and Biological Relevance

The following diagrams illustrate the general workflows for the synthesis of benzophenones using the discussed methods and a relevant signaling pathway where benzophenone derivatives have shown biological activity.

G cluster_suzuki Suzuki-Miyaura Pathway cluster_suzuki_ox Suzuki-Miyaura / Oxidation Pathway cluster_kumada Kumada-Corriu Pathway cluster_hiyama Hiyama Pathway This compound This compound Benzophenone_S Benzophenone This compound->Benzophenone_S Pd Catalyst, Base Aryl Halide_S Aryl Halide Aryl Halide_S->Benzophenone_S 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid Benzaldehyde Derivative Benzaldehyde Derivative 4-Formylphenylboronic Acid->Benzaldehyde Derivative Pd Catalyst, Base Aryl Halide_SO Aryl Halide Aryl Halide_SO->Benzaldehyde Derivative Benzophenone_SO Benzophenone Benzaldehyde Derivative->Benzophenone_SO Oxidation Aryl Grignard Reagent Aryl Grignard Reagent Benzophenone_K Benzophenone Aryl Grignard Reagent->Benzophenone_K Ni or Pd Catalyst Benzoyl Halide_K Benzoyl Halide Benzoyl Halide_K->Benzophenone_K Organosilane Organosilane Benzophenone_H Benzophenone Organosilane->Benzophenone_H Pd Catalyst, F- Benzoyl Halide_H Benzoyl Halide Benzoyl Halide_H->Benzophenone_H

Caption: Alternative synthetic routes to benzophenones.

MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Benzophenone Derivative Benzophenone Derivative Benzophenone Derivative->MEK Inhibition

Caption: Inhibition of the MEK/ERK pathway by benzophenone derivatives.[9]

Conclusion

While this compound remains a competent reagent for the synthesis of benzophenone derivatives via Suzuki-Miyaura coupling, several viable alternatives offer distinct advantages. The two-step approach using 4-formylphenylboronic acid is a reliable alternative with comparable overall yields. For enhanced stability and ease of handling, potassium 4-benzoylphenyltrifluoroborate and 4-benzoylphenyl MIDA boronate are excellent choices. Furthermore, Kumada-Corriu and Hiyama couplings provide powerful, boronic acid-free strategies for the construction of benzophenones. The selection of the optimal method will be dictated by the specific requirements of the target molecule, including functional group compatibility and desired reaction conditions, as well as considerations of cost and reagent availability.

References

A Comparative Performance Analysis: 4-Benzoylphenylboronic Acid vs. Potassium 4-Benzoylphenyltrifluoroborate in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the pharmaceutical and drug development sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of 4-benzoylphenylboronic acid and its corresponding potassium trifluoroborate salt, offering insights into their stability and performance, supported by established chemical principles and representative experimental data.

At a Glance: Key Differences

FeatureThis compoundPotassium 4-Benzoylphenyltrifluoroborate
Stability & Handling Generally less stable, susceptible to dehydration to form boroxines, and potential protodeboronation. Requires careful storage.Crystalline, air- and moisture-stable solid, allowing for easier handling and long-term storage.[1][2]
Stoichiometry Can be difficult to purify and may have uncertain stoichiometry due to the presence of anhydrides (boroxines).[3]Well-defined, crystalline solid with precise stoichiometry.
Reactivity in Coupling Directly active in the catalytic cycle after activation by a base.Serves as a stable precursor that slowly releases the boronic acid in situ under reaction conditions.[4]
Reaction Consistency Potential for inconsistent yields due to reagent degradation.Generally provides more reproducible and reliable results due to enhanced stability.[5]

Enhanced Stability of Potassium Trifluoroborate Salts

One of the most significant advantages of potassium aryltrifluoroborates over their boronic acid counterparts is their superior stability.[6][7] Arylboronic acids are prone to several decomposition pathways that can compromise their purity and reactivity over time.

Dehydration to Boroxines: Boronic acids can readily lose water to form cyclic trimers known as boroxines. While boroxines are also active in Suzuki-Miyaura coupling, their formation complicates the stoichiometry of the reaction.

Protodeboronation: The carbon-boron bond in boronic acids can be cleaved in the presence of moisture or acidic/basic conditions, rendering the reagent inactive. This is a common issue, especially with electron-rich or heteroaryl boronic acids.

Potassium 4-benzoylphenyltrifluoroborate mitigates these issues by forming a stable, tetracoordinate anionic complex around the boron atom. This structure is not susceptible to dehydration and is significantly more resistant to protodeboronation, making it a more robust and reliable reagent.[1]

Stability_Comparison cluster_boronic_acid This compound cluster_trifluoroborate Potassium 4-Benzoylphenyltrifluoroborate BA R-B(OH)₂ H2O_loss Dehydration (-H₂O) BA->H2O_loss Protodeboronation Protodeboronation BA->Protodeboronation Boroxine Boroxine (RBO)₃ H2O_loss->Boroxine Inactive Inactive Product Protodeboronation->Inactive TFB K⁺[R-BF₃]⁻ Stable Stable (Air and Moisture) TFB->Stable Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_ii_1 Ar-Pd(II)-X L₂ pd0->pd_ii_1 re Reductive Elimination oa Oxidative Addition tm Transmetalation pd_ii_2 Ar-Pd(II)-Ar' L₂ ar_x Ar-X ar_x->pd_ii_1 ar_ar Ar-Ar' r_b R-B(OH)₂ / [R-BF₃]⁻K⁺ + Base r_b->pd_ii_2 pd_ii_1->pd_ii_2 pd_ii_2->pd0 pd_ii_2->ar_ar Experimental_Workflow start Start reagents Combine Boron Reagent, Aryl Halide, Catalyst, and Base in Flask start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent(s) inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Aqueous Workup (Extraction) react->workup purify Purification (Column Chromatography) workup->purify end End (Characterization) purify->end

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount. Boronic acids and their derivatives are crucial building blocks in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The accurate determination of their purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of boronic acids, supported by experimental data and detailed protocols.

The Challenge of Boronic Acid Analysis

The analysis of boronic acids presents unique challenges due to their inherent chemical properties. They are known to be labile and can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon storage or during analysis.[1][2] Furthermore, their analysis by common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be problematic, with issues such as poor peak shape, variable retention times, and on-column degradation.[2][3] These challenges necessitate robust and reliable analytical methods for accurate purity determination.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds, including boronic acids.[4][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei.[1][6] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself.[1][7]

This protocol describes a representative method for determining the purity of benzylboronic acid using ¹H qNMR with an internal standard.[8]

  • Materials and Equipment:

    • High-field NMR spectrometer (400 MHz or higher)

    • High-precision 5 mm NMR tubes

    • Analytical balance (accurate to at least 0.01 mg)

    • Benzylboronic acid sample

    • Certified internal standard (e.g., Maleic acid, purity > 99.5%)

    • Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the benzylboronic acid sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.[8] The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.[6]

    • Add a known volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Sequence: A standard 90° pulse program.[8]

    • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both analyte and standard). A delay of 30-60 seconds is typical to ensure full relaxation.[8]

    • Number of Scans: Sufficient scans (e.g., 16 or more) should be acquired to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.[7][8]

    • Temperature: Maintain a constant temperature, for example, 298 K.[8]

  • Data Processing and Purity Calculation:

    • Apply appropriate data processing steps, including Fourier transformation, phasing, and baseline correction.

    • Select well-resolved, non-overlapping signals for both the benzylboronic acid (e.g., aromatic protons) and the internal standard (e.g., olefinic proton of maleic acid).[1]

    • Carefully integrate the selected signals.

    • The purity of the analyte is calculated using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral area of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • analyte refers to the benzylboronic acid

      • std refers to the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh boronic acid sample weigh_std Accurately weigh internal standard weigh_sample->weigh_std dissolve Dissolve mixture in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquisition Acquire 1H NMR spectrum (Optimized d1, scans) transfer->acquisition Analyze processing Phase and baseline correction acquisition->processing Process integration Integrate analyte and standard signals processing->integration calculation Calculate purity using the standard formula integration->calculation

Caption: A diagram illustrating the experimental workflow for qNMR purity assessment.

Alternative Methods for Purity Assessment

While qNMR is a powerful tool, other techniques are also employed for the purity analysis of boronic acids. High-Performance Liquid Chromatography (HPLC) is the most common alternative.

HPLC is a secondary analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] For purity assessment, a UV detector is commonly used, and the purity is often determined by an area percent method.[1] This approach assumes that all components have a similar response factor at the detection wavelength, which can lead to inaccuracies if impurities have different chromophores.[1]

This protocol provides a typical reversed-phase HPLC method for benzylboronic acid analysis.[8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase A: 0.1% Formic acid in Water.[8]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[8]

    • Gradient: 10% B to 90% B over 20 minutes.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection: UV at 220 nm.[8]

    • Injection Volume: 10 µL.[8]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a benzylboronic acid reference standard in a 50:50 mixture of acetonitrile and water to a known concentration (e.g., 100 µg/mL).[8]

    • Sample Solution: Prepare the benzylboronic acid sample in the same diluent to a similar concentration.[8]

  • Gas Chromatography (GC): Generally unsuitable for non-volatile and thermally labile compounds like boronic acids.[3]

  • Titration: A classic method for determining the purity of acidic compounds, but it lacks specificity and cannot distinguish the boronic acid from other acidic impurities.

  • Non-Aqueous Capillary Electrophoresis (NACE): A promising technique that can overcome some of the challenges of HPLC, such as the on-column hydrolysis of boronic esters to their corresponding acids.[2]

  • ¹¹B qNMR: An alternative to ¹H qNMR that directly probes the boron nucleus, offering high selectivity for boron-containing compounds.[9][10]

Comparative Analysis: qNMR vs. HPLC

The choice between qNMR and HPLC depends on the specific analytical requirements. The following table summarizes a comparison of their typical performance characteristics for the purity assessment of boronic acids.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method; quantification based on the direct proportionality between signal integral and the number of nuclei.[1][8]Secondary method; separation based on differential partitioning, quantification based on detector response.[8]
Reference Standard Requires a certified internal standard of a different compound.[1]Typically requires a reference standard of the analyte; area percent method is common but can be less accurate.[1]
Accuracy (% Recovery) High (e.g., 99.0 - 101.0%).[8]High, but can be influenced by the response factors of impurities (e.g., 98.0 - 102.0%).[1][8]
Precision (RSD%) Excellent (< 0.5% for repeatability).[8]Very good (< 1.0% for repeatability).[8]
Selectivity Excellent, based on unique chemical shifts. Can be limited by signal overlap.[8]High, based on chromatographic separation. Co-eluting impurities can be an issue.[1]
Limit of Detection (LOD) Higher (~0.1%).[1][8]Lower (~0.01%).[1][8]
Limit of Quantification (LOQ) Higher (~0.3%).[1][8]Lower (~0.05%).[1][8]
Analysis Time Method development is often fast. Sample analysis is typically 10-15 minutes.[8]Method development can be time-consuming. Sample analysis is typically 15-30 minutes.[8]
Sample Throughput Moderate, can be automated.[1]High, well-suited for automation.[1]
Impurity Identification Can provide structural information about impurities directly from the spectrum.[1]Requires hyphenated techniques like LC-MS for structural elucidation.[1]
Non-destructive Yes, the sample can be recovered.[6]No.[8]

Framework for Method Selection

The decision to use qNMR or another technique should be based on a logical evaluation of the analytical problem. Key considerations include the required sensitivity, the availability of reference standards, and the need for structural information on impurities.

Method_Selection start Analytical Need trace_analysis Trace Impurity Quantification Needed (<0.1%)? start->trace_analysis ref_std_available Analyte Reference Standard Available? trace_analysis->ref_std_available No hplc Use HPLC trace_analysis->hplc Yes structural_info Structural Info on Impurities Needed? ref_std_available->structural_info No ref_std_available->hplc Yes qnmr Use qNMR structural_info->qnmr Yes structural_info->qnmr No (Primary Method Advantage) hplc_ms Use HPLC-MS structural_info->hplc_ms Yes hplc->structural_info Impurities Detected

Caption: A logical framework for selecting an analytical method for purity assessment.

Conclusion

Both qNMR and HPLC are powerful and reliable techniques for the purity assessment of boronic acids. HPLC offers superior sensitivity, making it ideal for detecting and quantifying trace impurities.[8] However, its accuracy can be compromised when reference standards for impurities are unavailable.

In contrast, qNMR is a primary analytical method that provides excellent accuracy and precision without the need for an analyte-specific reference standard.[1][8] Its ability to provide structural information on impurities and its non-destructive nature make it an invaluable tool, particularly in research and development settings where reference materials may be scarce.[6][8] Ultimately, the choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the availability of certified reference standards.

References

A Comparative Analysis of Palladium Catalysts for Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls and other carbon-carbon bond-containing molecules. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an objective comparison of prominent palladium catalysts, supported by experimental data, to facilitate catalyst selection for specific research and development needs.

The evolution of palladium catalysis has led to a diverse array of catalytic systems, each with its own advantages and limitations. This comparison focuses on some of the most widely used and innovative palladium catalysts, from traditional systems to modern, highly active pre-catalysts.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is influenced by several factors, including the nature of the boronic acid and the coupling partner (aryl halide or triflate), the reaction conditions, and the ligand coordinated to the palladium center. The following table summarizes the performance of several key palladium catalysts in the Suzuki-Miyaura coupling of various boronic acids with aryl halides, based on representative results from the literature.[1][2]

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Notes
Traditional Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5A foundational catalyst, often effective for simple aryl bromides and iodides.[2]
Pd(dppf)Cl₂dppfK₂CO₃DME8018~655Robust catalyst, often used for more challenging couplings, including those with heteroaryl boronic acids.[3][4]
Buchwald-Type Precatalysts
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2Highly active for a broad range of substrates, including challenging aryl chlorides.[2]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2Effective for hindered and heteroaromatic substrates.[2][5]
PEPPSI-Type Catalysts
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH802-6>951-2Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation; air and moisture stable.[1][2]
Heterogeneous Catalysts
3% Pd/C-K₃PO₄H₂ORT0.17-1up to 100-Recyclable catalyst, effective in aqueous media.[6]
Pd-ECN (Single-Atom)-K₂CO₃Dioxane/H₂O100-HighLowOutperforms many homogeneous catalysts in terms of TOF for specific reactions.[7]
"Ligandless" Systems
Pd(OAc)₂NoneK₂CO₃H₂O (with TBAB)1001-2High1-2Simple and cost-effective, particularly for activated aryl bromides in aqueous media.[1][8]

Note: Yields are representative and can vary significantly based on the specific substrates, purity of reagents, and precise reaction conditions.[2] TON = Turnover Number; TOF = Turnover Frequency.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting protocols to new substrates. Below are representative experimental protocols for a Suzuki-Miyaura coupling using a traditional catalyst and a modern Buchwald-type precatalyst.

Protocol 1: Suzuki-Miyaura Coupling using a Traditional Palladium Catalyst

This protocol is a generalized procedure for the coupling of an aryl halide with a boronic acid using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[2]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Palladacycle Precatalyst

This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a modern, air- and moisture-stable palladacycle precatalyst, such as those developed by Buchwald.[1]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3) (0.01-0.02 mmol, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, heteroaryl boronic acid, potassium phosphate, and the Buchwald palladacycle precatalyst to a dry Schlenk tube equipped with a stir bar.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the underlying mechanism and the practical steps involved in catalyst comparison, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Biaryl Ar'-B(OR)₂ (Base) PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Experimental_Workflow cluster_workflow Catalyst Comparison Workflow start Define Substrates (Boronic Acid, Aryl Halide) catalyst_selection Select Palladium Catalysts for Comparison (e.g., Pd(PPh₃)₄, XPhos Pd G3, PEPPSI-IPr) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical Conditions: Temp, Conc., Base, Solvent) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Quenching, Extraction, and Purification monitoring->workup analysis Analyze Results (Yield, Purity, TON, TOF) workup->analysis conclusion Draw Conclusions on Catalyst Performance analysis->conclusion

References

Benchmarking 4-Benzoylphenylboronic Acid: A Comparative Guide to Synthesizing Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the efficient synthesis of core molecular scaffolds is a cornerstone of drug discovery. Diaryl ketones, a prevalent motif in a myriad of therapeutic agents, are of particular interest. 4-Benzoylphenylboronic acid has emerged as a versatile and valuable reagent for the construction of these scaffolds, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of this compound's performance against alternative synthetic strategies, supported by experimental data, to inform the selection of the most effective methods for synthesizing medicinally relevant compounds.

The Role of this compound in Medicinal Chemistry

This compound serves as a key building block in organic synthesis, enabling the introduction of a benzoylphenyl group into a target molecule. This moiety is a common feature in various biologically active compounds, including enzyme inhibitors and antiviral agents. The boronic acid functional group facilitates palladium-catalyzed cross-coupling reactions, offering a reliable method for forming carbon-carbon bonds with a high degree of functional group tolerance and regioselectivity.

One of the significant applications of scaffolds derived from this compound is in the development of Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of potent and selective MMP inhibitors is a major focus of therapeutic research.

Comparative Analysis of Synthetic Methodologies

The synthesis of diaryl ketone scaffolds, the primary products of this compound in this context, can be achieved through various methods. Here, we compare the Suzuki-Miyaura coupling using this compound with the traditional Friedel-Crafts acylation.

MethodReagentsCatalyst/ConditionsYield (%)AdvantagesDisadvantages
Suzuki-Miyaura Coupling This compound, Aryl HalidePd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Generally High (often >80%)Mild reaction conditions, high functional group tolerance, excellent regioselectivity.[1]Requires pre-functionalized starting materials, cost of palladium catalyst.[1]
Friedel-Crafts Acylation Arene, Acyl Halide/AnhydrideLewis Acid (e.g., AlCl₃)Variable (can be high for simple substrates, but lower for complex ones)Inexpensive reagents, straightforward procedure for simple arenes.[1]Harsh reaction conditions, often requires stoichiometric amounts of Lewis acid, poor regioselectivity with substituted arenes, limited functional group tolerance.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling reaction to synthesize a diaryl ketone is as follows:

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, such as a mixture of toluene and water, is added.

  • The reaction mixture is heated with stirring for a specified time, and the progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by a suitable method like column chromatography.

Synthesis of a Matrix Metalloproteinase (MMP) Inhibitor Scaffold

The following is a representative protocol for the synthesis of a biaryl fragment that can serve as a core scaffold for MMP inhibitors, adapted from literature procedures for similar compounds.[2]

Reaction: Suzuki coupling of a brominated heterocyclic core with an arylboronic acid.

Materials:

  • Brominated furan derivative (1.0 eq)

  • This compound (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

Procedure:

  • To a solution of the brominated furan derivative in DME/water, add this compound, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Heat the mixture to reflux under an inert atmosphere for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Signaling Pathway and Experimental Workflow Visualization

The development of MMP inhibitors is often guided by an understanding of their role in disease-related signaling pathways. For instance, in cancer, MMPs are involved in the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis.

MMP_Signaling_Pathway Growth_Factors Growth Factors (e.g., TGF-β, EGF) Receptor Cell Surface Receptor Growth_Factors->Receptor binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors activates MMP_Gene MMP Gene Transcription Transcription_Factors->MMP_Gene induces MMP_Protein MMP Protein Synthesis & Secretion MMP_Gene->MMP_Protein leads to ECM Extracellular Matrix (ECM) MMP_Protein->ECM targets ECM_Degradation ECM Degradation ECM->ECM_Degradation is degraded into Cell_Invasion Tumor Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion facilitates MMP_Inhibitor MMP Inhibitor (e.g., from 4-Benzoylphenylboronic acid scaffold) MMP_Inhibitor->MMP_Protein inhibits

Caption: Role of MMPs in cancer cell invasion and the inhibitory action of a synthesized compound.

The synthetic workflow for developing such inhibitors often follows a structured path from initial reaction to final product.

Synthetic_Workflow Start Starting Materials: This compound & Aryl Halide Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Diaryl Ketone Scaffold (MMP Inhibitor Precursor) Analysis->Product

Caption: A typical experimental workflow for the synthesis of a diaryl ketone scaffold.

Conclusion

This compound stands out as a highly effective reagent for the synthesis of diaryl ketone-based medicinal scaffolds, particularly through the Suzuki-Miyaura cross-coupling reaction. This method offers significant advantages over traditional approaches like Friedel-Crafts acylation, including milder reaction conditions, broader functional group tolerance, and superior regioselectivity, which are critical for the synthesis of complex and sensitive drug molecules. While the cost of the palladium catalyst can be a consideration, the high yields and cleaner reaction profiles often make it a more efficient and ultimately more economical choice in a drug discovery and development setting. The ability to reliably construct scaffolds for potent enzyme inhibitors, such as those targeting MMPs, underscores the importance of this compound in the medicinal chemist's toolkit.

References

Assessing the Cross-Reactivity of 4-Benzoylphenylboronic Acid in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of chemical probes is paramount for generating reliable data. 4-Benzoylphenylboronic acid (4-BzPBA) is a bifunctional reagent with broad applications in chemical biology and drug discovery. Its utility stems from two key reactive moieties: a phenylboronic acid group for covalent interactions with cis-diols, such as those found on glycoproteins, and a benzophenone group that can be photo-activated to form covalent cross-links with interacting proteins. However, this dual reactivity also presents a challenge in complex biological mixtures, where off-target interactions can lead to confounding results.

This guide provides an objective comparison of 4-BzPBA's performance with alternative methods for its primary applications, supported by experimental data and detailed protocols to aid in the assessment of its cross-reactivity.

Performance Comparison of Glycoprotein Enrichment Strategies

The boronic acid moiety of 4-BzPBA is frequently utilized for the enrichment of glycoproteins from complex biological samples. Here, we compare the performance of phenylboronic acid-based enrichment with common alternatives.

Table 1: Quantitative Comparison of Glycoprotein Enrichment Methods

FeaturePhenylboronic Acid AffinityLectin Affinity ChromatographyHydrazide ChemistryHydrophilic Interaction Liquid Chromatography (HILIC)
Principle Reversible covalent binding to cis-diols of glycansSpecific binding of lectins to defined sugar motifsCovalent capture of oxidized glycansPartitioning based on hydrophilicity of glycans
Specificity Broad for glycoproteins, but can bind other cis-diol containing molecules (e.g., RNA)High for specific glycan structures, but a single lectin has narrow coverage. Multi-lectin approaches improve coverage but can be complex.High for glycosylated peptidesGood, but can co-enrich hydrophilic non-glycopeptides
Number of Identified N-Glycosylation Sites (HepG2 cells) ~1,014[1]~1,879[1]~1,014[1]Can identify the highest number of glycopeptides, but may be less specific than hydrazide chemistry[2]
Enrichment Efficiency 76.7% (for glycopeptides)[1]54.6% (for glycopeptides)[1]High, often approaching 100% capture efficiency[3]Variable, depends on the hydrophilicity of the glycan and peptide
Binding Conditions pH-dependent (typically alkaline)Near-physiological pHRequires oxidation stepHigh organic solvent concentration
Elution Conditions Acidic pH or competitive elution with sorbitolSpecific competing sugars or denaturing conditionsEnzymatic release (PNGase F)High aqueous solvent concentration
Bias Towards sialic acid-containing glycoproteinsBiased towards the specific glycan targets of the lectins usedGenerally considered unbiased for glycan structureBiased towards more hydrophilic glycopeptides

Table 2: Advantages and Disadvantages of Glycoprotein Enrichment Methods

MethodAdvantagesDisadvantages
Phenylboronic Acid Affinity Broad specificity for glycoproteins, reversible binding allows for mild elution.Can bind non-specifically to other cis-diol-containing molecules. Binding is pH-sensitive.
Lectin Affinity Chromatography High specificity for particular glycan structures.A cocktail of lectins is needed for broad coverage, which can be costly and complex. Some low-abundance glycoproteins may not be captured.
Hydrazide Chemistry High specificity and capture efficiency.Requires an initial oxidation step which can be harsh and irreversible capture necessitates enzymatic release, which can introduce bias.
Hydrophilic Interaction Liquid Chromatography (HILIC) Good for broad-scale glycopeptide enrichment, compatible with mass spectrometry.Can co-enrich other hydrophilic peptides, leading to lower specificity.

Performance of Benzophenone as a Photo-Crosslinker

The benzophenone moiety of 4-BzPBA allows for photo-activated covalent cross-linking to study protein-protein interactions.

Table 3: Characteristics of Benzophenone Photo-Crosslinking

FeatureDescription
Mechanism Upon UV irradiation (~350-360 nm), the benzophenone is excited to a triplet state, which then abstracts a hydrogen atom from a nearby C-H bond, forming a covalent C-C bond.[4]
Reactivity Relatively non-selective, can react with any amino acid side chain, making it a "proximity" label.
Cross-linking Efficiency Generally lower than other photo-reactive groups like diazirines, often requiring longer irradiation times.[4]
Advantages Chemically stable before photo-activation, relatively inert to water, and the required UV wavelength is less damaging to proteins than that for other crosslinkers.[4]
Disadvantages Can lead to non-specific cross-linking due to its relatively long-lived excited state and lower reactivity.[4]
Off-Target Potential High potential for off-target labeling due to its promiscuous reactivity. Cross-reactivity must be carefully assessed using competition experiments.

Experimental Protocols

To assess the cross-reactivity of this compound in a complex mixture, a combination of affinity enrichment and mass spectrometry-based proteomics is required. Below are detailed methodologies for key experiments.

Protocol 1: Competitive Affinity Purification for Boronic Acid Cross-Reactivity

This protocol aims to identify the specific and non-specific binding partners of the boronic acid moiety of 4-BzPBA.

  • Immobilization of 4-BzPBA:

    • Synthesize a derivative of 4-BzPBA with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized 4-BzPBA with the beads to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound probe.

  • Preparation of Cell Lysate:

    • Culture cells of interest to a sufficient density.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • Aliquot the cell lysate into several tubes.

    • To each tube, add a competing ligand. For assessing boronic acid-specific binding, use a high concentration of a free boronic acid compound (e.g., phenylboronic acid or this compound itself) as a competitor. A no-competitor control should also be included.

    • Incubate the lysates with the competitor for 1 hour at 4°C.

  • Affinity Purification:

    • Add the 4-BzPBA-immobilized beads to each lysate-competitor mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an acidic buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.

    • Perform in-solution or in-gel tryptic digestion of the eluted proteins.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a suitable proteomics software pipeline (e.g., MaxQuant, Proteome Discoverer).

    • Proteins that are significantly depleted in the competitor-treated samples compared to the no-competitor control are considered specific binders of the boronic acid moiety. Proteins present in both samples are likely non-specific binders to the beads or linker.

Protocol 2: Photoaffinity Labeling and Off-Target Identification for the Benzophenone Moiety

This protocol identifies proteins that interact with the benzophenone moiety of 4-BzPBA upon photo-activation.

  • Probe Incubation and Competition:

    • Treat live cells or cell lysate with 4-BzPBA at a desired concentration.

    • For competition experiments, pre-incubate a parallel sample with a high concentration of a structural analog of 4-BzPBA that lacks the benzophenone group to identify specific interactors.

  • UV Cross-linking:

    • Irradiate the samples with UV light at 350-360 nm for a predetermined time on ice.[5][6]

  • Click Chemistry Handle Attachment (if applicable):

    • If a clickable version of 4-BzPBA (containing an alkyne or azide handle) is used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin tag for enrichment.

  • Enrichment of Cross-linked Proteins:

    • Lyse the cells (if not already lysed).

    • Add streptavidin-coated beads to the lysate to capture the biotin-tagged, cross-linked proteins.

    • Wash the beads extensively to remove non-cross-linked and non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry Analysis:

    • Perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins that were enriched in the 4-BzPBA-treated sample compared to a no-probe control.

    • In the competition experiment, proteins whose enrichment is significantly reduced by the competitor are considered specific interactors. Proteins that are pulled down regardless of the competitor are potential off-targets of the benzophenone moiety or the probe scaffold.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for assessing the cross-reactivity of this compound.

Cross_Reactivity_Assessment_Workflow cluster_boronic_acid Boronic Acid Moiety Cross-Reactivity cluster_benzophenone Benzophenone Moiety Cross-Reactivity BA_Start Start: Complex Mixture (e.g., Cell Lysate) BA_Split Split Sample BA_Start->BA_Split BA_Control Control (No Competitor) BA_Split->BA_Control BA_Competitor Add Competitor (e.g., free Phenylboronic Acid) BA_Split->BA_Competitor BA_AP Affinity Purification with Immobilized 4-BzPBA BA_Control->BA_AP BA_Competitor->BA_AP BA_MS LC-MS/MS Analysis BA_AP->BA_MS BA_Analysis Quantitative Comparison BA_MS->BA_Analysis BA_Result Identify Specific vs. Non-specific Binders BA_Analysis->BA_Result BP_Start Start: Live Cells or Lysate BP_Probe Incubate with 4-BzPBA BP_Start->BP_Probe BP_UV UV Irradiation (360 nm) BP_Probe->BP_UV BP_Lysis Cell Lysis BP_UV->BP_Lysis BP_Enrich Enrichment of Cross-linked Proteins BP_Lysis->BP_Enrich BP_MS LC-MS/MS Analysis BP_Enrich->BP_MS BP_Result Identify Covalently Bound Proteins (Potential Off-Targets) BP_MS->BP_Result

Caption: Workflow for assessing the cross-reactivity of 4-BzPBA.

Signaling_Pathway_Investigation cluster_pathway Investigating Off-Target Effects on Signaling Pathways Start Identified Off-Target Protein Pathway_Analysis Bioinformatic Analysis (e.g., KEGG, GO) Start->Pathway_Analysis Hypothesis Hypothesize Pathway Dysregulation Pathway_Analysis->Hypothesis Validation Functional Validation Assays (e.g., Western Blot for downstream markers, Kinase Assays) Hypothesis->Validation Conclusion Confirm Off-Target Effect Validation->Conclusion

Caption: Logic diagram for investigating the functional consequences of off-target binding.

By employing these comparative approaches and detailed experimental protocols, researchers can rigorously assess the cross-reactivity of this compound and other bifunctional probes, leading to more accurate and reliable experimental outcomes.

References

Quantitative Analysis of 4-Benzoylphenylboronic Acid Reaction Products: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions, the accurate quantification of reaction products is paramount for yield determination, process optimization, and impurity profiling. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the quantitative analysis of reaction products derived from 4-benzoylphenylboronic acid. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical approach.

Comparison of Analytical Techniques

The choice of analytical technique for quantitative analysis depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the analyte and matrix. Below is a comparative summary of LC-MS/MS, High-Performance Thin-Layer Chromatography (HPTLC) with densitometry, and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound reaction products, which are typically substituted benzophenones.

FeatureLC-MS/MSHPTLC-DensitometryQuantitative NMR (qNMR)
Principle Separation by liquid chromatography followed by detection and quantification based on mass-to-charge ratio.Separation on a TLC plate followed by quantification of spots by measuring absorbance or fluorescence.Quantification based on the direct relationship between the integrated signal area of a specific nucleus and the number of nuclei in the sample.
Sensitivity Very high (pg/mL to ng/mL levels)[1][2].Moderate (ng/spot to µ g/spot levels)[3][4].Lower (µg/mL to mg/mL levels)[5][6].
Selectivity Very high, especially with tandem MS (MS/MS) which can differentiate isobaric compounds.Moderate, relies on chromatographic separation. Co-eluting species can interfere.High, provides structural information which aids in selective quantification of specific isomers or compounds in a mixture.
Quantitative Data Excellent linearity over a wide dynamic range, high precision and accuracy[1][2].Good linearity, precision, and accuracy, but generally lower than LC-MS/MS[3][4].Excellent linearity and accuracy, often used as a primary ratio method. Precision is dependent on instrument stability and acquisition parameters[5][6].
Sample Throughput High, with typical run times of a few minutes per sample[1].High, as multiple samples can be run on a single plate.Lower, as longer acquisition times may be needed for sufficient signal-to-noise, especially for less sensitive nuclei.
Instrumentation Cost HighModerateHigh
Typical Application Trace level quantification, complex matrix analysis, reaction monitoring.Routine quality control, reaction monitoring, and screening.Structural elucidation and quantification, purity assessment, reaction kinetics.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction products and matrices.

LC-MS/MS Method for Quantitative Analysis of Benzophenone Derivatives

This protocol is a representative method for the quantitative analysis of benzophenone derivatives, which are structurally analogous to the expected products of Suzuki-Miyaura reactions with this compound.

1. Sample Preparation:

  • Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent such as acetonitrile or methanol. This also serves as the initial dilution step.

  • Further Dilution: Perform serial dilutions of the quenched sample to bring the analyte concentration within the calibration range of the LC-MS/MS instrument.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to all samples and calibration standards to correct for matrix effects and variations in instrument response.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., UPLC Waters BEH C18, 1.7 µm, 2.1 mm × 100 mm)[5].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the nonpolar analytes, followed by a re-equilibration step. For example: 0-1 min 95% A, 1-5 min ramp to 5% A, 5-7 min hold at 5% A, 7.1-9 min return to 95% A[2].

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 - 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's structure. For benzophenone derivatives, positive ESI is common[2].

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte. For a hypothetical product like 4-phenylbenzophenone, the protonated molecule [M+H]+ would be the precursor ion, and characteristic fragment ions would be monitored as product ions.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage to achieve maximum signal intensity for the analytes of interest.

4. Quantitative Data for Benzophenone Derivatives (Illustrative):

The following table summarizes typical validation parameters for the LC-MS/MS analysis of benzophenone derivatives, gathered from various sources. These values can serve as a benchmark for method development for the specific reaction products of this compound.

Analyte (Benzophenone Derivative)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Benzophenone-1 (BP-1)0.04 - 1000.02 - 4.20.08 - 1.3[5]
Benzophenone-3 (BP-3)0.4 - 3000.005 (g/ml)-[2]
4-Hydroxybenzophenone (4-OH-BP)1 - 7000.01 - 0.42-[1]
General Benzophenones0.1 - 100-2 - 1060[7]
Alternative Method 1: High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

1. Sample and Standard Preparation:

  • Prepare a stock solution of the purified reaction product of known concentration in a suitable solvent (e.g., toluene, ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the quenched and diluted reaction mixture samples as described for the LC-MS method.

2. HPTLC Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254[3].

  • Sample Application: Apply samples and standards as bands of a defined length using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents, optimized for the separation of the product from starting materials and by-products. For example, a mixture of n-hexane and ethyl acetate[3].

  • Development: Develop the plate in a saturated chromatographic chamber to a specific distance.

  • Drying: Dry the plate after development.

3. Densitometric Analysis:

  • Detection: Scan the plate using a TLC scanner in absorbance or fluorescence mode at the wavelength of maximum absorbance of the analyte.

  • Quantification: Integrate the peak areas of the spots corresponding to the analyte.

  • Calibration: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Alternative Method 2: Quantitative NMR (qNMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture or the purified product.

  • Add a known amount of an internal standard (a compound with a signal that does not overlap with the analyte signals) to the sample.

  • Dissolve the mixture in a deuterated solvent (e.g., CDCl3) and transfer to an NMR tube[8].

2. NMR Acquisition:

  • Acquire a proton (¹H) or another suitable nucleus (e.g., ¹⁹F if applicable) NMR spectrum[5].

  • Ensure complete relaxation of the signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Processing and Quantification:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

The following diagrams illustrate the experimental workflow for LC-MS analysis and the logical relationship in a typical Suzuki-Miyaura coupling reaction.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis reaction_mixture Reaction Mixture quenching Quenching & Dilution reaction_mixture->quenching is_addition Internal Standard Addition quenching->is_addition filtration Filtration is_addition->filtration autosampler Autosampler Injection filtration->autosampler lc_separation LC Separation (C18 Column) autosampler->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification Suzuki_Coupling reactant1 This compound product Biaryl Ketone Product reactant1->product reactant2 Aryl Halide (Ar-X) reactant2->product catalyst Pd Catalyst catalyst->product base Base base->product

References

Comparative Antiviral Efficacy of 4-Benzoylphenylboronic Acid Analogs: A Guideline for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of publicly available scientific literature, a direct comparative study detailing the antiviral efficacy of a series of 4-Benzoylphenylboronic acid analogs with quantitative data could not be located. The following guide is a structured template designed to present such a comparative study, based on established principles of antiviral research and the known properties of boronic acids. The experimental data presented herein is hypothetical and for illustrative purposes only.

Introduction

Boronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂). They have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in carbohydrates.[1][2] Given that many enveloped viruses are heavily glycosylated, with viral glycoproteins playing a crucial role in host cell attachment and entry, boronic acid derivatives have been explored as potential broad-spectrum antiviral agents.[1][2][3] The underlying hypothesis is that these compounds can bind to the glycan shield of viral envelope proteins, thereby interfering with the initial stages of viral infection.[3] This guide provides a framework for the comparative evaluation of this compound analogs as potential viral entry inhibitors.

Quantitative Antiviral Data

A crucial aspect of any antiviral drug discovery program is the quantitative assessment of a compound's efficacy and toxicity. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits 50% of the viral activity, while the 50% cytotoxic concentration (CC₅₀) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral candidate, with a higher SI value indicating a more favorable safety profile.

Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound Analogs against Influenza A/H1N1

Compound IDR1-SubstituentR2-SubstituentEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
4-BPBA HH>100>100-
Analog A 4-ClH15.2>100>6.6
Analog B 3-NO₂H8.595.311.2
Analog C 4-OCH₃2-F22.1>100>4.5
Analog D 4-CF₃H5.878.413.5
Oseltamivir --0.9>100>111.1

Table 2: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound Analogs against Herpes Simplex Virus 1 (HSV-1)

Compound IDR1-SubstituentR2-SubstituentEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
4-BPBA HH>100>100-
Analog A 4-ClH32.7>100>3.1
Analog B 3-NO₂H19.895.34.8
Analog C 4-OCH₃2-F45.1>100>2.2
Analog D 4-CF₃H12.478.46.3
Acyclovir --1.2>100>83.3

Experimental Protocols

Cell Viability and Cytotoxicity Assay

The cytotoxicity of the this compound analogs would be determined using a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells for Influenza A virus and Vero cells for Herpes Simplex Virus 1 would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

    • The culture medium is replaced with fresh medium containing two-fold serial dilutions of the test compounds.

    • After 72 hours of incubation, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well.

    • Following a 4-hour incubation, the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The CC₅₀ value is calculated by regression analysis of the dose-response curves.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Efficacy

The antiviral activity of the compounds would be evaluated by their ability to protect cells from virus-induced cytopathic effects.

  • Virus Propagation: Influenza A/H1N1 and HSV-1 stocks would be propagated in MDCK and Vero cells, respectively, and the viral titers determined by a plaque assay.

  • Assay Procedure:

    • Confluent monolayers of cells in 96-well plates are infected with the respective virus at a multiplicity of infection (MOI) of 0.01.

    • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • Fresh medium containing serial dilutions of the test compounds is added to the wells.

    • The plates are incubated until the CPE in the virus control wells (no compound) is greater than 80%.

    • Cell viability is quantified using the MTT assay as described above.

    • The EC₅₀ value is determined by regression analysis of the dose-response curves.

Mechanism of Action: Inhibition of Viral Entry

The primary hypothesized mechanism of action for phenylboronic acid derivatives is the inhibition of viral entry. This is predicated on the ability of the boronic acid moiety to form covalent ester bonds with the cis-diol groups present on the carbohydrate structures of viral glycoproteins.

Viral_Entry_Inhibition cluster_virus Enveloped Virus cluster_host Host Cell cluster_drug Intervention Virus Virion Glycoprotein Viral Glycoprotein (with glycans) Receptor Host Cell Receptor Glycoprotein->Receptor 1. Attachment HostCell Host Cell Receptor->HostCell 2. Entry BoronicAcid 4-Benzoylphenylboronic Acid Analog BoronicAcid->Glycoprotein Binding to Glycans (Inhibition)

Figure 1. Hypothesized mechanism of viral entry inhibition by this compound analogs.

This interaction is expected to sterically hinder the binding of the viral glycoproteins to their cognate receptors on the host cell surface, thus preventing the initial attachment and subsequent entry of the virus into the cell.

Experimental Workflow

The overall workflow for the comparative evaluation of the antiviral efficacy of this compound analogs is depicted below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 4-Benzoylphenylboronic Acid Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (CC₅₀) Purification->Cytotoxicity Antiviral Antiviral Assay (EC₅₀) Purification->Antiviral SI_Calculation Selectivity Index (SI) Calculation Cytotoxicity->SI_Calculation Antiviral->SI_Calculation SAR Structure-Activity Relationship (SAR) Analysis SI_Calculation->SAR

Figure 2. Experimental workflow for the comparative study.

Conclusion

While the specific antiviral activity of this compound analogs remains to be elucidated through dedicated experimental studies, the foundational role of boronic acids as carbohydrate-binding agents provides a strong rationale for their investigation as potential viral entry inhibitors. The methodologies and frameworks presented in this guide offer a comprehensive approach for conducting a comparative study to assess their antiviral efficacy and to establish a structure-activity relationship. Future research in this area could lead to the development of novel, broad-spectrum antiviral agents.

References

4-Benzoylphenylboronic Acid: A Comparative Performance Analysis in Chan-Lam and Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. Among the versatile reagents employed in these transformations, 4-benzoylphenylboronic acid stands out due to the presence of a benzoyl moiety, offering a key functional handle for further derivatization in drug discovery and materials science. This guide provides an objective comparison of the performance of this compound in two seminal cross-coupling reactions: the copper-catalyzed Chan-Lam C-N/C-O bond formation and the palladium-catalyzed Suzuki-Miyaura C-C bond formation. This analysis is supported by experimental data from representative systems, detailed experimental protocols, and mechanistic diagrams to aid in reaction planning and optimization.

At a Glance: Chan-Lam vs. Suzuki-Miyaura

FeatureChan-Lam CouplingSuzuki-Miyaura Coupling
Bond Formed Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O)Carbon-Carbon (C-C)
Catalyst Copper (e.g., Cu(OAc)₂, CuCl)Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Coupling Partner Amines, anilines, amides, phenols, alcoholsAryl/vinyl halides or triflates
Key Advantage Mild reaction conditions, often at room temperature and open to air.[1][2]Broad substrate scope and high functional group tolerance.[3]
Potential Challenge Reaction yields can be sensitive to the nucleophilicity of the amine/alcohol.Requires strictly anaerobic conditions and is sensitive to air and moisture.

Performance Data: A Comparative Overview

While direct comparative studies on this compound across both reactions are not extensively documented, the following tables summarize representative yields for electronically similar arylboronic acids in both Chan-Lam and Suzuki-Miyaura couplings. The benzoyl group is electron-withdrawing, which can influence the reactivity of the boronic acid. Therefore, data for phenylboronic acid and arylboronic acids with electron-withdrawing substituents are presented to provide a relevant performance benchmark.

Table 1: Representative Yields in Chan-Lam C-N Coupling

Arylboronic AcidAmine/Aniline PartnerCatalystBaseSolventTemperatureYield (%)
Phenylboronic acidAnilineCuCl (10 mol%)-MeOHRoom Temp81[4][5]
4-Nitrophenylboronic acidAnilineCu(OAc)₂ (10 mol%)PyridineCH₂Cl₂Room Temp~70-80*
Phenylboronic acidN-benzyl-N-methyl-sulfamoyl azideCuCl (10 mol%)-MeOHRoom Temp81[4][5]
4-Chlorophenylboronic acidN-benzyl-N-methyl-sulfamoyl azideCuCl (10 mol%)-MeOHRoom Temp71[4][5]

*Estimated yield based on trends for electron-deficient arylboronic acids.

Table 2: Representative Yields in Suzuki-Miyaura C-C Coupling

Arylboronic AcidAryl Halide PartnerCatalystBaseSolventTemperatureYield (%)
Phenylboronic acid4-BromoanisolePd(OAc)₂/ ligandK₃PO₄Toluene/H₂O100 °C>95
4-Formylphenylboronic acid4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 °C97[6]
Phenylboronic acid4-IodoanisolePd/CK₂CO₃DMFReflux92[7]
Phenylboronic acidIodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110 °CHigh Yields[8]

Experimental Protocols

Below are detailed, generalized experimental protocols for performing Chan-Lam and Suzuki-Miyaura reactions with an arylboronic acid like this compound.

Experimental Protocol: Chan-Lam C-N Coupling

This protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.

Materials:

  • Arylboronic acid (e.g., this compound) (1.2 mmol)

  • Amine or Aniline (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Molecular sieves (4 Å, activated powder)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), the amine or aniline (1.0 mmol), and copper(II) acetate (0.1 mmol).

  • Add activated 4 Å molecular sieves to the flask.

  • Under a fume hood, add dichloromethane (5 mL) and pyridine (2.0 mmol) to the flask.

  • Seal the flask and stir the reaction mixture at room temperature. The reaction is typically open to the air.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and molecular sieves.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

Experimental Protocol: Suzuki-Miyaura C-C Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.

Materials:

  • Arylboronic acid (e.g., this compound) (1.1 mmol)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous solvents and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05 mmol) to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the biaryl product.[9]

Mechanistic Pathways

The distinct catalytic cycles of the Chan-Lam and Suzuki-Miyaura reactions are visualized below. These diagrams illustrate the key steps of catalyst activation, oxidative addition (for Suzuki-Miyaura), transmetalation, and reductive elimination.

Chan_Lam_Mechanism cluster_cycle Chan-Lam Catalytic Cycle CuII Cu(II) Catalyst CuII_Amine_Complex [Cu(II)-NR₂] Complex CuII->CuII_Amine_Complex Coordination Amine R₂NH (Amine) Amine->CuII_Amine_Complex ArylBoronicAcid Ar-B(OH)₂ (this compound) CuIII_Intermediate [Ar-Cu(III)-NR₂] Intermediate ArylBoronicAcid->CuIII_Intermediate Base Base Base->CuII_Amine_Complex CuII_Amine_Complex->CuIII_Intermediate Transmetalation Product Ar-NR₂ (Product) CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) Species CuIII_Intermediate->CuI CuI->CuII Oxidation (O₂)

Caption: Catalytic cycle of the Chan-Lam coupling reaction.

Suzuki_Miyaura_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxidativeAddition [Ar'-Pd(II)-X] Complex Pd0->OxidativeAddition Oxidative Addition ArylHalide Ar'-X (Aryl Halide) ArylHalide->OxidativeAddition ArylBoronicAcid Ar-B(OH)₂ (this compound) Transmetalation_Complex [Ar'-Pd(II)-Ar] Complex ArylBoronicAcid->Transmetalation_Complex Base Base Base->Transmetalation_Complex OxidativeAddition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Product Ar-Ar' (Biaryl Product) Transmetalation_Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

Both the Chan-Lam and Suzuki-Miyaura reactions offer powerful and complementary strategies for the utilization of this compound in the synthesis of complex molecules. The Chan-Lam coupling provides an efficient method for the formation of C-N and C-O bonds under mild, aerobic conditions, making it an attractive choice for late-stage functionalization and library synthesis.[1][2] Conversely, the Suzuki-Miyaura reaction is a robust and high-yielding method for the construction of C-C bonds, foundational for building core molecular scaffolds.[3] The choice between these two methodologies will ultimately depend on the desired bond construction and the specific requirements of the synthetic target. The electron-withdrawing nature of the benzoyl group in this compound is generally well-tolerated in both reactions, although it may influence reaction rates and require optimization of reaction conditions for optimal performance.

References

Safety Operating Guide

Proper Disposal of 4-Benzoylphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for researchers, scientists, and drug development professionals. This document provides essential, step-by-step guidance for the proper disposal of 4-Benzoylphenylboronic acid, a compound frequently used in synthetic chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Logistical Information

This compound should be handled as hazardous waste. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for closely related boronic acids and general best practices for chemical waste management. It is imperative to treat this compound with a high degree of caution.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: An N95-rated dust mask or a respirator is recommended, especially when handling the solid form, to prevent inhalation of dust.

  • Protective Clothing: A laboratory coat is mandatory.

Handling Precautions:

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container. This includes contaminated items such as weighing paper, gloves, and wipers.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can lead to dangerous reactions.

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard warnings (e.g., "Harmful if swallowed," "Causes skin/eye irritation").

  • Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected.

3. Disposal Coordination:

  • Never dispose of this compound down the drain. [1] This compound is classified as WGK 3, indicating it is highly hazardous to water.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous liquid waste.

  • After triple rinsing and allowing the container to dry completely, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Quantitative Data

ParameterValue/ClassificationSource
Physical Form Solid
Melting Point 204-212 °C
Water Hazard Class (WGK) 3 (Highly hazardous to water)
Acute Oral Toxicity Category 4 (Harmful if swallowed) - Based on Phenylboronic acid[2]
Skin Corrosion/Irritation May cause skin irritation - Based on related compounds[3][4]
Serious Eye Damage/Irritation May cause serious eye irritation - Based on related compounds[3][4]

Experimental Protocols

The standard operating procedure for the disposal of this compound waste is a chemical waste pickup request through the institution's EHS office. No in-lab neutralization or treatment should be attempted without specific guidance and approval from EHS professionals.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage & Final Disposal cluster_3 Container Decontamination PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) WorkArea Work in a Chemical Fume Hood PPE->WorkArea SolidWaste Collect Solid Waste in Designated Labeled Container WorkArea->SolidWaste LiquidWaste Collect Liquid Waste in Designated Labeled Container WorkArea->LiquidWaste NoMixing Do Not Mix with Other Waste Streams SolidWaste->NoMixing LiquidWaste->NoMixing Store Store Sealed Container in Satellite Accumulation Area NoMixing->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS NoDrain Do Not Dispose Down the Drain TripleRinse Triple Rinse Empty Container with Suitable Solvent CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Waste CollectRinsate->DisposeContainer

Caption: A workflow diagram illustrating the proper disposal procedures for this compound.

References

Essential Safety and Logistical Guidance for Handling 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This document provides crucial safety protocols, operational procedures, and disposal plans for 4-Benzoylphenylboronic acid, ensuring laboratory safety and regulatory compliance.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (CAS No. 268218-94-6).[1][2][3][4]

PropertyValue
Molecular FormulaC₁₃H₁₁BO₃[3][5]
Molecular Weight226.04 g/mol [3][5]
Melting Point204-212 °C[2][3][4]
Density1.25 g/cm³[2][3][4]
Flash Point212.6 °C[2][3]
Storage Temperature2-8°C[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound. The following steps provide a clear guide for laboratory personnel.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Work Area: The designated work area should be clean, uncluttered, and free of ignition sources.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.Required when handling the solid compound to prevent the inhalation of dust particles, which may cause respiratory irritation.
Handling the Chemical
  • Weighing and Transfer: Use a spatula for transferring the solid. Avoid generating dust during transfer.

  • Spill Prevention: Keep the container of this compound tightly closed when not in use.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Post-Handling
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent, followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • This compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous chemical waste.[6]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including excess reagent and contaminated disposables, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[6]

  • Container Choice: Use high-density polyethylene (HDPE) or glass containers for waste collection.[6]

Storage and Disposal
  • Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] All disposal activities must be in accordance with federal, state, and local regulations.[7]

Spill Response
  • Evacuate: In the event of a spill, evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.

  • Collect: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[6]

  • Report: Report the spill to your supervisor and the EHS department.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handling_weigh Weigh and Transfer prep_emergency->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction spill_contain Contain Spill handling_weigh->spill_contain If Spill Occurs handling_hygiene Practice Good Hygiene handling_reaction->handling_hygiene disposal_waste Collect Hazardous Waste handling_reaction->disposal_waste disposal_storage Store Waste Appropriately disposal_waste->disposal_storage disposal_pickup Arrange for Disposal disposal_storage->disposal_pickup spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzoylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Benzoylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.